molecular formula C14H12O3 B188737 3-Phenoxyphenylacetic acid CAS No. 32852-81-6

3-Phenoxyphenylacetic acid

Cat. No.: B188737
CAS No.: 32852-81-6
M. Wt: 228.24 g/mol
InChI Key: LEMRHTTWKDVQEI-UHFFFAOYSA-N
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Description

3-Phenoxyphenylacetic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRHTTWKDVQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186511
Record name 3-Phenoxyphenylacetic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32852-81-6
Record name 3-Phenoxybenzeneacetic acid
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Record name 3-Phenoxyphenylacetic acid
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Record name 3-Phenoxyphenylacetic acid
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Record name 3-PHENOXYBENZENEACETIC ACID
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Foundational & Exploratory

Physicochemical Properties of 3-Phenoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetic acid, with the IUPAC name 2-(3-phenoxyphenyl)acetic acid, is an organic compound that holds interest in the fields of medicinal chemistry and materials science.[1] Its structural motif, featuring a phenyl ether linkage, is found in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in areas such as formulation science, drug delivery, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. It is important to distinguish between experimentally determined and computationally predicted values.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3-phenoxyphenyl)acetic acid[1]
CAS Number 32852-81-6[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Melting Point 88-91 °C
Boiling Point 746.53 K (473.38 °C) (Calculated)[2]
Physical Description Solid

Table 2: Solubility and Partitioning Properties of this compound

PropertyValueSource/Comment
Water Solubility log₁₀WS = -3.01 (Calculated)[2]
pKa ~3.95 (Analogous Compound: 3-phenoxybenzoic acid)[3]
logP (octanol/water) 3.106 (Calculated)[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of chemical compounds. The following sections detail the standard experimental methodologies for the key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.[4]

Protocol: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: A small amount of this compound is finely ground into a powder.[5]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[6]

  • Approximate Determination: A rapid heating rate (5-10 °C/min) is initially used to obtain an approximate melting range.[6]

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is inserted, and the temperature is increased at a slow rate of approximately 2°C/min near the expected melting point.[7]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For carboxylic acids like this compound, solubility is highly dependent on the pH of the aqueous medium and the polarity of the solvent.

Protocol: Qualitative and Quantitative Solubility Assessment

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, and 9), and organic solvents such as ethanol, acetone, and hexane.

  • Qualitative Assessment: A small, known amount of this compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL). The mixture is vortexed or shaken vigorously for a set period. Visual inspection determines if the solid has completely dissolved.

  • Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility, to create a solution of known concentration (e.g., 1 mM).[10]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[10][11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[12]

logP (Octanol/Water Partition Coefficient) Determination

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4 for physiological relevance, which would yield logD) are mutually saturated by shaking them together and allowing the phases to separate.[13][14]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The funnel is then left undisturbed for the phases to fully separate.[15][16]

  • Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[15]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

Visualization

The following diagram illustrates the experimental workflow for determining the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result start Start grind Grind Sample to Fine Powder start->grind load Load Sample into Capillary Tube (2-3 mm) grind->load place Place Capillary in Apparatus load->place fast_heat Rapid Heating (10-20°C/min) for Approximate Range place->fast_heat cool Cool Apparatus >20°C below Approx. MP fast_heat->cool slow_heat Slow Heating (1-2°C/min) for Precise Measurement cool->slow_heat observe Observe and Record Melting Range slow_heat->observe record Record T_onset and T_completion observe->record end End record->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 2-(3-Phenoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(3-phenoxyphenyl)acetic acid, including its chemical identity, physicochemical properties, potential synthesis and analytical methodologies, and likely biological activity based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: 2-(3-phenoxyphenyl)acetic acid[1]

Synonyms:

  • 3-Phenoxyphenylacetic acid[1]

  • Benzeneacetic acid, 3-phenoxy-[1]

  • 3-Phenoxybenzeneacetic acid[1]

  • (3-phenoxyphenyl)acetic acid[1]

  • m-phenoxyphenylacetic acid[1]

  • CAS Number: 32852-81-6[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(3-phenoxyphenyl)acetic acid.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
Appearance White to off-white solidChem-Impex
Melting Point 88-92 °CChem-Impex
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 228.078644241 DaPubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]

Experimental Protocols

Synthesis of 2-(3-phenoxyphenyl)acetic acid

Hypothetical Synthesis of 2-(3-phenoxyphenyl)acetic acid via Hydrolysis of the Corresponding Nitrile:

Step 1: Synthesis of 3-Phenoxybenzyl Cyanide

A likely precursor, 3-phenoxybenzyl cyanide, can be synthesized from 3-phenoxybenzyl alcohol.

  • Reaction: 3-phenoxybenzyl alcohol is converted to 3-phenoxybenzyl chloride using a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. The resulting benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent like acetone or a biphasic system to yield 3-phenoxybenzyl cyanide.

Step 2: Hydrolysis of 3-Phenoxybenzyl Cyanide to 2-(3-phenoxyphenyl)acetic acid

The nitrile group of 3-phenoxybenzyl cyanide can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Procedure:

    • 3-Phenoxybenzyl cyanide is refluxed with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide).

    • The reaction mixture is heated for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

    • After cooling, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the crude 2-(3-phenoxyphenyl)acetic acid.

    • The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to yield the final product.

Analytical Methodology

A representative analytical method for the quantification of 2-(3-phenoxyphenyl)acetic acid can be adapted from the established methods for the closely related drug, fenoprofen. A high-performance liquid chromatography (HPLC) method is suitable for this purpose.

Representative HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm packing).

  • Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid (e.g., 50:49.6:0.4 v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at a wavelength of 270 nm.

  • Sample Preparation: A standard solution of 2-(3-phenoxyphenyl)acetic acid is prepared in a suitable diluent (e.g., a mixture of methanol and water). The sample to be analyzed is dissolved in the same diluent.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the peak area of 2-(3-phenoxyphenyl)acetic acid is measured. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Biological Activity and Signaling Pathway

Direct studies on the biological activity of 2-(3-phenoxyphenyl)acetic acid are limited in the public domain. However, its close structural analog, fenoprofen (2-(3-phenoxyphenyl)propionic acid), is a well-characterized nonsteroidal anti-inflammatory drug (NSAID). It is highly probable that 2-(3-phenoxyphenyl)acetic acid would exhibit a similar mechanism of action.

Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, fenoprofen reduces the production of prostaglandins.

The signaling pathway below illustrates the mechanism of action of NSAIDs like fenoprofen, which is the likely pathway for 2-(3-phenoxyphenyl)acetic acid.

NSAID_Mechanism cluster_0 membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate prostaglandins Prostaglandins cox->prostaglandins converts to nsaid 2-(3-Phenoxyphenyl)acetic acid (Likely Mechanism) nsaid->cox inhibits inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate

Caption: Likely mechanism of action of 2-(3-phenoxyphenyl)acetic acid.

This diagram illustrates that by inhibiting the COX-1 and COX-2 enzymes, 2-(3-phenoxyphenyl)acetic acid would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. This is the established mechanism for structurally similar NSAIDs.[2][3]

References

An In-depth Technical Guide to the Spectral Data of 2-(3-phenoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2-(3-phenoxyphenyl)acetic acid (CAS No. 32852-81-6). Due to the limited availability of public experimental spectral data for this specific compound, this document leverages the known spectral characteristics of the structurally similar compound, phenoxyacetic acid, to provide a predictive analysis. This guide includes predicted data for Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, presented in structured tables for clarity. Detailed experimental protocols for acquiring this data are also provided, along with visual workflows to aid in experimental design and execution.

Introduction

2-(3-phenoxyphenyl)acetic acid is a carboxylic acid derivative with a molecular formula of C₁₄H₁₂O₃. Its structure, featuring a phenoxy group at the meta-position of a phenylacetic acid moiety, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectral properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide aims to fill the current gap in publicly available spectral data by providing a detailed, predictive analysis based on established spectroscopic principles and data from the closely related analog, phenoxyacetic acid.

Predicted Spectral Data

The following sections present the predicted spectral data for 2-(3-phenoxyphenyl)acetic acid. These predictions are derived from the analysis of phenoxyacetic acid's spectral data, with adjustments made to account for the structural influence of the additional meta-substituted phenoxy group.

Predicted Mass Spectrometry Data

The mass spectrum of 2-(3-phenoxyphenyl)acetic acid is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

Predicted Fragment m/z (Mass-to-Charge Ratio) Description
[M]⁺228Molecular Ion
[M - COOH]⁺183Loss of the carboxylic acid group
Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the chemical environment of the protons in the molecule. The additional phenoxy group is expected to introduce further complexity in the aromatic region compared to phenoxyacetic acid. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH~11.0Singlet1H
Aromatic Protons6.8 - 7.5Multiplet9H
-CH₂-~3.6Singlet2H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The presence of two phenyl rings and the ether linkage will result in a number of distinct signals in the aromatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~175
Aromatic C-O155 - 160
Aromatic C-H and C-C115 - 140
-CH₂-~40
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3300 - 2500Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3100 - 3000MediumAromatic Ring
C-H Stretch (Aliphatic)2960 - 2850Medium-CH₂-
C=O Stretch1730 - 1700StrongCarboxylic Acid
C=C Stretch1600 - 1450Medium to StrongAromatic Ring
C-O Stretch (Ether)1250 - 1200StrongAryl Ether
C-O Stretch (Acid)1320 - 1210MediumCarboxylic Acid
O-H Bend1440 - 1395MediumCarboxylic Acid

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 2-(3-phenoxyphenyl)acetic acid.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of 2-(3-phenoxyphenyl)acetic acid is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

  • Method: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 2-(3-phenoxyphenyl)acetic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid 2-(3-phenoxyphenyl)acetic acid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Method: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam creates an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

  • Data Acquisition: The detector measures the attenuated IR beam, and the instrument's software generates the infrared spectrum. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output start Start prep Dissolve sample in volatile solvent start->prep injection Introduce sample into ion source prep->injection ionization Electron Ionization (70 eV) injection->ionization separation Mass Analysis (m/z separation) ionization->separation detection Ion Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum end End spectrum->end

Workflow for Mass Spectrometry Analysis.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start prep Dissolve sample in deuterated solvent + TMS start->prep placement Place sample in spectrometer prep->placement shimming Shim magnetic field placement->shimming acquire_h1 Acquire ¹H Spectrum shimming->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shimming->acquire_c13 ft Fourier Transform (FID to Spectrum) acquire_h1->ft acquire_c13->ft phasing Phase and Baseline Correction ft->phasing referencing Reference to TMS phasing->referencing end End referencing->end

Workflow for NMR Spectroscopy Analysis.

IR_Spectroscopy_Workflow cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_output Data Output start Start background Acquire Background Spectrum (empty ATR) start->background sample_prep Place solid sample on ATR crystal start->sample_prep acquire_sample Acquire Sample Spectrum background->acquire_sample sample_prep->acquire_sample spectrum Generate IR Spectrum acquire_sample->spectrum end End spectrum->end

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their key therapeutic and agrochemical applications, focusing on their antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. The information is presented to facilitate research and development in medicinal chemistry and agricultural science.

Antimicrobial Activity

Phenoxyacetic acid derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The primary methods for evaluating this activity are the disc diffusion method for initial screening and broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

1.1. Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of microorganisms.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the phenoxyacetic acid derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The diameter of the clear zone of growth inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.

1.2. Microplate Alamar Blue Assay (MABA) for Mycobacteria

This colorimetric assay is used to determine the MIC of compounds against Mycobacterium tuberculosis.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The microplate is incubated for several days to allow for bacterial growth.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Result Interpretation: In the presence of viable bacteria, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is the lowest concentration of the compound that prevents this color change.[1]

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismAssayResultReference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatisBroth MicrodilutionMIC = 9.66 µg/mL[2]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidM. tuberculosis H37RvMABAMIC = 0.06 µg/mL[2]
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenesDisc Diffusion20 mm zone of inhibition[3]

Anti-inflammatory Activity

A significant therapeutic application of phenoxyacetic acid derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. Phenoxyacetic acid derivatives can selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.

COX2_Inhibition cluster_0 Enzymatic Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid   COX2 COX-2 Arachidonic_Acid->COX2   PGG2 PGG2 COX2->PGG2   PGH2 PGH2 PGG2->PGH2   Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins   Inflammation Inflammation Prostaglandins->Inflammation   PAA_Derivative Phenoxyacetic Acid Derivative PAA_Derivative->COX2 Inhibition PLA2 PLA2

COX-2 Inhibition by Phenoxyacetic Acid Derivatives.
Experimental Protocol

2.1. Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.[3]

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions.

  • Compound Administration: The test phenoxyacetic acid derivative or a standard drug (e.g., diclofenac) is administered to the animals, typically intraperitoneally.[4]

  • Induction of Inflammation: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[5][6]

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[4]

Quantitative Data: Anti-inflammatory Activity
Compound SeriesAssayResult (IC50 for COX-2)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivatives (6a, 6c)In vitro COX inhibition0.03 µM365.4 and 196.9[8]
Phenoxyacetic acid derivatives (5d-f, 7b, 10c-f)In vitro COX inhibition0.06 - 0.09 µMUp to 133.34[9]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)In vitro COX inhibition0.29 µM67.24[10]

Anticancer Activity

Numerous phenoxyacetic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death).

Signaling Pathway: Induction of Apoptosis

Phenoxyacetic acid derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway PAA_Derivative_Ext Phenoxyacetic Acid Derivative Death_Receptor Death Receptor (e.g., Fas) PAA_Derivative_Ext->Death_Receptor Activates Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates PAA_Derivative_Int Phenoxyacetic Acid Derivative Bax Bax ↑ PAA_Derivative_Int->Bax Upregulates Bcl2 Bcl-2 ↓ PAA_Derivative_Int->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis Induction by Phenoxyacetic Acid Derivatives.
Experimental Protocol

3.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenoxyacetic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineAssayResult (IC50)Reference
4-Cl-phenoxyacetic acidBreast cancer cellsCytotoxicity Assay0.194 µg/mL[2]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal cancer cellsProliferation Assay4.8 µM[2]
Novel Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)MTT Assay1.43 µM
Novel Phenoxyacetamide Derivative (Compound I)MCF-7 (Breast Cancer)MTT Assay7.43 µM

Herbicidal Activity

Phenoxyacetic acid derivatives, such as 2,4-D and MCPA, are widely used as selective herbicides for the control of broadleaf weeds in cereal crops. They function as synthetic auxins, disrupting normal plant growth processes.

Signaling Pathway: Synthetic Auxin Mechanism of Action

These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they lead to uncontrolled and disorganized plant growth, ultimately causing plant death. The signaling pathway involves the perception of the synthetic auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA repressor proteins and the subsequent over-activation of auxin-responsive genes.

Auxin_Signaling PAA_Herbicide Phenoxyacetic Acid Herbicide (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor PAA_Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Recruited to Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for degradation Proteasome->Aux_IAA Degrades ARF ARF (Auxin Response Factor) ARF->Aux_IAA Repressed by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Herbicidal Mechanism of Phenoxyacetic Acid Derivatives.
Experimental Workflow: Herbicide Efficacy Evaluation

A general workflow for assessing the herbicidal activity of new phenoxyacetic acid derivatives.

Herbicide_Workflow Synthesis Synthesis of Derivatives Primary_Screen Primary Screening (e.g., seed germination assay) Synthesis->Primary_Screen Dose_Response Dose-Response Studies (on target weed species) Primary_Screen->Dose_Response Selectivity_Test Crop Selectivity Testing (e.g., wheat, corn) Dose_Response->Selectivity_Test Mechanism_Study Mechanism of Action Studies (e.g., gene expression analysis) Selectivity_Test->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Workflow for Evaluating Herbicidal Phenoxyacetic Acids.

Conclusion

Phenoxyacetic acid derivatives continue to be a rich source of biologically active molecules with diverse applications. Their structural simplicity and amenability to chemical modification make them attractive scaffolds for the development of new therapeutic agents and agrochemicals. The information provided in this guide serves as a foundational resource for researchers in these fields, offering standardized protocols and a summary of key quantitative data to inform future discovery and development efforts.

References

Unraveling the Cellular Mechanisms of 3-Phenoxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the anticipated mechanism of action of 3-Phenoxyphenylacetic acid in cellular pathways. While direct experimental data on this specific isomer is limited in publicly available literature, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) allows for a strongly inferred mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Core Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

This compound belongs to the family of phenoxyphenylacetic acids, which are known to exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3]

The anti-inflammatory action of this class of compounds is primarily attributed to the inhibition of COX-2, which is inducibly expressed at sites of inflammation. Inhibition of the constitutively expressed COX-1 is associated with some of the side effects of non-selective NSAIDs.[2] The general mechanism involves the binding of the inhibitor to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (constitutive)->Prostaglandin H2 COX-2 (inducible)->Prostaglandin H2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, PGD2, etc.)->Gastric Mucosa Protection, Platelet Aggregation This compound This compound This compound->COX-1 (constitutive) Inhibition This compound->COX-2 (inducible) Inhibition

Arachidonic Acid Cascade and COX Inhibition.

Quantitative Data for Structurally Related Compounds

CompoundTargetIC50 (µM)SpeciesAssay Method
Fenclofenac COX-1 / COX-2-RatAdjuvant Arthritis
Diclofenac COX-10.076-In vitro
COX-2---
Mefenamic Acid COX-25.3-In vitro
Celecoxib COX-114.93-In vitro
COX-20.04-In vitro
Ibuprofen COX-12.9-In vitro
COX-2---

Note: The data presented is a compilation from various sources for comparative purposes.[1][4][5] Experimental conditions may vary between studies.

Experimental Protocols

To facilitate further research into the precise mechanism of action of this compound, the following are detailed protocols for key experiments used to characterize COX inhibitors.

In Vitro Cyclooxygenase (COX) Activity Assay (Fluorometric)

This assay measures the peroxidase component of COX activity.

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).[6]

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare Arachidonic Acid substrate solution.

  • Assay Procedure:

    • Add COX Assay Buffer, COX Probe, and COX Cofactor to each well of a 96-well plate.

    • Add the test compound (this compound) at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

    • Add purified COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding the Arachidonic Acid solution.

    • Measure the fluorescence intensity kinetically at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Reagents 96-well Plate 96-well Plate Reagents->96-well Plate Test Compound Test Compound Test Compound->96-well Plate COX Enzyme COX Enzyme COX Enzyme->96-well Plate Incubation Incubation 96-well Plate->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Calculate Rates Calculate Rates Fluorescence Reading->Calculate Rates IC50 Determination IC50 Determination Calculate Rates->IC50 Determination

Workflow for In Vitro COX Activity Assay.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2 by cells in response to an inflammatory stimulus.

  • Cell Culture and Treatment:

    • Plate suitable cells (e.g., macrophages, endothelial cells) in a multi-well plate and grow to confluence.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Perform a competitive enzyme-linked immunosorbent assay (ELISA) for PGE2 according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the inhibitory effect of this compound on PGE2 production.

Western Blot for COX-2 Expression

This method is used to determine if the compound affects the expression level of the COX-2 protein.

  • Cell Lysis and Protein Quantification:

    • Treat cells as described for the PGE2 assay.

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for COX-2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of COX-2 expression relative to a loading control (e.g., β-actin).

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Workflow for Western Blot Analysis.

Concluding Remarks

Based on the extensive evidence from the broader class of phenoxyphenylacetic acids, it is highly probable that this compound functions as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. This would place it within the well-established NSAID category of drugs. However, to fully elucidate its therapeutic potential and safety profile, direct experimental validation is crucial. Future research should focus on determining its IC50 values for COX-1 and COX-2 to assess its potency and selectivity, as well as comprehensive in vivo studies to confirm its anti-inflammatory efficacy and toxicological profile. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations.

References

A Deep Dive into Phenoxyphenylacetic Acid Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, biological activities, and therapeutic potential of phenoxyphenylacetic acid derivatives, offering a comprehensive resource for researchers and scientists in drug development.

Phenoxyphenylacetic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a phenyl ring linked to another phenyl ring through an ether bond, with an acetic acid moiety, have been extensively investigated for their therapeutic potential across various disease areas. This technical guide provides a comprehensive review of the current literature, focusing on their synthesis, quantitative biological data, experimental methodologies, and the intricate signaling pathways they modulate.

Quantitative Biological Activity

The biological evaluation of phenoxyphenylacetic acid derivatives has revealed their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Anti-inflammatory Activity of Phenoxyphenylacetic Acid Derivatives (COX-2 Inhibition)
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
5d0.08 ± 0.018.99 ± 0.15112.38[1]
5e0.07 ± 0.01--[1]
5f0.06 ± 0.018.00 ± 0.13133.33[1]
7b0.09 ± 0.0110.12 ± 0.11112.44[1]
10c0.07 ± 0.01--[1]
10d0.08 ± 0.01--[1]
10e0.06 ± 0.01--[1]
10f0.09 ± 0.01--[1]
Celecoxib (Reference)0.05 ± 0.0214.93 ± 0.12298.6[1]
Mefenamic acid (Reference)1.98 ± 0.0229.9 ± 0.0915.1[1]
Table 2: Anticancer Activity of Phenoxyphenylacetamide Derivatives
CompoundCell LineIC50 (µM)Reference
Compound IHepG2 (Liver Cancer)1.43[2]
Compound IIHepG2 (Liver Cancer)6.52[2]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32[2]
3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[3]
3dPC-12 (Pheochromocytoma)0.6 ± 0.07[3]
3cMCF-7 (Breast Cancer)0.7 ± 0.08[3]
3dMCF-7 (Breast Cancer)0.7 ± 0.4[3]
Doxorubicin (Reference)MDA-MB-4680.38 ± 0.07[3]
Doxorubicin (Reference)PC-122.6 ± 0.13[3]
Doxorubicin (Reference)MCF-72.63 ± 0.4[3]
Table 3: Antimicrobial Activity of Phenoxyphenylacetic Acid Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Carbazole derivative 2S. aureus ATCC 2921330[4]
Carbazole derivative 2S. aureus ATCC 635830[4]
Carbazole derivative 2S. pyogenes ATCC 1961540[4]
Carbazole derivative 2S. epidermidis ATCC 1222850[4]

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of phenoxyphenylacetic acid derivatives, providing a practical guide for researchers.

Synthesis of Phenoxyacetic Acid Derivatives

A general method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis.[5][6]

Example Protocol: Synthesis of 2-(4-formylphenoxy)acetic acids [1]

  • Esterification: A solution of a substituted 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of dimethylformamide (DMF) is treated with potassium carbonate (5.52 g, 40 mmol).

  • The resulting mixture is stirred for 12 hours to yield the corresponding ethyl 2-(formylphenoxy)acetate.

  • Hydrolysis: The ester is then subjected to hydrolysis using a mixture of aqueous sodium hydroxide and methanol at 20°C for 12 hours to produce the desired 2-(formylphenoxy)acetic acid.

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2 can be assessed using a colorimetric or fluorometric inhibitor screening assay kit.[1][7]

General Protocol: [1]

  • The Cayman® colorimetric COX inhibitor screening assay kit is used.

  • The test compounds, along with reference drugs like mefenamic acid and celecoxib, are evaluated for their ability to inhibit COX-1 and COX-2.

  • The concentration required to inhibit enzyme activity by 50% (IC50) is determined.

  • The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathways and Mechanisms of Action

Phenoxyphenylacetic acid derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Action: COX-2 Inhibition and Beyond

The primary mechanism for the anti-inflammatory activity of many phenoxyphenylacetic acid derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Phenoxyphenylacetic_Acid Phenoxyphenylacetic Acid Derivatives Phenoxyphenylacetic_Acid->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyphenylacetic acid derivatives.

Beyond direct enzyme inhibition, some derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a broader immunomodulatory role.[8] This may involve the modulation of transcription factors such as NF-κB.

Neuroprotective Mechanisms

Recent studies have highlighted the neuroprotective potential of phenolic acids, which share structural similarities with phenoxyphenylacetic acid derivatives. The proposed mechanisms involve the modulation of key signaling pathways related to oxidative stress and inflammation.

1. Nrf2-ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Some phenolic compounds can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[9]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Transcription Phenolic_Acids Phenolic Acids Phenolic_Acids->Keap1_Nrf2 Induces dissociation

Caption: Activation of the Nrf2-ARE pathway by phenolic acids.

2. MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Dysregulation of this pathway is implicated in neurodegenerative diseases. Certain phenolic acids have been shown to modulate MAPK signaling, contributing to their neuroprotective effects.[9]

MAPK_Pathway Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., RAF) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Phenolic_Acids Phenolic Acids Phenolic_Acids->MAPK Modulation

References

Lack of Public Data on Therapeutic Targets of 3-Phenoxyphenylacetic Acid Prompts Focus on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the specific therapeutic targets of 3-Phenoxyphenylacetic acid. Despite its availability as a chemical reagent and its classification as a pharmaceutical intermediate, no substantive data detailing its biological activity, mechanism of action, or molecular targets could be identified.

Given the absence of direct research on this compound, this technical guide will instead focus on the known therapeutic targets and biological activities of its structurally related analogs: 3-Hydroxyphenylacetic acid (3-HPAA) , and the broader classes of Phenoxyacetic acid derivatives and Phenylacetic acid derivatives . These compounds share core structural motifs with this compound and have been the subject of various pharmacological studies, offering potential insights into the therapeutic areas where this compound or its future derivatives might be active.

This guide will adhere to the requested format, providing a comprehensive overview of the therapeutic targets of these related compounds, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support researchers, scientists, and drug development professionals in their exploration of this chemical space.

3-Hydroxyphenylacetic Acid (3-HPAA): A Metabolite with Diverse Bioactivity

3-Hydroxyphenylacetic acid is a human metabolite derived from the microbial breakdown of dietary flavonoids. It has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in cardiovascular and neurological conditions.

Identified Therapeutic Targets and Biological Effects

The primary therapeutic targets and effects identified for 3-HPAA are summarized below.

Target/EffectBiological ActivityQuantitative Data
Vasodilation/eNOS Pathway Induces endothelium-dependent vasorelaxation, leading to a decrease in blood pressure. This effect is mediated by the release of nitric oxide (NO).[1]Significant vasodilation observed at a concentration of 1 mM in porcine coronary artery rings.[1]
γ-Hydroxybutyrate (GHB) Receptor Binds to the GHB receptor in rat cerebrocortical membranes.[2]IC50: 12 µM[2]
GABAA Receptor Binds to GABAA receptors in rat cerebrocortical membranes.[3]Data on specific binding affinity (Ki or IC50) is not readily available in the reviewed literature.
Spermatogenesis Has been shown to rejuvenate spermatogenic dysfunction in aged mice.Specific quantitative data on the direct molecular interactions are not detailed in the available literature.
Signaling Pathways

3-HPAA is believed to promote vasodilation by stimulating the endothelial nitric oxide synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator.

eNOS_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell 3-HPAA 3-HPAA eNOS eNOS 3-HPAA->eNOS stimulates Endothelial Cell Endothelial Cell NO NO eNOS->NO produces L_Arginine L_Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation

eNOS-mediated vasodilation pathway stimulated by 3-HPAA.
Experimental Protocols

This ex vivo protocol is used to assess the vasodilatory effects of a compound on isolated arterial rings.

Objective: To determine the dose-dependent vasorelaxant effect of 3-HPAA.

Methodology:

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Viability and Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a high concentration of potassium chloride (KCl). Endothelial function is assessed by inducing relaxation with acetylcholine in rings pre-contracted with phenylephrine.[1]

  • Pre-contraction: A sustained contraction is induced with a vasoconstrictor agent like phenylephrine or U46619.[1]

  • Compound Administration: Cumulative concentrations of 3-HPAA are added to the organ bath, and the relaxation response is measured isometrically.[4]

  • Data Analysis: Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

This in vitro assay measures the binding of a test compound to the GABAA receptor.

Objective: To determine the binding affinity of a compound for the GABAA receptor.

Methodology:

  • Membrane Preparation: Rat brain cortices are homogenized and centrifuged to prepare a crude membrane suspension.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound.[5][6]

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Phenoxyacetic and Phenylacetic Acid Derivatives: Modulators of Nuclear Receptors and GPCRs

Derivatives of phenoxyacetic acid and phenylacetic acid have been synthesized and evaluated for a wide range of therapeutic applications, notably in metabolic diseases and inflammation.

Identified Therapeutic Targets

These classes of compounds have been shown to target several key receptors involved in metabolism and cellular signaling.

Compound ClassTargetBiological EffectExample Quantitative Data
Phenoxyacetic Acid Derivatives Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism at FFA1 enhances glucose-stimulated insulin secretion.A potent FFA1 agonist from this class (compound 18b) showed an EC50 of 62.3 nM.[7][8] Another derivative (compound 16) had an EC50 of 43.6 nM.[9]
Phenylacetic Acid Derivatives Liver X Receptors (LXRα and LXRβ) Agonism at LXRs regulates cholesterol and fatty acid metabolism.Specific quantitative data for phenylacetic acid derivatives are context-dependent and vary widely with structural modifications.
Phenoxyacetic & Phenylacetic Acid Derivatives Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ) Agonism at PPARs modulates lipid metabolism, glucose homeostasis, and inflammation.A phenylacetic acid derivative (compound 7) was shown to be a potent glucose and triglyceride-lowering agent comparable to BRL 49653.[10]
Signaling Pathways

FFA1 is a G-protein coupled receptor (GPCR) that, upon activation by agonists like certain phenoxyacetic acid derivatives, primarily signals through the Gq/11 pathway.

FFA1_Signaling Phenoxyacetic Acid\nDerivative Phenoxyacetic Acid Derivative FFA1 FFA1 (GPR40) Phenoxyacetic Acid\nDerivative->FFA1 activates Gq Gq/11 FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion promotes PKC->Insulin_Secretion promotes

FFA1 signaling pathway initiated by agonist binding.

Both Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA response elements, thereby regulating gene transcription.

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylacetic Acid Derivative (Agonist) Receptor LXR or PPAR Ligand->Receptor binds Complex Ligand-Receptor-RXR Heterodimer Receptor->Complex RXR RXR RXR->Complex DNA Response Element (LXRE or PPRE) Complex->DNA binds to Transcription Gene Transcription DNA->Transcription regulates

General signaling mechanism for LXR and PPAR nuclear receptors.
Experimental Protocols

This cell-based assay measures the activation of FFA1 by monitoring intracellular calcium levels.

Objective: To determine the potency (EC50) of a test compound as an FFA1 agonist.

Methodology:

  • Cell Culture: A stable cell line expressing the human FFA1 receptor and a calcium-sensitive photoprotein like aequorin (e.g., CHO or HEK293 cells) is used.[11]

  • Cell Preparation: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or coelenterazine for aequorin-based assays.[11][12]

  • Compound Addition: The cells are exposed to varying concentrations of the test compound (e.g., a phenoxyacetic acid derivative).

  • Signal Detection: The change in fluorescence or luminescence, which corresponds to the increase in intracellular calcium, is measured using a plate reader.[12]

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value.

This is a cell-based reporter gene assay to measure the activation of LXR or PPAR by a test compound.

Objective: To quantify the agonistic activity of a compound on LXR or PPAR.

Methodology:

  • Cell Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with plasmids encoding the LXR or PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of the corresponding response elements (LXRE or PPRE).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control, and the EC50 is determined from the dose-response curve.

Disclaimer: The information provided in this guide is based on publicly available scientific literature for compounds structurally related to this compound. The biological activities and therapeutic targets described herein should not be directly extrapolated to this compound without experimental validation.

References

3-Phenoxyphenylacetic Acid as a Putative Plant Auxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating virtually all aspects of plant growth and development. The most well-known native auxin is Indole-3-acetic acid (IAA). However, a variety of other endogenous and synthetic compounds exhibit auxin-like activity. Phenylacetic acid (PAA) is a naturally occurring auxin found in many plants, often at concentrations higher than IAA.[1][2] While generally less active than IAA in most assays, PAA is a significant contributor to the overall auxin activity within a plant.[1][3][4]

This guide explores the potential of 3-Phenoxyphenylacetic acid as a plant auxin by examining the established knowledge of PAA and the structure-activity relationships of related synthetic auxins. This document is intended for researchers, scientists, and drug development professionals in the field of plant biology and agrochemicals.

Chemical Structure and Properties

A fundamental requirement for auxin activity is the presence of an aromatic ring system and a carboxylic acid side chain.[5]

Phenylacetic Acid (PAA)

  • IUPAC Name: 2-Phenylacetic acid

  • Molecular Formula: C₈H₈O₂

  • Molecular Weight: 136.15 g/mol

This compound

  • IUPAC Name: 2-(3-phenoxyphenyl)acetic acid

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.24 g/mol

The structural similarity between PAA and this compound, particularly the phenylacetic acid backbone, suggests that the latter may also exhibit auxin-like properties. The addition of a phenoxy group at the meta-position of the phenyl ring in PAA is a key structural difference. In studies of mono-substituted phenylacetic acids, the meta position has been shown to be important for growth-promoting activity.[6]

Mechanism of Action: The Auxin Signaling Pathway

It is well-established that natural and many synthetic auxins function through a common signaling pathway. PAA has been shown to act via the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) pathway, the primary auxin signaling cascade in plants.[2][7][8]

The canonical auxin signaling pathway proceeds as follows:

  • Auxin Perception: In the nucleus, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[9][10]

  • Ubiquitination and Degradation: This interaction leads to the polyubiquitination of the Aux/IAA repressors by the SCFTIR1/AFB E3 ubiquitin ligase complex.[9]

  • Derepression of ARFs: The ubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome.[9]

  • Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive auxin-mediated physiological responses.[11]

Given that PAA utilizes this pathway, it is plausible that this compound, if active, would also function through the same mechanism.

Auxin_Signaling_Pathway Auxin Auxin (e.g., PAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA polyubiquitinates ARE Auxin Response Element ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates

Caption: The canonical TIR1/AFB auxin signaling pathway.

Quantitative Data on Auxin Activity

While specific data for this compound is unavailable, the following tables summarize the known activity of PAA in comparison to the principal auxin, IAA.

Table 1: Comparative Auxin Activity of PAA and IAA

Assay TypePlant SpeciesPAA Activity Relative to IAAReference
Lateral Root FormationArabidopsis thaliana10- to 20-fold lower[7][12]
DR5::GUS ExpressionArabidopsis thaliana~20-fold lower[7]
Coleoptile ElongationAvena sativa (oat)Less than 10%[3][4]
Pea Stem TestPisum sativum (pea)Less than 10%[3][4]
Lateral Root InductionPisum sativum (pea)More active than IAA[1]

Table 2: Endogenous Levels of PAA and IAA in Arabidopsis thaliana

TissuePAA Concentration (pmol/g FW)IAA Concentration (pmol/g FW)PAA/IAA RatioReference
Dry Seeds~3500~20001.75[2]
Inflorescences~2500~17014.7[2]
Cauline Leaves~1200~9013.3[2]
Stems~800~2004.0[2]
Rosette Leaves~1500~2007.5[2]
Roots~1800~2208.2[2]
Siliques~500~12000.4[2]

Experimental Protocols

The following are detailed methodologies for assessing auxin activity and for the synthesis of the parent compound, Phenylacetic acid. These protocols can be adapted for the study of this compound.

Root Elongation Assay in Arabidopsis thaliana

This bioassay is a standard method to determine the auxin activity of a compound by observing its effect on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Test compound (e.g., PAA or this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterile water

  • 70% (v/v) ethanol

  • 5% (v/v) sodium hypochlorite solution with 0.05% (v/v) Triton X-100

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: a. Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by centrifugation and remove the ethanol. d. Add 1 mL of 5% sodium hypochlorite solution with Triton X-100 and vortex for 5 minutes. e. Pellet the seeds and wash them three times with sterile water. f. Resuspend the seeds in a small volume of sterile water and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media: a. Prepare MS medium according to the manufacturer's instructions, typically containing 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. b. Autoclave the medium and allow it to cool to approximately 50-60°C. c. Add the test compound to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A control plate with only the solvent should also be prepared. d. Pour the medium into sterile petri dishes and allow them to solidify.

  • Plating and Growth: a. Pipette the stratified seeds onto the surface of the agar plates in a straight line. b. Seal the plates with breathable tape. c. Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis: a. After a set period of growth (e.g., 7-10 days), photograph the plates. b. Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ). c. Calculate the average root length and standard deviation for each concentration. d. Plot the average root length against the concentration of the test compound to generate a dose-response curve.

Root_Elongation_Assay_Workflow start Start sterilization Seed Sterilization (Ethanol & Bleach) start->sterilization stratification Stratification (4°C for 2-3 days) sterilization->stratification plating Plate Seeds on Media stratification->plating media_prep Prepare MS Agar Media with Test Compound media_prep->plating growth Vertical Incubation (Growth Chamber) plating->growth data_collection Image Plates & Measure Primary Root Length growth->data_collection analysis Data Analysis (Dose-Response Curve) data_collection->analysis end End analysis->end PAA_Synthesis_Workflow start Start reactants Combine Benzyl Cyanide and Dilute H₂SO₄ start->reactants reflux Heat to Reflux with Stirring (3-4h) reactants->reflux cool_quench Cool and Pour into Cold Water reflux->cool_quench filtration Filter to Isolate Crude Product cool_quench->filtration purification Purify by Recrystallization or Distillation filtration->purification end End (Pure Phenylacetic Acid) purification->end

References

Discovery and synthesis history of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, synthesis, and biological action of phenoxyacetic acids, a class of compounds with significant impact in agriculture and pharmacology.

Discovery and Historical Context

The journey of phenoxyacetic acids began with early investigations into plant growth hormones. While phenoxyacetic acid itself was first prepared in 1880, its profound biological effects and those of its derivatives were not realized until the 1940s.[1] During World War II, research into plant growth regulators for agricultural applications led to the discovery of the potent herbicidal activity of chlorinated phenoxyacetic acids.[2]

A pivotal moment in this discovery was the work of R. Pokorny, who first reported the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1941.[2] This compound, along with (4-chloro-2-methylphenoxy)acetic acid (MCPA), was introduced in 1946 and quickly became widely used in agriculture by the mid-1950s.[2] These compounds were found to be synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and death in broadleaf plants, while leaving monocotyledonous crops like wheat and corn relatively unharmed.[2] This selective herbicidal action revolutionized weed control in modern agriculture.

Beyond their agricultural significance, phenoxyacetic acid derivatives have also found applications in pharmaceuticals. For example, they form the structural basis for some drugs and are used as intermediates in the synthesis of compounds like phenoxymethylpenicillin (penicillin V).[3]

Synthesis of Phenoxyacetic Acids

Several synthetic routes have been developed for the preparation of phenoxyacetic acids and their derivatives. The most common and historically significant methods are the Williamson ether synthesis, the Ullmann condensation, and the Kolbe-Schmitt reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is the most widely used method for preparing phenoxyacetic acids. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetic acid, typically chloroacetic acid.[1][4]

General Reaction:

Ar-O⁻Na⁺ + ClCH₂COOH → Ar-OCH₂COONa + NaCl Ar-OCH₂COONa + HCl → Ar-OCH₂COOH + NaCl

  • Preparation of Phenoxide: Accurately weigh approximately 1.0 g of 4-methylphenol (p-cresol) into a 25x100 mm test tube. Add 5 mL of 30% aqueous sodium hydroxide solution.

  • Addition of Chloroacetic Acid: Add 1.5 g of chloroacetic acid to the test tube.

  • Reaction: Stir the mixture to dissolve the reagents. Gentle warming may be applied. Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.

  • Work-up:

    • Cool the test tube and dilute the mixture with about 10 mL of water.

    • Acidify the solution with 6M HCl until it turns blue litmus paper red.

    • Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.

    • Wash the ether layer with 15 mL of water.

    • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution.

  • Isolation and Purification:

    • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

    • Filter the solid product using a Büchner funnel.

    • Recrystallize the crude product from a minimal volume of hot water.

    • Dry the purified crystals and determine the mass and melting point.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow start Start dissolve_phenol Dissolve Phenol in NaOH(aq) start->dissolve_phenol add_chloroacetic_acid Add Chloroacetic Acid dissolve_phenol->add_chloroacetic_acid heat_reaction Heat at 90-100°C add_chloroacetic_acid->heat_reaction cool_reaction Cool Reaction Mixture heat_reaction->cool_reaction acidify Acidify with HCl cool_reaction->acidify extract Extract with Diethyl Ether acidify->extract wash_ether Wash Ether Layer extract->wash_ether extract_bicarb Extract with NaHCO3(aq) wash_ether->extract_bicarb acidify_bicarb Acidify Bicarbonate Layer extract_bicarb->acidify_bicarb filter Filter Product acidify_bicarb->filter recrystallize Recrystallize from Water filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Workflow for the Williamson ether synthesis of phenoxyacetic acids.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[5] In the context of phenoxyacetic acid synthesis, this would involve the reaction of an aryl halide with a hydroxyacetic acid derivative in the presence of a copper catalyst and a base. This method is particularly useful for the synthesis of more complex phenoxyacetic acid derivatives where the Williamson ether synthesis may not be as efficient.[6]

General Reaction:

Ar-X + HOCH₂COOH + Base --(Cu catalyst)--> Ar-OCH₂COOH + HX + Base-H⁺

The reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP.[5]

Kolbe-Schmitt Reaction

While the Kolbe-Schmitt reaction is primarily known for the synthesis of salicylic acid from phenol and carbon dioxide, a modification of this reaction can be envisioned for the synthesis of certain phenoxyacetic acid derivatives.[7][8] This would involve the carboxylation of a phenoxide, followed by reduction and subsequent etherification. However, this is not a common or direct route for the synthesis of phenoxyacetic acids.

Mechanism of the Kolbe-Schmitt Reaction:

  • Phenoxide Formation: Phenol is treated with a strong base (e.g., NaOH) to form the sodium phenoxide.

  • Electrophilic Attack: The electron-rich phenoxide attacks carbon dioxide, which acts as a weak electrophile.

  • Rearomatization: The intermediate undergoes tautomerization to restore the aromatic ring, resulting in the formation of sodium salicylate.

  • Acidification: Acidification of the reaction mixture yields salicylic acid.

Quantitative Data

The following tables summarize key quantitative data for phenoxyacetic acid and some of its important derivatives.

Table 1: Physicochemical Properties of Phenoxyacetic Acid and Derivatives

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)pKa
Phenoxyacetic AcidC₈H₈O₃152.1598-1003.17
4-Chlorophenoxyacetic acid (4-CPA)C₈H₇ClO₃186.59157-1593.01
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃221.04138-1412.73
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)C₈H₅Cl₃O₃255.49154-1582.87
(4-Chloro-2-methylphenoxy)acetic acid (MCPA)C₉H₉ClO₃200.62118-1193.07

Data compiled from various sources.

Table 2: Synthesis Yields of Phenoxyacetic Acid via Williamson Ether Synthesis

Phenol DerivativeReaction ConditionsYield (%)Reference
PhenolNaOH, Chloroacetic acid, Reflux in H₂O/Ethanol75[9]
p-CresolNaOH, Chloroacetic acid, 90-100°C in H₂ONot specified[10]
2,4-DichlorophenolNaOH, Chloroacetic acid, Reflux>95[11]

Mechanism of Action: Synthetic Auxins

Phenoxyacetic acid herbicides exert their biological effects by acting as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[2] At high concentrations, these synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, which ultimately results in plant death.

The key steps in the auxin signaling pathway that are hijacked by phenoxyacetic acid herbicides are:

  • Perception: Synthetic auxins bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.

  • Ubiquitination and Degradation: This binding promotes the interaction between the TIR1/AFB receptor complex and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Gene Expression: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

  • Physiological Response: The altered gene expression leads to a cascade of physiological responses, including cell elongation, division, and differentiation, but at an uncontrolled and ultimately lethal rate.

Auxin Signaling Pathway Hijacked by Phenoxyacetic Acids

Auxin_Signaling_Pathway cluster_nucleus Nucleus ARF ARF Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Aux_IAA Aux/IAA Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation TIR1_AFB TIR1/AFB TIR1_AFB->Aux_IAA Promotes interaction with SCF SCF Complex TIR1_AFB->SCF Forms SCF-TIR1/AFB SCF->Aux_IAA Ubiquitinates Uncontrolled_Growth Uncontrolled Growth (Plant Death) Auxin_Responsive_Genes->Uncontrolled_Growth Phenoxyacetic_Acid Phenoxyacetic Acid (Synthetic Auxin) Phenoxyacetic_Acid->TIR1_AFB Binds to

Caption: Simplified diagram of the auxin signaling pathway and its disruption by phenoxyacetic acids.

Conclusion

The discovery and development of phenoxyacetic acids represent a landmark in chemical history, with profound impacts on both agriculture and medicine. The synthetic methodologies, particularly the robust Williamson ether synthesis, have enabled the large-scale production of these compounds. A deep understanding of their mechanism of action as synthetic auxins continues to drive research into new herbicides and plant growth regulators. This guide provides a foundational understanding for researchers and professionals working with this important class of molecules.

References

Antimicrobial Properties of 3-Phenoxyphenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds, 3-phenoxyphenylacetic acid derivatives have garnered attention for their potential antimicrobial activities. This technical guide provides a comprehensive overview of the current research, focusing on the synthesis, antimicrobial efficacy, and putative mechanisms of action of these compounds. The information is curated to support further research and development in this critical area.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its structural analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for various derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of 3-Phenylpropanoic Acid Derivatives

CompoundDerivativeTest OrganismMIC (µg/mL)Reference
1 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidEscherichia coli16[1]
Staphylococcus aureus64[1]
2 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterEscherichia coli32-64[1]
Staphylococcus aureus32-64[1]
3 3-(3-chloro-4-hydroxyphenyl)propanoic acidEscherichia coli32-64[1]
Staphylococcus aureus32-64[1]
4 3-phenylpropanoic acidEscherichia coli64-250[1]
Staphylococcus aureus64-250[1]

Table 2: Antifungal Activity of 3-Phenylpropanoic Acid and Related Derivatives

CompoundDerivativeTest OrganismMIC (µg/mL)Reference
1 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidCandida albicans>250[1]
6 cyclo(l-Phe-trans-4-OH-l-Pro)Candida albicans32[1]
7 cyclo(l-Phe-cis-4-OH-d-Pro)Candida albicans32[1]

Table 3: Antimicrobial Activity of 3-Phenyl-4-phenoxypyrazole Derivatives against S. aureus

CompoundR1R2R3R4R5R6R7R8R9MIC (µg/mL)
PYO1CH3HHHHHHHH1
PYO12CF3HHHHHHHH1

Data adapted from a study on 3-phenyl-4-phenoxypyrazole analogues, which share a similar structural motif.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. This section outlines the key experimental protocols employed in the cited studies.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multi-step reactions. A general workflow is presented below.

start Starting Materials (e.g., 2,6-dibromo-4-methylaniline) step1 Construction of Aromatic Core (e.g., 3,4,5-triphenyltoluene) start->step1 Two Steps step2 Functional Group Interconversion step1->step2 step3 Coupling Reaction step2->step3 step4 Final Product (e.g., 2-[(3,4,5-triphenyl)phenyl]acetic acid) step3->step4 Up to Five Steps cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Prepare serial dilutions of test compounds inoculate Inoculate dilutions with microbial suspension compound_prep->inoculate inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible microbial growth incubate->observe determine_mic Determine MIC as lowest concentration with no growth observe->determine_mic cluster_membrane Bacterial Cytoplasmic Membrane lipid_II Lipid II translocation Translocation lipid_II->translocation precursor Peptidoglycan Precursor precursor->lipid_II disruption Disruption of Cell Wall Synthesis translocation->disruption compound 3-Phenoxyphenylacetic Acid Derivative inhibition Inhibition compound->inhibition inhibition->translocation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 3-Phenoxyphenylacetic Acid

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development. The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and relevant experimental methodologies.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictogram:

GHS_Pictogram GHS07 !

Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol [1]
AppearanceSolid
Melting Point88-91 °C[2]
Boiling PointData not available
Flash PointData not available
SolubilityData not available

Toxicological Data

Table 3: Acute Toxicity Data for Phenylacetic Acid (Related Compound)

Route of ExposureSpeciesLD50
OralRat2250 mg/kg[3]
OralMouse2250 mg/kg[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

4.1. Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound eye_protection Eye Protection: Chemical safety goggles or face shield start->eye_protection skin_protection Skin Protection: Chemical-resistant gloves (e.g., nitrile) Lab coat or protective suit start->skin_protection respiratory_protection Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. start->respiratory_protection end_ppe Proceed with handling eye_protection->end_ppe skin_protection->end_ppe respiratory_protection->end_ppe

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

4.2. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. First-Aid Measures

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

5.2. Accidental Release Measures

The following workflow outlines the steps to take in case of a spill.

Spill_Response cluster_spill Accidental Release Response start_spill Spill of this compound evacuate Evacuate unnecessary personnel start_spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (e.g., with absorbent material) ppe->contain collect Carefully collect spilled material (avoid generating dust) contain->collect dispose Dispose of in a sealed container according to regulations collect->dispose decontaminate Decontaminate the area dispose->decontaminate end_spill Spill cleanup complete decontaminate->end_spill

Caption: Emergency procedure for accidental release of this compound.

5.3. Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Emits toxic fumes under fire conditions.

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

The following are generalized protocols for assessing the safety of chemicals like this compound, based on OECD guidelines. Researchers should adapt these protocols to their specific laboratory conditions and regulatory requirements.

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis (RhE) tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: A small amount of this compound (solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are run in parallel.

  • Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is assessed using a quantitative method, typically the MTT assay. The absorbance is read, and the percentage of viability is calculated relative to the negative control.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD TG 492)

This test evaluates the potential of a substance to cause serious eye damage or eye irritation.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: this compound is applied to the surface of the RhCE tissue. Negative and positive controls are used.

  • Exposure: The tissues are exposed for a specific duration (e.g., 30 minutes for liquids, 6 hours for solids).

  • Rinsing: The test substance is rinsed from the tissue surface.

  • Post-incubation: Tissues are incubated in fresh medium.

  • Viability Assessment: Tissue viability is determined using the MTT assay.

  • Classification: The substance is classified based on the reduction in tissue viability compared to the negative control.

Experimental Workflow Diagram:

In_Vitro_Testing_Workflow cluster_workflow In Vitro Irritation Testing Workflow start_exp Prepare Reconstructed Human Tissue Models (Skin or Cornea) pre_incubation Pre-incubate Tissues start_exp->pre_incubation application Apply Test Substance, Positive Control, and Negative Control pre_incubation->application exposure Expose for a Defined Period application->exposure rinsing Rinse Tissues exposure->rinsing post_incubation Post-incubate in Fresh Medium rinsing->post_incubation viability Assess Tissue Viability (MTT Assay) post_incubation->viability analysis Analyze Data and Classify Irritancy Potential viability->analysis end_exp Report Results analysis->end_exp

Caption: General workflow for in vitro skin and eye irritation testing.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is considered hazardous waste.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

Methodological & Application

Synthesis of 3-Phenoxyphenylacetic Acid from Benzyl Cyanide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-phenoxyphenylacetic acid. The synthesis is a two-step process commencing with the preparation of the intermediate, 3-phenoxybenzyl cyanide, followed by its hydrolysis to the final product. While the direct conversion from benzyl cyanide is not feasible for this substituted analog, this protocol details the necessary preceding step to obtain the required substituted benzyl cyanide.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through two primary chemical transformations:

  • Nucleophilic Substitution: Synthesis of 3-phenoxybenzyl cyanide from 3-phenoxybenzyl chloride and sodium cyanide. This step introduces the nitrile functional group necessary for the subsequent hydrolysis.

  • Acid Hydrolysis: Conversion of the nitrile group in 3-phenoxybenzyl cyanide to a carboxylic acid, yielding this compound.

The overall reaction scheme is presented below:

Synthesis_Pathway 3-Phenoxybenzyl_Chloride 3-Phenoxybenzyl Chloride 3-Phenoxybenzyl_Cyanide 3-Phenoxybenzyl Cyanide 3-Phenoxybenzyl_Chloride->3-Phenoxybenzyl_Cyanide  Step 1: Cyanation   Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->3-Phenoxybenzyl_Cyanide 3-Phenoxyphenylacetic_Acid This compound 3-Phenoxybenzyl_Cyanide->3-Phenoxyphenylacetic_Acid  Step 2: Hydrolysis   H2SO4_H2O H₂SO₄ / H₂O H2SO4_H2O->3-Phenoxyphenylacetic_Acid

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of 3-Phenoxybenzyl Cyanide

This procedure is adapted from the standard synthesis of benzyl cyanide via nucleophilic substitution.[1]

Materials and Equipment:

  • 3-Phenoxybenzyl chloride

  • Sodium cyanide (powdered, 96-98% pure)

  • 95% Ethanol

  • Water

  • 5 L round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Mechanical stirrer

  • Heating mantle or water bath

  • Distillation apparatus (Claisen flask)

Procedure:

  • In a 5 L round-bottom flask equipped with a reflux condenser and a separatory funnel, place 500 g of powdered sodium cyanide and 450 mL of water.

  • Gently warm the mixture on a water bath to dissolve the majority of the sodium cyanide.

  • In the separatory funnel, prepare a mixture of 1 kg of 3-phenoxybenzyl chloride and 1 kg of 95% ethanol.

  • Add the 3-phenoxybenzyl chloride/ethanol mixture to the sodium cyanide solution over a period of 30 to 45 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3 to 4 hours.

  • After reflux, arrange the apparatus for distillation and distill off as much ethanol as possible on a steam bath.

  • Cool the remaining liquid. If any solids have formed, filter the mixture.

  • Transfer the liquid to a separatory funnel and separate the layer of crude 3-phenoxybenzyl cyanide.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 3-phenoxybenzyl cyanide.

2.2. Step 2: Acid Hydrolysis to this compound

This protocol is adapted from the well-established acid hydrolysis of benzyl cyanide to phenylacetic acid.[2]

Materials and Equipment:

  • 3-Phenoxybenzyl cyanide (from Step 1)

  • Commercial sulfuric acid

  • Water

  • 5 L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Large beaker (for pouring)

  • Buchner funnel and filter paper

  • Claisen distilling flask

Procedure:

  • In a 5 L round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 1150 mL of water and 840 mL of commercial sulfuric acid. Caution: Add the acid slowly to the water with cooling.

  • To this dilute sulfuric acid solution, add 700 g of 3-phenoxybenzyl cyanide.

  • Heat the mixture under reflux with vigorous stirring for approximately 3 hours.

  • After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water in a large beaker. Stir during this process to prevent the product from solidifying into a large cake.

  • Filter the precipitated crude this compound using a Buchner funnel.

  • Wash the crude product by melting it under hot water and decanting the water. Repeat this washing step several times.

  • Cool the washings to precipitate any dissolved product, which can be collected by filtration and added to the main batch.

  • After the final hot water wash, pour off the water while the product is still molten.

  • Transfer the molten product to a Claisen distilling flask and purify by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactants and Products for the Synthesis of 3-Phenoxybenzyl Cyanide

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass/Volume
3-Phenoxybenzyl ChlorideC₁₃H₁₁ClO218.68~4.571 kg
Sodium CyanideNaCN49.01~10.2500 g
3-Phenoxybenzyl CyanideC₁₄H₁₁NO209.24-Theoretical Yield: ~956 g

Table 2: Reactants and Products for the Hydrolysis to this compound

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass/Volume
3-Phenoxybenzyl CyanideC₁₄H₁₁NO209.24~3.35700 g
Sulfuric AcidH₂SO₄98.08-840 mL
WaterH₂O18.02-1150 mL
This compoundC₁₄H₁₂O₃228.24-Theoretical Yield: ~765 g

Table 3: Physical and Spectroscopic Data

CompoundMelting Point (°C)Boiling Point (°C)AppearanceExpected Yield
This compound93-95-White solid~80%[2]

Safety Precautions

  • Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sulfuric Acid: Highly corrosive. Handle with care and appropriate PPE. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Vacuum Distillation: Ensure the glassware is free of cracks or defects to prevent implosion under vacuum. Use a safety screen.

This protocol provides a detailed framework for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the scale of the reaction and available laboratory equipment, always adhering to strict safety standards.

References

Application Notes and Protocols for the Multi-step Synthesis of Substituted Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of substituted phenylacetic acid derivatives, a crucial structural motif in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The following sections outline several robust synthetic methodologies, complete with experimental procedures, comparative quantitative data, and graphical representations of the synthetic workflows.

Willgerodt-Kindler Reaction of Aryl Ketones and Alkenes

The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acids and their derivatives from readily available aryl ketones, styrenes, or other suitable precursors.[1] The reaction typically involves heating the starting material with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[2] The use of phase-transfer catalysis (PTC) can significantly reduce reaction times.[3]

Experimental Protocols

Protocol 1.1: Synthesis of Phenylacetic Acid from Acetophenone [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone (1.20 g, 10 mmol), sulfur (0.64 g, 20 mmol), morpholine (3 mL, 30 mmol), and p-toluenesulfonic acid (0.06 g, 0.35 mmol).

  • Reaction: Heat the mixture to reflux in an oil bath at 120–130°C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis of Thiomorpholide: After cooling, add a 20% aqueous solution of sodium hydroxide and triethylbenzylammonium chloride (TEBA) (114 mg, 0.05 mmol). Heat the mixture to 100°C for an additional 8 hours to hydrolyze the intermediate phenylacetothiomorpholide.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2 to precipitate the crude phenylacetic acid.

  • Isolation and Purification: Collect the precipitate by filtration. For further purification, dissolve the crude product in a 10% sodium bicarbonate solution, wash with ethyl acetate (3 x 30 mL), and then re-acidify the aqueous layer with dilute HCl to yield the pure phenylacetic acid as a solid. The expected yield is approximately 80%.

Protocol 1.2: Synthesis of p-Methoxyphenylacetic Acid from p-Methoxyacetophenone [1]

  • Reaction Setup: In a round-bottom flask, reflux a mixture of p-methoxyacetophenone (42 g), sulfur (13-15 g), and morpholine (30 g, 30 mL) for 5 hours.

  • Isolation of Intermediate: Pour the hot reaction mixture slowly into water to crystallize the crude p-methoxyphenylacetothiomorpholide. Filter the yellow solid, wash thoroughly with water, and dry. The yield of the crude intermediate is approximately 68 g.

  • Hydrolysis: Add the crude thioamide (50 g) to 400 mL of a 10% alcoholic sodium hydroxide solution and reflux for 10 hours.

  • Work-up: Distill off most of the alcohol, add 100 mL of water to the residue, and acidify with hydrochloric acid.

  • Isolation: The p-methoxyphenylacetic acid will precipitate and can be collected by filtration.

Quantitative Data
Starting MaterialProductAmineYieldReference
AcetophenonePhenylacetic AcidMorpholine80%[1]
p-Methoxyacetophenonep-Methoxyphenylacetic AcidMorpholineHigh[1]
StyrenePhenylacetic AcidMorpholine84%[1]

Willgerodt-Kindler Reaction Workflow

Willgerodt_Kindler_Reaction Aryl_Ketone Aryl Ketone / Styrene Thioamide Phenylacetothiomorpholide Intermediate Aryl_Ketone->Thioamide Sulfur, Morpholine Reflux Phenylacetic_Acid Substituted Phenylacetic Acid Thioamide->Phenylacetic_Acid Acid or Base Hydrolysis

Caption: General workflow of the Willgerodt-Kindler reaction.

Palladium-Catalyzed Carbonylation of Benzyl Halides

Palladium-catalyzed carbonylation offers a highly efficient route to substituted phenylacetic acids from the corresponding benzyl halides using carbon monoxide as the carboxyl source.[4] This method is notable for its high yields and tolerance of various functional groups.[5][6]

Experimental Protocols

Protocol 2.1: Synthesis of 2,4-Dichlorophenylacetic Acid [5]

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, combine 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂, 0.13 mmol), tetraethylammonium chloride (TEAC, 0.18 mmol), 4 M aqueous sodium hydroxide (8 mL), and xylene (10 mL).

  • Reaction: Purge the autoclave with nitrogen and then with carbon monoxide (CO) three times. Pressurize the reactor with CO to 1.5 MPa and heat to 80°C. Maintain stirring for the duration of the reaction (up to 20 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature in an ice bath and carefully vent the CO.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the 2,4-dichlorophenylacetic acid.

  • Purification: The product can be collected by filtration and further purified by recrystallization. The maximum reported yield is 95%.[5]

Quantitative Data
Benzyl HalideProductSolventCatalyst SystemYieldReference
2,4-Dichlorobenzyl chloride2,4-Dichlorophenylacetic acidXylenePd(PPh₃)₂Cl₂ / TEAC95%[5]
2,4-Dichlorobenzyl chloride2,4-Dichlorophenylacetic acidDiphenyl etherPd(PPh₃)₂Cl₂ / TEAC62%[5]
2,4-Dichlorobenzyl chloride2,4-Dichlorophenylacetic acidDMFPd(PPh₃)₂Cl₂ / TEAC35%[5]

Palladium-Catalyzed Carbonylation Signaling Pathway

Palladium_Carbonylation Benzyl_Halide Substituted Benzyl Halide Acyl_Palladium Acyl-Palladium Intermediate Benzyl_Halide->Acyl_Palladium Pd(0), CO Carboxylate Carboxylate Salt Acyl_Palladium->Carboxylate NaOH Phenylacetic_Acid Substituted Phenylacetic Acid Carboxylate->Phenylacetic_Acid Acidification (HCl)

Caption: Key steps in the palladium-catalyzed carbonylation of benzyl halides.

Hydrolysis of Benzyl Cyanides

The hydrolysis of benzyl cyanides is a classic and straightforward method for preparing phenylacetic acids. This transformation can be carried out under either acidic or basic conditions.

Experimental Protocols

Protocol 3.1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [7]

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully mix 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

  • Reaction: Heat the mixture under reflux with stirring for three hours.

  • Work-up: Cool the reaction mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake.

  • Isolation: Filter the precipitated phenylacetic acid. Wash the crude material by melting it under hot water and decanting the water several times.

  • Purification: The crude phenylacetic acid can be purified by distillation under reduced pressure. The expected yield is approximately 77-80%.[7]

Quantitative Data
Starting MaterialConditionsProductYieldReference
Benzyl CyanideH₂SO₄, H₂O, refluxPhenylacetic Acid~80%[7]

Benzyl Cyanide Hydrolysis Workflow

Benzyl_Cyanide_Hydrolysis Benzyl_Cyanide Substituted Benzyl Cyanide Phenylacetamide Phenylacetamide Intermediate Benzyl_Cyanide->Phenylacetamide H₂O, H⁺ or OH⁻ Phenylacetic_Acid Substituted Phenylacetic Acid Phenylacetamide->Phenylacetic_Acid H₂O, H⁺ or OH⁻ Arylpropanoic_Acid_Synthesis Phenylacetonitrile Phenylacetonitrile Methylated_Nitrile 2-Phenylpropionitrile Phenylacetonitrile->Methylated_Nitrile Methylating Agent Arylpropanoic_Acid 2-Phenylpropionic Acid Methylated_Nitrile->Arylpropanoic_Acid Hydrolysis (NaOH, H₂O) Strecker_Synthesis Aldehyde Aryl Aldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia / Chiral Amine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide (NaCN) Amino_Acid α-Amino Phenylacetic Acid Aminonitrile->Amino_Acid Acid Hydrolysis (HCl)

References

Application Notes and Protocols: 3-Phenoxyphenylacetic Acid as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-phenoxyphenylacetic acid as a precursor in the synthesis of commercially significant pharmaceuticals, primarily focusing on non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and mechanisms of action are presented to facilitate research and development in this area.

Introduction

This compound is a versatile building block in medicinal chemistry. Its structural motif is present in several active pharmaceutical ingredients (APIs). The phenoxy group offers a site for various chemical modifications, while the phenylacetic acid moiety is a common feature in many NSAIDs, which exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This document outlines the synthesis of two prominent NSAIDs, Diclofenac and Fenoprofen, using this compound as a key starting material.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Synthesis of Diclofenac

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a widely used NSAID. A plausible synthetic route from this compound involves an Ullmann condensation reaction. Although direct Ullmann condensation on the 'meta' position of the phenyl ring of this compound is challenging, a more feasible approach involves the synthesis of an intermediate that can undergo intramolecular cyclization. A more direct, albeit theoretical, approach would be the Ullmann condensation of a suitably functionalized this compound derivative.

For the purpose of these notes, a well-established industrial synthesis of Diclofenac is presented, which can be adapted to start from a precursor derivable from this compound. The key step is the Ullmann condensation between a phenylacetic acid derivative and an aniline derivative.

Experimental Protocol: Synthesis of Diclofenac Sodium via Ullmann Condensation

This protocol describes a common industrial synthesis of Diclofenac.

  • Step 1: Synthesis of N-(2,6-dichlorophenyl)anthranilic acid

    • In a reaction vessel equipped with a stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1.0 eq), 2,6-dichloroaniline (1.1 eq), potassium carbonate (1.5 eq), and copper powder (0.1 eq) in N,N-dimethylformamide (DMF) as a solvent.

    • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield N-(2,6-dichlorophenyl)anthranilic acid.

  • Step 2: Reduction of the Carboxylic Acid

    • Suspend the N-(2,6-dichlorophenyl)anthranilic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

    • Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain 2-((2,6-dichlorophenyl)amino)benzyl alcohol.

  • Step 3: Oxidation to Diclofenac

    • Dissolve the 2-((2,6-dichlorophenyl)amino)benzyl alcohol (1.0 eq) in acetone.

    • Add Jones' reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C until a persistent orange color is observed.

    • Stir the mixture for 1-2 hours at room temperature.

    • Quench the reaction with isopropanol and dilute with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Diclofenac free acid.

  • Step 4: Salt Formation

    • Dissolve the Diclofenac free acid in ethanol.

    • Add an equimolar amount of sodium hydroxide solution and stir for 1 hour.

    • Remove the solvent under reduced pressure to obtain Diclofenac sodium.

Quantitative Data:

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ullmann Condensation 2-chlorobenzoic acid, 2,6-dichloroanilineCopper powder, K₂CO₃DMF150-1604-675-85>95
Reduction N-(2,6-dichlorophenyl)anthranilic acidLiAlH₄THFReflux2-380-90>97
Oxidation 2-((2,6-dichlorophenyl)amino)benzyl alcoholJones' reagentAcetone0 - RT1-270-80>98
Salt Formation Diclofenac free acidNaOHEthanolRT1>95>99

Note: The yields and purities are approximate and can vary based on the specific reaction conditions and purification methods.

Logical Workflow for Diclofenac Synthesis:

Diclofenac_Synthesis cluster_start Starting Materials cluster_reactions Reaction Sequence cluster_intermediates Intermediates & Product 2_chlorobenzoic_acid 2-Chlorobenzoic Acid Ullmann Ullmann Condensation (Cu, K₂CO₃, DMF) 2_chlorobenzoic_acid->Ullmann 2_6_dichloroaniline 2,6-Dichloroaniline 2_6_dichloroaniline->Ullmann Intermediate_1 N-(2,6-dichlorophenyl)anthranilic acid Ullmann->Intermediate_1 Yield: 75-85% Reduction Reduction (LiAlH₄) Intermediate_2 2-((2,6-dichlorophenyl)amino)benzyl alcohol Reduction->Intermediate_2 Yield: 80-90% Oxidation Oxidation (Jones' Reagent) Diclofenac_Acid Diclofenac (free acid) Oxidation->Diclofenac_Acid Yield: 70-80% Salt_Formation Salt Formation (NaOH) Diclofenac_Sodium Diclofenac Sodium Salt_Formation->Diclofenac_Sodium Yield: >95% Intermediate_1->Reduction Intermediate_2->Oxidation Diclofenac_Acid->Salt_Formation

Caption: Synthetic pathway for Diclofenac Sodium.

Synthesis of Fenoprofen

Fenoprofen, 2-(3-phenoxyphenyl)propanoic acid, is another prominent NSAID. A direct synthesis from this compound can be envisioned through α-methylation.

Experimental Protocol: Synthesis of Fenoprofen from this compound

  • Step 1: Esterification of this compound

    • Dissolve this compound (1.0 eq) in methanol (10 volumes).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give methyl 3-phenoxyphenylacetate.

  • Step 2: α-Methylation

    • Dissolve methyl 3-phenoxyphenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C under a nitrogen atmosphere.

    • Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give methyl 2-(3-phenoxyphenyl)propanoate.

  • Step 3: Hydrolysis to Fenoprofen

    • Dissolve methyl 2-(3-phenoxyphenyl)propanoate (1.0 eq) in a mixture of methanol and water (2:1).

    • Add sodium hydroxide (2.0 eq) and reflux for 2-3 hours.

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate Fenoprofen.

    • Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data:

Reaction StepReactantsReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Esterification This compoundH₂SO₄ (cat.)MethanolReflux4-690-95>98
α-Methylation Methyl 3-phenoxyphenylacetateLDA, CH₃ITHF-78 to RT1270-80>95
Hydrolysis Methyl 2-(3-phenoxyphenyl)propanoateNaOHMethanol/WaterReflux2-385-95>99

Note: The yields and purities are approximate and can vary based on the specific reaction conditions and purification methods.

Logical Workflow for Fenoprofen Synthesis:

Fenoprofen_Synthesis Start This compound Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Intermediate_Ester Methyl 3-phenoxyphenylacetate Esterification->Intermediate_Ester Yield: 90-95% Methylation α-Methylation (LDA, CH₃I) Intermediate_Ester->Methylation Intermediate_Methylated_Ester Methyl 2-(3-phenoxyphenyl)propanoate Methylation->Intermediate_Methylated_Ester Yield: 70-80% Hydrolysis Hydrolysis (NaOH) Intermediate_Methylated_Ester->Hydrolysis Fenoprofen Fenoprofen Hydrolysis->Fenoprofen Yield: 85-95%

Caption: Synthetic pathway for Fenoprofen.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

NSAIDs derived from this compound, such as Diclofenac and Fenoprofen, primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of COX Inhibition:

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli cluster_effects Physiological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H₂ (PGH₂) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) Prostaglandins_H2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines) Inflammatory_Stimuli->COX2 Induces Expression NSAIDs NSAIDs (e.g., Diclofenac, Fenoprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs via COX inhibition.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of important pharmaceutical compounds, particularly NSAIDs like Diclofenac and Fenoprofen. The protocols and data provided in these application notes offer a foundational guide for researchers in the field of drug discovery and development. The straightforward synthetic transformations and the clear mechanism of action of the resulting drugs make this an attractive area for further investigation and optimization. Future work could focus on developing more efficient and greener synthetic methodologies, as well as exploring novel derivatives of this compound with improved therapeutic profiles.

Application Note: Quantification of 3-Phenoxyphenylacetic Acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-035

Introduction

3-Phenoxyphenylacetic acid is a carboxylic acid that finds application in various research and industrial fields. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and environmental analysis. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in solution. The method is simple, robust, and suitable for routine analysis.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix.[1] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent.[1] Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.[1]

Apparatus and Reagents

  • Apparatus:

    • Any standard HPLC system equipped with a UV detector.[1]

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Autosampler

    • Data acquisition and processing software

  • Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)[1]

    • Methanol (HPLC grade)

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct the calibration curve.

2. Sample Preparation

For clear liquid samples, filtration through a 0.45 µm syringe filter is generally sufficient before injection. For more complex matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction protocol may be necessary.

  • Protein Precipitation for Plasma Samples:

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (1:3 v/v).[1]

    • Vortex the mixture vigorously for 1 minute.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1]

3. Chromatographic Conditions

The following HPLC conditions are recommended. Optimization may be required based on the specific instrument and column used.

ParameterCondition
HPLC System Standard HPLC with UV detector[1]
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
UV Detection 275 nm[1]
Run Time Approximately 10 minutes

4. Method Validation Summary

The performance characteristics of this HPLC method are summarized in the table below. The data are compiled from validation studies of similar phenolic acid analyses.[1]

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0

5. Data Analysis

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Standard (1 mg/mL in Methanol) working Working Standards (1-100 µg/mL) stock->working Dilution hplc HPLC System - C18 Column - Acetonitrile:Water (60:40)  + 0.1% Formic Acid - 1.0 mL/min, 30°C working->hplc sample_raw Raw Sample sample_prep Sample Preparation (e.g., Protein Precipitation) sample_raw->sample_prep sample_filtered Filtered Sample sample_prep->sample_filtered Filtration sample_filtered->hplc detector UV Detector (275 nm) hplc->detector chromatogram Chromatogram detector->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification chromatogram->quantification calibration->quantification result Result quantification->result Final Concentration

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

References

Application Note: Analysis of Phenoxyacetic Acid Herbicides by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture and land management to control broadleaf weeds. Due to their potential for environmental contamination of soil and water sources, as well as concerns regarding their toxicological effects, sensitive and specific analytical methods are required for their monitoring. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the determination of phenoxyacetic acids in various environmental and biological matrices. This application note provides a comprehensive overview and detailed protocols for the analysis of common phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA), using GC-MS.

Principle of the Method

The analysis of phenoxyacetic acids by GC-MS involves a multi-step process. Due to their low volatility and high polarity, these compounds require a derivatization step to convert them into more volatile and thermally stable esters. The overall workflow includes:

  • Sample Preparation: Extraction of the acidic herbicides from the sample matrix.

  • Derivatization: Conversion of the polar carboxylic acid group to a less polar ester.

  • GC-MS Analysis: Separation of the derivatized analytes by gas chromatography followed by detection and quantification using mass spectrometry.

The choice of extraction and derivatization technique depends on the sample matrix and the specific phenoxyacetic acids of interest.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Water bath or heating block

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

    • Soxhlet extraction apparatus

    • pH meter

    • Standard laboratory glassware

  • Reagents:

    • Phenoxyacetic acid standards (e.g., 2,4-D, MCPA, 2,4,5-T)

    • Internal standards (e.g., 2,3-dichlorophenoxyacetic acid)

    • Solvents (HPLC grade or equivalent): Methanol, Dichloromethane, Ethyl acetate, Toluene

    • Reagents for derivatization:

      • Pentafluorobenzyl bromide (PFBBr)

      • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

      • Sulfuric acid (concentrated)

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid

    • Potassium hydroxide

Sample Preparation
  • Collect 500 mL of the water sample in a clean glass container.

  • Acidify the sample to a pH < 2 with concentrated sulfuric acid.

  • For samples with low solids content (≤ 1%), proceed with liquid-liquid extraction.[1]

  • Add 60 mL of methylene chloride to the sample in a separatory funnel and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction two more times with fresh portions of methylene chloride.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized sample into a beaker.

  • Add enough deionized water to form a slurry.

  • Adjust the pH of the slurry to 2 using 50% aqueous sulfuric acid.[2]

  • Transfer the slurry to an extraction vessel and perform Soxhlet extraction with a suitable solvent like methylene chloride for 4-6 hours.

  • Alternatively, for a faster extraction, use sonication. Mix 50 grams of soil with 50 grams of sodium sulfate and sonicate for 15 minutes with 100 mL of methylene chloride.[3]

  • Dry the extract over anhydrous sodium sulfate and concentrate to 1 mL.

  • Take a 5 mL aliquot of the urine sample.

  • Add hydrochloric acid and sodium chloride.[4]

  • Add an appropriate internal standard.[4]

  • Extract the mixture with dichloromethane.[4]

  • Concentrate the organic extract for the derivatization step.

Derivatization

Due to the polar nature of phenoxyacetic acids, derivatization is essential for their analysis by GC.[5][6]

This is a common derivatization technique for acidic compounds.

  • To the concentrated extract, add 100 µL of a solution containing pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., toluene).[7]

  • Add a phase-transfer catalyst, such as a polymer-bound tri-n-butyl-methylphosphonium bromide.[7]

  • Adjust the pH to 6.5.[7]

  • Heat the reaction mixture at 60°C for 1-2 hours.[7]

  • After cooling, the derivatized sample is ready for GC-MS analysis.

Methylation is another widely used method to form methyl esters of the phenoxyacetic acids.

  • To the concentrated extract, add 2 mL of 10% H2SO4 in methanol.[8]

  • Heat the mixture at 80°C for 30 minutes.[8]

  • After cooling, extract the methyl esters with a non-polar solvent like petroleum ether.[8]

  • The extract is then ready for injection into the GC-MS.

GC-MS Analysis
  • Gas Chromatograph:

    • Injector: Splitless mode, 250 °C

    • Column: Restek Rtx™-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: Initial temperature of 100°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 4 min).[3]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 250 °C[3]

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Monitored Ions (for SIM): Specific ions for each derivatized phenoxyacetic acid should be chosen based on their mass spectra. For example, for 2,4-D methyl ester, characteristic ions would be monitored.

Data Presentation

The following tables summarize the quantitative data for the analysis of phenoxyacetic acids from various studies.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Phenoxyacetic Acids

CompoundMatrixDerivatization MethodDetection MethodLODLOQReference
2,4-DFrog and Fish TissuesMethylationGC-MS (SIM)1.0 µg/kg-[8]
2,4,5-TFrog and Fish TissuesMethylationGC-MS (SIM)0.5 µg/kg-[8]
2,4-DDrinking Water-LC/MS/MS-0.10 µg/L[9]
MCPAUrinePentafluorobenzylationGC-ECD-1 µg/L[4]
2,4-DUrinePentafluorobenzylationGC-ECD-15 µg/L[4]
Phenoxyacetic AcidsBeveragesPentafluorobenzylationGC-MS (Full Scan)0.42-0.50 µg/mL-[7]
2,4-DUrine and SerumPentafluorobenzylationGC-MS (SIM)10 ng/mL-[7]

Table 2: Recovery Data for Phenoxyacetic Acid Analysis

CompoundMatrixSpiked ConcentrationRecovery (%)Reference
2,4-DWaterNot specified80 - 100%[10]
2,4-DSoilNot specified80 - 100%[10]
2,4-DWell Water0.03 µg/L (LOD)74 - 146%[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis SampleCollection Sample Collection (Water, Soil, Biological) Extraction Extraction (LLE, SPE, Soxhlet) SampleCollection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Pentafluorobenzylation) Concentration->Derivatization GCMS GC-MS Analysis (Separation & Detection) Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Overall experimental workflow for the GC-MS analysis of phenoxyacetic acids.

derivatization_pathway PhenoxyaceticAcid Phenoxyacetic Acid (R-COOH) PFBEster PFB Ester Derivative (R-COOPFB) PhenoxyaceticAcid->PFBEster + PFBBr Pentafluorobenzyl Bromide (PFBBr) PFBBr->PFBEster Catalyst Phase Transfer Catalyst Catalyst->PFBEster

Caption: Derivatization of phenoxyacetic acid with PFBBr.

References

Application Notes and Protocols for the Sample Preparation of 3-Phenoxyphenylacetic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetic acid is a metabolite of various compounds and its accurate quantification in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Effective sample preparation is a critical step to remove interfering endogenous substances and concentrate the analyte, thereby ensuring the sensitivity, accuracy, and reliability of subsequent analytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document provides detailed protocols for the extraction of this compound from biological matrices using three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The presented methodologies are based on established and validated techniques for structurally similar compounds, such as 3-phenoxybenzoic acid, diclofenac, and fenoprofen, and can be adapted and validated for this compound.

Data Presentation: Performance of Extraction Methods for Structurally Similar Analytes

The following tables summarize typical quantitative performance data for the extraction and analysis of compounds structurally related to this compound from biological fluids. This data can serve as a benchmark when developing and validating a method for the target analyte.

Table 1: Protein Precipitation Method Performance

AnalyteMatrixLLOQ (ng/mL)Recovery (%)Linearity (r²)Reference
DiclofenacHuman Plasma20>90%>0.99[1][2]
Phenylacetic acidPlasma800>81%>0.99[3]

Table 2: Liquid-Liquid Extraction Method Performance

AnalyteMatrixLLOQ (ng/mL)Recovery (%)Linearity (r²)Reference
DiclofenacHuman Plasma0.2589-95%>0.99[4]
Phenylacetic acidHuman Plasma->85%>0.998[5]
LoxoprofenHuman Plasma60>79%>0.999

Table 3: Solid-Phase Extraction Method Performance

AnalyteMatrixLLOQ (ng/mL)Recovery (%)Linearity (r²)Reference
3-Phenoxybenzoic acidHuman Urine2110±6%-[6]
NSAIDs (e.g., Diclofenac)Blood, PlasmaLow ng range94-104%>0.98[7]
FenoprofenPlasma10--[8][9]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It is most effective for plasma and serum samples.[10]

Materials and Reagents:

  • Biological fluid (Plasma, Serum)

  • Acetonitrile (HPLC grade), ice-cold

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (mobile phase)

Protocol:

  • Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add the appropriate volume of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to the sample.[11]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials and Reagents:

  • Biological fluid (Plasma, Serum, Urine)

  • Internal Standard (IS) solution

  • Acidifying agent (e.g., 1 M Phosphoric acid or 2 M Hydrochloric acid)[11]

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane, or a mixture of Hexane and Isopropanol)[11]

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solution (mobile phase)

Protocol:

  • Pipette 500 µL of the biological sample into a glass tube.

  • Add the internal standard solution.

  • Acidify the sample by adding 100 µL of 1 M phosphoric acid to achieve a pH below the pKa of this compound, ensuring it is in a neutral form for extraction.

  • Add 3 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

LLE_Workflow start Start: Biological Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., Phosphoric Acid) add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex_mix Vortex (2 min) add_solvent->vortex_mix centrifuge Centrifuge (4,000 rpm, 10 min) vortex_mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This method is highly suitable for complex matrices like urine.

Materials and Reagents:

  • Biological fluid (Plasma, Serum, Urine)

  • Internal Standard (IS) solution

  • SPE cartridge (e.g., Polymeric reversed-phase sorbent)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile with 0.1% Formic Acid)

  • SPE vacuum manifold or positive pressure processor

  • Evaporator

  • Reconstitution solution (mobile phase)

Protocol:

  • Sample Pre-treatment: To 500 µL of the biological sample, add the internal standard. For urine samples, hydrolysis with β-glucuronidase may be necessary if conjugated metabolites are of interest.[10] Acidify the sample with a small volume of formic or phosphoric acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile containing 0.1% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Biological Sample pretreat Pre-treat Sample (Add IS, Acidify) start->pretreat load Load Sample pretreat->load condition Condition SPE (Methanol) equilibrate Equilibrate SPE (Water) condition->equilibrate equilibrate->load wash Wash (e.g., 5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (e.g., ACN w/ 0.1% FA) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation method for this compound will depend on the specific requirements of the study, including the biological matrix, required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and simple method for cleaner matrices like plasma. Liquid-liquid extraction offers improved cleanliness, while solid-phase extraction provides the highest level of purification, which is often necessary for complex matrices or when very low detection limits are required. The provided protocols, based on methods for structurally analogous compounds, offer a robust starting point for the development and validation of a bioanalytical method for this compound. It is essential to validate the chosen method according to regulatory guidelines to ensure the reliability of the generated data.

References

Application of 3-Phenoxyphenylacetic Acid in Pharmaceutical R&D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetic acid is a member of the phenoxyacetic acid class of compounds, a scaffold that has garnered significant interest in pharmaceutical research and development. Derivatives of phenoxyacetic acid and the structurally related phenylacetic acids have been investigated for a range of therapeutic applications, primarily focusing on their anti-inflammatory and potential anti-cancer properties. Due to a lack of extensive research on this compound specifically, this document provides application notes and protocols based on the activities of closely related analogues and the broader class of phenoxyacetic acid derivatives. These notes are intended to guide researchers in exploring the potential of this compound as a therapeutic agent.

Potential Therapeutic Applications

Anti-inflammatory Agent

The primary area of investigation for phenoxyacetic acid derivatives has been in the treatment of inflammation. Many compounds within this class act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Mechanism of Action: The proposed mechanism of action for the anti-inflammatory effects of phenoxyacetic acid derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

A study on substituted (2-phenoxyphenyl)acetic acids, which are structural analogues, demonstrated significant anti-inflammatory activity. For instance, [2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac) and its polychlorinated derivatives have shown potent anti-inflammatory effects in preclinical models.[1][2] While specific data for this compound is not available, its structural similarity suggests it may exhibit similar properties.

Cancer Therapy

Phenylacetic acid and its derivatives have been explored for their potential as anti-cancer agents. Sodium phenylacetate, for example, has been shown to induce differentiation and inhibit the growth of various tumor cells in vitro.[3][4] The proposed mechanisms for these effects include the depletion of glutamine, an amino acid crucial for cancer cell proliferation, and the modulation of gene expression, such as the downregulation of the myc oncogene.[3][4]

Quantitative Data for Structurally Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for related phenoxyacetic acid and phenylacetic acid derivatives to provide a reference for potential activity.

Compound Class/DerivativeTargetAssayIC50 / PotencyReference
Polychlorinated (phenoxyphenyl)acetic acidsInflammationAdjuvant-induced arthritis in ratsUp to 40 times more potent than fenclofenac[1]
Novel Phenoxy Acetic Acid DerivativesCOX-2In vitro COX inhibition assayIC50 in the range of 0.06-0.09 µM[5][6]
Diclofenac (a phenylacetic acid derivative)GHB binding sites[3H]NCS-382 binding assayKi value of 5.1 µM[7]

Experimental Protocols

The following are detailed, generalized protocols for key experiments that can be used to evaluate the biological activity of this compound.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (dissolved in DMSO)

  • Known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls

  • DMSO (vehicle control)

  • 96-well plate

  • Plate reader (for fluorometric or colorimetric detection)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Compound Addition: Add this compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and positive controls (known COX inhibitors).

  • Enzyme Addition and Pre-incubation: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate at 37°C for 10 minutes.[8]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells simultaneously.[8]

  • Detection: Measure the reaction product (e.g., Prostaglandin E2) using a suitable detection method. For a fluorometric assay, measure the fluorescence at Ex/Em = 535/587 nm kinetically.[6] For a colorimetric assay, a chromogenic substrate like TMPD can be used, and the absorbance is read at 590-611 nm.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[8]

NF-κB Signaling Pathway Activation Assay

This protocol is used to assess the effect of this compound on the activation of the NF-κB signaling pathway, a key pathway in inflammation and cancer.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • NF-κB luciferase reporter vector

  • Constitutively expressing Renilla luciferase vector (internal control)

  • Transfection reagent

  • Cell culture medium and supplements

  • TNF-α or other NF-κB activators

  • This compound (dissolved in DMSO)

  • Lysis buffer

  • Luciferase assay reagents

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the NF-κB luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.[3]

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Pathway Activation: Stimulate the cells with an NF-κB activator like TNF-α for a defined time (e.g., 6 hours).[4]

  • Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate luciferase assay reagents.[3]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Compare the normalized luciferase activity in the compound-treated cells to that in the vehicle-treated control cells to determine the effect of this compound on NF-κB activation.

Visualizations

The following diagrams illustrate key concepts related to the potential applications of this compound.

COX_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme COX-1/COX-2 Enzyme ReactionMix Prepare Reaction Mixture (Buffer, Cofactors) Enzyme->ReactionMix Compound This compound Compound->ReactionMix Controls Controls (Vehicle, Known Inhibitor) Controls->ReactionMix Preincubation Add Compound & Enzyme Pre-incubate at 37°C ReactionMix->Preincubation Initiation Add Arachidonic Acid Preincubation->Initiation Detection Measure Product Formation (Fluorometric/Colorimetric) Initiation->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental workflow for the Cyclooxygenase (COX) inhibition assay.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IKK degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Gene Inflammatory Gene Transcription DNA->Gene Compound This compound (Potential Inhibitor) Compound->IKK inhibits?

References

Application Notes and Protocols for Testing Free Fatty Acid Receptor 1 (FFA1) Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor (GPCR) that is activated by medium and long-chain free fatty acids (FFAs).[1][2][3] Expressed abundantly in pancreatic β-cells, FFA1 plays a crucial role in enhancing glucose-stimulated insulin secretion (GSIS).[4] This makes it an attractive therapeutic target for the treatment of type 2 diabetes.[1][4] The activation of FFA1 initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the mobilization of intracellular calcium and the activation of downstream kinases.[1][5] This document provides detailed protocols for key in vitro assays to characterize the activity of FFA1 agonists: Calcium Mobilization, IP-1 Accumulation, and ERK Phosphorylation.

FFA1 Signaling Pathway

Upon agonist binding, FFA1 undergoes a conformational change, activating the heterotrimeric G protein Gq/11.[1][5] The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are key events that contribute to the potentiation of insulin secretion. Furthermore, FFA1 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is another important downstream signaling event.[7][8]

FFA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FFA1 FFA1 (GPR40) Gq Gq/11 FFA1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates ERK p-ERK1/2 Gq->ERK Activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Activates Insulin Enhanced Insulin Secretion Ca2->Insulin PKC->ERK Phosphorylates PKC->Insulin ERK->Insulin ER->Ca2 Releases Agonist FFA1 Agonist (e.g., FFAs) Agonist->FFA1 Binds

Caption: FFA1 Receptor Signaling Pathway.

Experimental Workflow for FFA1 Agonist Screening

The general workflow for identifying and characterizing FFA1 agonists involves a series of in vitro assays to confirm on-target activity and determine the potency and efficacy of test compounds. The process typically starts with a primary screen, often a high-throughput calcium mobilization assay, to identify initial hits. Positive hits are then subjected to secondary assays, such as IP-1 accumulation and ERK phosphorylation, to confirm their mechanism of action and further characterize their signaling profile.

Experimental_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: Calcium Mobilization Assay Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification HitIdentification->Start Inactive Compounds DoseResponse Dose-Response & EC₅₀ Determination HitIdentification->DoseResponse Active Compounds SecondaryAssays Secondary Assays DoseResponse->SecondaryAssays IP1 IP-1 Accumulation Assay SecondaryAssays->IP1 ERK ERK Phosphorylation Assay SecondaryAssays->ERK DataAnalysis Data Analysis & SAR Studies IP1->DataAnalysis ERK->DataAnalysis Lead Lead Candidate DataAnalysis->Lead

Caption: General workflow for screening FFA1 agonists.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FFA1 activation. It is a robust and widely used method for high-throughput screening of GPCR agonists that couple to the Gq pathway.[9] The protocol below utilizes the fluorescent calcium indicator Fluo-4 AM.[10][11]

Materials:

  • HEK293 cells stably expressing human FFA1 (or other suitable host cells).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM, cell permeant.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Test compounds and a reference FFA1 agonist (e.g., GW9508, TAK-875).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the FFA1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. Probenecid can be added to a final concentration of 1-2.5 mM.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in Assay Buffer in a separate compound plate.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence kinetically (excitation ~490 nm, emission ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated injector to add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

IP-1 Accumulation Assay

Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized. This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1), using Homogeneous Time-Resolved Fluorescence (HTRF).[12][13] Commercial kits (e.g., from Cisbio) are readily available for this purpose.[12][14]

Materials:

  • HEK293 cells stably expressing human FFA1.

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., LiCl).[13]

  • HTRF IP-One detection kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).

  • Test compounds and a reference FFA1 agonist.

  • Low-volume 384-well white microplates.

  • HTRF-compatible microplate reader.

Protocol:

  • Cell Plating and Stimulation:

    • Seed the FFA1-expressing cells into the microplates and incubate to allow for cell attachment.

    • Remove the culture medium and add the test compounds diluted in the stimulation buffer.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • IP1 Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced.[14] Calculate the ratio of the two emission signals and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the FFA1 signaling cascade.[7][8] This can be quantified by various methods, including Western blotting or high-throughput immunoassays like AlphaScreen.[15][16]

Materials (AlphaScreen SureFire method):

  • HEK293 cells stably expressing human FFA1.

  • Serum-free cell culture medium.

  • Test compounds and a reference FFA1 agonist.

  • AlphaScreen SureFire Phospho-ERK1/2 Assay Kit (PerkinElmer).

  • 384-well white microplates.

  • AlphaScreen-compatible microplate reader.

Protocol:

  • Cell Plating and Serum Starvation:

    • Seed the FFA1-expressing cells into microplates.

    • Once the cells are attached, replace the growth medium with serum-free medium and incubate for several hours (e.g., 4-20 hours) to reduce basal ERK phosphorylation.[7]

  • Compound Stimulation:

    • Add the test compounds to the cells and incubate for a short period (typically 5-10 minutes) at 37°C.[7]

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer provided in the kit.

    • Transfer the cell lysates to a new plate.

    • Add the AlphaScreen acceptor beads and donor beads, which are conjugated to antibodies that recognize total and phosphorylated ERK, respectively.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 2 hours).

  • Signal Measurement:

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: The AlphaScreen signal is directly proportional to the amount of phosphorylated ERK. Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation

The potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds should be determined for each assay. Summarizing this data in a table allows for easy comparison of the pharmacological profiles of different compounds.

Table 1: Representative Agonist Activity at FFA1

CompoundCalcium Mobilization (EC₅₀, µM)IP-1 Accumulation (EC₅₀, µM)p-ERK Activation (EC₅₀, µM)
Reference Agonist (e.g., TAK-875) 0.050.080.12
Test Compound A 0.250.350.50
Test Compound B 1.52.13.0
Test Compound C (Partial Agonist) 0.100.15 (Eₘₐₓ = 60%)0.20 (Eₘₐₓ = 55%)

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.

Table 2: Antagonist Activity at FFA1

For testing antagonists, cells are pre-incubated with the antagonist before stimulation with a reference agonist at its EC₈₀ concentration. The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the agonist response.

CompoundCalcium Mobilization (IC₅₀, µM)IP-1 Accumulation (IC₅₀, µM)p-ERK Activation (IC₅₀, µM)
Reference Antagonist 0.10.150.2
Test Compound D 0.50.70.9
Test Compound E 2.02.83.5

Note: The values presented in this table are for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of FFA1 agonists. By employing a combination of calcium mobilization, IP-1 accumulation, and ERK phosphorylation assays, researchers can effectively screen for novel compounds, determine their potency and efficacy, and elucidate their signaling properties. This multi-assay approach is essential for advancing the development of new therapeutics targeting FFA1 for the treatment of type 2 diabetes and other metabolic disorders.

References

Application Notes and Protocols: NMR Spectroscopy for Structural Elucidation of Phenoxyacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acids and their derivatives are a class of compounds with significant importance in the pharmaceutical and agricultural industries. As their biological activity is often highly dependent on the specific isomeric form, unambiguous structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure. This document provides a comprehensive guide to utilizing one- and two-dimensional NMR spectroscopy for the differentiation and characterization of phenoxyacetic acid isomers.

The key to distinguishing between ortho-, meta-, and para-isomers lies in the distinct electronic environments of the protons and carbons in the phenyl ring, which result in unique chemical shifts and splitting patterns in their respective NMR spectra.

Data Presentation

¹H NMR Chemical Shift Data

The following table summarizes the typical ¹H NMR chemical shifts for phenoxyacetic acid and its hypothetical methyl-substituted isomers. The substitution pattern on the phenyl ring significantly influences the chemical shifts of the aromatic protons.

CompoundAr-H (ppm)-OCH₂- (ppm)-CH₃ (ppm)
Phenoxyacetic Acid6.90-7.35 (m)4.67 (s)-
ortho-Methylphenoxyacetic Acid6.80-7.25 (m)~4.6 (s)~2.3 (s)
meta-Methylphenoxyacetic Acid6.70-7.20 (m)~4.6 (s)~2.3 (s)
para-Methylphenoxyacetic Acid6.85 (d), 7.10 (d)~4.6 (s)~2.3 (s)

Note: The chemical shifts for the methylphenoxyacetic acid isomers are predicted based on known substituent effects. The aromatic region for the ortho and meta isomers will show more complex splitting patterns compared to the more symmetrical para isomer.

¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts are also highly sensitive to the substitution pattern on the aromatic ring.

CompoundAr-C (ppm)-OCH₂- (ppm)-C=O (ppm)-CH₃ (ppm)
Phenoxyacetic Acid114.8, 121.5, 129.5, 157.965.2172.5-
ortho-Methylphenoxyacetic Acid~112, ~122, ~127, ~131, ~132, ~156~65~172~16
meta-Methylphenoxyacetic Acid~113, ~116, ~122, ~130, ~140, ~158~65~172~21
para-Methylphenoxyacetic Acid~115, ~130, ~131, ~156~65~172~20

Note: The chemical shifts for the methylphenoxyacetic acid isomers are predicted based on known substituent effects. The number of distinct aromatic carbon signals can also help in isomer identification (e.g., the para isomer will have fewer signals due to symmetry).

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the phenoxyacetic acid isomer sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: 16 ppm

¹³C NMR Data Acquisition
  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters for a 100 MHz (for ¹³C) spectrometer are:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

    • Spectral width: 240 ppm

2D NMR Data Acquisition (Optional but Recommended)

For unambiguous assignment of protons and carbons, especially in cases of complex splitting patterns or signal overlap, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. This is particularly useful for assigning adjacent protons in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This can be crucial for confirming the position of the substituent relative to the phenoxyacetic acid moiety.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the isomeric structure.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr Insert into Spectrometer c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC/HMBC cosy->hsqc processing Data Processing hsqc->processing assignment Spectral Assignment processing->assignment structure Structure Determination assignment->structure report report structure->report Final Structure

Caption: Experimental workflow for NMR-based structural elucidation.

isomer_differentiation cluster_isomers Phenoxyacetic Acid Isomers cluster_spectra Characteristic ¹H NMR Patterns (Aromatic Region) cluster_symmetry Molecular Symmetry ortho ortho-isomer low_sym Low Symmetry ortho->low_sym meta meta-isomer meta->low_sym para para-isomer high_sym Higher Symmetry para->high_sym ortho_spec Complex Multiplet (4H) final_ortho final_ortho ortho_spec->final_ortho Structure Confirmed meta_spec Complex Multiplet (4H) final_meta final_meta meta_spec->final_meta Structure Confirmed para_spec Two Doublets (2H each, AA'BB' system) final_para final_para para_spec->final_para Structure Confirmed low_sym->ortho_spec low_sym->meta_spec high_sym->para_spec

Caption: Logic for distinguishing isomers by ¹H NMR.

Solid-Phase Extraction Techniques for Phenoxyacetic Acid Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of phenoxyacetic acid compounds from various matrices. These protocols are designed to guide researchers, scientists, and professionals in the development and implementation of robust analytical methods for the quantification of this important class of compounds, which includes many widely used herbicides.

Introduction to Solid-Phase Extraction of Phenoxyacetic Acids

Phenoxyacetic acids are a class of organic compounds that are frequently monitored in environmental and biological samples due to their widespread use as herbicides.[1][2][3] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract cleanliness.[4][5] The principle of SPE for phenoxyacetic acids typically involves a reversed-phase mechanism, where the acidic analytes are retained on a nonpolar sorbent from an acidified aqueous sample and subsequently eluted with an organic solvent. The pH of the sample is a critical parameter, as it must be adjusted to a value below the pKa of the phenoxyacetic acids to ensure they are in their neutral, more hydrophobic form, thus promoting strong retention on the sorbent.[6][7]

Quantitative Performance Data

The selection of an appropriate SPE sorbent and optimization of the extraction protocol are crucial for achieving high recovery and low limits of detection. The following tables summarize quantitative data from various studies on the SPE of phenoxyacetic acid compounds.

Table 1: Recovery of Phenoxyacetic Acid Herbicides using Solid-Phase Extraction

CompoundSorbentSample MatrixRecovery (%)Reference
2,4-DEnviro Clean® HL DVBWater96.6[6]
MCPAEnviro Clean® HL DVBWater95.0[6]
DichlorpropEnviro Clean® HL DVBWater93.6[6]
MecopropEnviro Clean® HL DVBWater94.4[6]
2,4,5-TEnviro Clean® HL DVBWater94.2[6]
2,4-DBEnviro Clean® HL DVBWater85.1[6]
SilvexEnviro Clean® HL DVBWater103.1[6]
2,4-DMOF-808Complex Samples77.1 - 109.3[8]
2-(2,4-dichlorophenoxy) propionic acidMOF-808Complex Samples77.1 - 109.3[8]
4-chlorophenoxyacetic acidMOF-808Complex Samples77.1 - 109.3[8]
DicambaMOF-808Complex Samples77.1 - 109.3[8]
DicambaIsolute ENV+Surface and Ground Water76.5 - 108.3[9]
2,4-DIsolute ENV+Surface and Ground Water76.5 - 108.3[9]
MCPAIsolute ENV+Surface and Ground Water76.5 - 108.3[9]
DichlorpropIsolute ENV+Surface and Ground Water76.5 - 108.3[9]
MecopropIsolute ENV+Surface and Ground Water76.5 - 108.3[9]
MCPBIsolute ENV+Surface and Ground Water76.5 - 108.3[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phenoxyacetic Acid Herbicides

CompoundMethodLODLOQReference
2,4-DSPE-LC-MS/MS0.1 - 0.5 µg/L-[8]
2-(2,4-dichlorophenoxy) propionic acidSPE-LC-MS/MS0.1 - 0.5 µg/L-[8]
4-chlorophenoxyacetic acidSPE-LC-MS/MS0.1 - 0.5 µg/L-[8]
DicambaSPE-LC-MS/MS0.1 - 0.5 µg/L-[8]
DicambaSPE-LC-MS-MS-0.01 - 0.05 µg/L[9]
2,4-DSPE-LC-MS-MS-0.01 - 0.05 µg/L[9]
MCPASPE-LC-MS-MS-0.01 - 0.05 µg/L[9]
DichlorpropSPE-LC-MS-MS-0.01 - 0.05 µg/L[9]
MecopropSPE-LC-MS-MS-0.01 - 0.05 µg/L[9]
MCPBSPE-LC-MS-MS-0.01 - 0.05 µg/L[9]
MCPALC/MS/MS0.05 ng/mL-[10]
2,4-DLC/MS/MS0.05 ng/mL-[10]
2,4,5-TLC/MS/MS0.05 ng/mL-[10]

Experimental Protocols

This section provides detailed experimental protocols for the solid-phase extraction of phenoxyacetic acid compounds from water and soil samples.

Protocol 1: SPE of Phenoxyacetic Acid Herbicides from Water Samples

This protocol is a generalized procedure based on established methods for the extraction of phenoxyacetic acid herbicides from water samples.[6]

Materials:

  • SPE Cartridges: Enviro Clean® HL DVB, 500mg/6mL (or equivalent polymeric reversed-phase sorbent)

  • SPE Manifold

  • Sulfuric acid (H₂SO₄), 1:1 in water

  • Methylene chloride

  • Methanol (CH₃OH)

  • Deionized (DI) water

  • Acetonitrile (ACN)

  • Collection vials

Procedure:

  • Sample Pretreatment:

    • For each water sample, adjust the pH to <1 with 1:1 sulfuric acid.[6] This step is critical to ensure high recoveries of the acidic analytes.

  • SPE Cartridge Conditioning:

    • Attach the SPE cartridges to an SPE manifold.

    • Wash the cartridges with 10 mL of methylene chloride. Allow the solvent to soak the sorbent for 2 minutes before drawing it to waste. Apply full vacuum for 1 minute to dry the sorbent.[6]

    • Condition the cartridges with 10 mL of methanol. Leave a thin layer of methanol above the sorbent frit.[6]

    • Equilibrate the cartridges with 15 mL of DI water, again leaving a thin layer above the frit.[6]

  • Sample Loading:

    • Load the pretreated water sample onto the conditioned SPE cartridge at a flow rate of approximately 20-25 mL/min.[6]

    • After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes.[6]

  • Analyte Elution:

    • Place collection vials in the manifold.

    • Rinse the original sample bottle with 5 mL of acetonitrile and apply this rinse to the SPE cartridge.[6]

    • Allow the acetonitrile to soak the sorbent for 1-2 minutes before slowly drawing it through to the collection vial.[6]

    • Repeat the elution step with two additional 5 mL aliquots of acetonitrile.[6]

  • Final Processing:

    • The eluate can be analyzed directly by LC-MS/MS or concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Protocol 2: SPE of Phenoxyacetic Acid Herbicides from Soil Samples

This protocol is adapted from established methods for the extraction of phenoxyacetic acid herbicides from soil.[11][12]

Materials:

  • C18 SPE Cartridges

  • SPE Manifold

  • Deionized (DI) water

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Methanol (CH₃OH)

  • Collection vials

  • Acid-washed glassware

Procedure:

  • Sample Pretreatment (Soil Extraction):

    • In an acid-washed beaker, add 10-100 grams of the soil sample.

    • Add enough DI water to form a loose slurry.

    • Add a magnetic stir bar and stir for 15 minutes.

    • Adjust the pH of the slurry to 2 using 50% aqueous sulfuric acid.[11][12]

    • Continue stirring for another 15 minutes, adjusting the pH as needed.

    • Filter the sample through acidified filter media.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of DI water. Do not allow the cartridge to go dry.[11][12]

  • Sample Loading:

    • Load the filtered soil extract onto the conditioned cartridge at a flow rate of approximately 10 mL/minute.[11][12]

  • Cartridge Drying:

    • After loading, dry the cartridge for 10 minutes under full vacuum.[11][12]

  • Analyte Elution:

    • Place a clean collection vial in the manifold.

    • Add 5 mL of methanol to the cartridge and let it soak for 1 minute.

    • Add a second 5 mL aliquot of methanol.

    • Collect the eluate at a flow rate of 1-2 mL/minute.[11][12]

  • Final Processing:

    • Evaporate the eluate to dryness at < 40°C using a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[11]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the solid-phase extraction of phenoxyacetic acids and the logical relationship governing the pH-dependent retention of these acidic compounds.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Start Sample_Pretreatment Sample Pretreatment (e.g., pH Adjustment) Start->Sample_Pretreatment Conditioning Cartridge Conditioning Sample_Pretreatment->Conditioning Sample_Loading Sample Loading Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Analyte Elution Washing->Elution Analysis Instrumental Analysis (LC-MS/MS or HPLC) Elution->Analysis

Caption: General workflow for solid-phase extraction of phenoxyacetic acids.

pH_Effect cluster_ph Effect of pH on Analyte Retention High_pH High pH (pH > pKa) Ionized Phenoxyacetic Acid (Anionic Form) High_pH->Ionized deprotonation Low_pH Low pH (pH < pKa) Neutral Phenoxyacetic Acid (Neutral Form) Low_pH->Neutral protonation Poor_Retention Poor Retention on Reversed-Phase Sorbent Ionized->Poor_Retention Good_Retention Good Retention on Reversed-Phase Sorbent Neutral->Good_Retention

Caption: Logical relationship of pH and retention of phenoxyacetic acids in SPE.

References

Application Notes and Protocols for the Chiral HPLC Separation of Phenoxyacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of phenoxyacetic acid. As the biological and pharmacological activities of chiral molecules often differ between enantiomers, their accurate separation and quantification are critical in drug development and quality control. This application note outlines two primary strategies: the use of a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions and a method employing a cyclodextrin-based chiral mobile phase additive with a standard reversed-phase column. Detailed experimental protocols, data summaries, and a logical workflow for method development are presented to assist researchers in achieving baseline separation of phenoxyacetic acid enantiomers.

Introduction to Chiral HPLC for Acidic Compounds

The separation of enantiomers by HPLC is a critical analytical technique in the pharmaceutical and chemical industries.[1] For acidic compounds like phenoxyacetic acid, direct separation on a chiral stationary phase (CSP) is the most common approach.[2] Polysaccharide-based CSPs, derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with acidic functional groups.[3][4] These separations are typically performed in normal-phase mode, using a non-polar mobile phase with a small amount of a polar alcohol modifier and an acidic additive, such as trifluoroacetic acid (TFA), to improve peak shape and resolution.[2][5]

An alternative strategy involves the use of a chiral mobile phase additive (CMPA) with a conventional achiral column (e.g., C18). Cyclodextrins are common CMPAs that form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation.[5] The choice between these methods depends on available resources, desired selectivity, and the specific characteristics of the analyte.

Logical Workflow for Chiral Method Development

A systematic approach is crucial for efficiently developing a chiral separation method. The process begins with selecting an appropriate column and mobile phase system based on the analyte's properties, followed by optimization of the chromatographic conditions to achieve the desired resolution.

Chiral_Method_Development start Analyte Characterization (Phenoxyacetic Acid) screening Column & Mobile Phase Screening start->screening csp_method CSP Method (Polysaccharide Column) screening->csp_method Primary Approach cmpa_method CMPA Method (C18 + Cyclodextrin) screening->cmpa_method Alternative Approach optimization Method Optimization csp_method->optimization cmpa_method->optimization csp_params Vary: - Alcohol Modifier % - Acidic Additive % - Flow Rate - Temperature optimization->csp_params for CSP cmpa_params Vary: - Cyclodextrin Conc. - Buffer pH - Organic Modifier % - Temperature optimization->cmpa_params for CMPA validation Method Validation (Resolution, Linearity, LOD, LOQ) csp_params->validation cmpa_params->validation final_method Final Analytical Method validation->final_method

Caption: Logical workflow for chiral HPLC method development.

Experimental Protocols

The following protocols are based on established methods for structurally similar acidic compounds, such as 2-phenoxypropionic acid and 2-phenylpropionic acid, and serve as a robust starting point for the separation of phenoxyacetic acid enantiomers.[1][5][6]

Method 1: Chiral Stationary Phase (CSP) Protocol

This method utilizes a cellulose-based CSP, which is known for its excellent enantioselectivity towards acidic compounds.

3.1.1. Materials and Reagents

  • Column: Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel, 150 mm x 4.6 mm (e.g., Chiralcel OJ-H or equivalent).[5]

  • Mobile Phase: n-hexane, 2-propanol (IPA), Trifluoroacetic acid (TFA) - all HPLC grade.

  • Sample: Racemic phenoxyacetic acid.

  • Sample Diluent: Mobile Phase.

3.1.2. Chromatographic Conditions

Parameter Condition
Mobile Phase n-hexane:2-propanol:TFA (98:2:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C (Ambient)[5]
Detection UV at 270 nm

| Injection Volume | 10 µL |

3.1.3. Protocol Steps

  • Mobile Phase Preparation: Carefully measure 980 mL of n-hexane, 20 mL of 2-propanol, and 1 mL of TFA. Mix thoroughly and degas before use.

  • Sample Preparation: Prepare a stock solution of racemic phenoxyacetic acid (e.g., 1 mg/mL) by dissolving it in the mobile phase. Prepare working standards by diluting the stock solution as required.

  • HPLC System Setup and Analysis:

    • Install the cellulose-based chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 270 nm.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram and determine the retention times and peak areas for each enantiomer.

Method 2: Chiral Mobile Phase Additive (CMPA) Protocol

This method uses a common C18 column and incorporates a cyclodextrin derivative into the mobile phase to achieve separation.

3.2.1. Materials and Reagents

  • Column: Octadecyl silane (ODS) C18, 5 µm, 250 mm x 4.6 mm.

  • Mobile Phase: Triethylamine, Acetic acid, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Acetonitrile - all HPLC grade.

  • Sample: Racemic phenoxyacetic acid.

  • Sample Diluent: Mobile Phase.

3.2.2. Chromatographic Conditions

Parameter Condition
Aqueous Buffer 0.5% Triethylamine acetate, pH adjusted to 3.0 with Acetic Acid[5]
Chiral Additive 25 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Aqueous Buffer[5]
Mobile Phase Aqueous Buffer with HP-β-CD : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm

| Injection Volume | 10 µL |

3.2.3. Protocol Steps

  • Mobile Phase Preparation:

    • Prepare the aqueous buffer by adding 5 mL of triethylamine to approximately 950 mL of deionized water. Adjust the pH to 3.0 with glacial acetic acid, and then bring the final volume to 1 L.

    • Dissolve the required amount of HP-β-CD in the aqueous buffer to achieve a final concentration of 25 mM.

    • Prepare the final mobile phase by mixing 850 mL of the HP-β-CD buffer with 150 mL of acetonitrile. Mix thoroughly and degas.

  • Sample Preparation: Prepare a stock solution of racemic phenoxyacetic acid (e.g., 1 mg/mL) in the mobile phase. Prepare working standards by appropriate dilution.

  • HPLC System Setup and Analysis:

    • Install the C18 column in the HPLC system.

    • Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 270 nm.

    • Inject 10 µL of the sample solution.

    • Monitor the separation and record the chromatogram.

Data Presentation and Optimization

The success of a chiral separation is quantified by the retention factors (k'), selectivity (α), and resolution (Rs). The following tables present expected data for the initial screening and subsequent optimization steps.

Table 1: Initial Screening of Chiral Stationary Phases

A screening of different CSPs is the most effective way to start method development. Polysaccharide-based columns are highly recommended for acidic compounds.

Chiral Stationary Phase (CSP)Mobile Phase (Hexane:Alcohol:TFA)k'1k'2Selectivity (α)Resolution (Rs)
Cellulose tris(4-methylbenzoate) Hexane:IPA:TFA (98:2:0.1)3.23.91.22> 1.5
Amylose tris(3,5-dimethylphenylcarbamate) Hexane:IPA:TFA (90:10:0.1)2.152.581.20> 1.5
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane:EtOH:TFA (95:5:0.1)4.14.71.15~ 1.2

Data are representative and based on separations of structurally similar profens.[5][7]

Table 2: Optimization of CSP Method (Cellulose-based Column)

Once a promising CSP is identified, the mobile phase composition is optimized to improve resolution.

% 2-Propanol (in Hexane with 0.1% TFA)Flow Rate (mL/min)Temp (°C)k'1k'2Selectivity (α)Resolution (Rs)
2%1.0253.203.901.221.8
5%1.0252.553.011.181.5
2%0.8253.954.851.232.1
2%1.0203.514.321.232.0

Decreasing the alcohol content generally increases retention and resolution. Lowering the flow rate and temperature can also enhance separation.

Signaling Pathway and Interaction Diagram

The chiral recognition mechanism on a polysaccharide-based CSP involves multiple non-covalent interactions between the enantiomers and the chiral selector. These interactions, which must differ in energy for the two enantiomers, lead to the separation.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Phenoxyacetic Acid Enantiomer CSP Chiral Selector HB_Acceptor H-Bond Acceptor (C=O) Pi_Stack π-π Stacking Site (Aromatic Ring) Steric_Pocket Steric Pocket Analyte Analyte HB_Donor H-Bond Donor (-COOH) Pi_System π-System (Phenyl Ring) Chiral_Center Chiral Center HB_Donor->HB_Acceptor Hydrogen Bonding Pi_System->Pi_Stack π-π Interaction Chiral_Center->Steric_Pocket Steric Hindrance (Fit/Repulsion)

Caption: Interactions in chiral recognition on a CSP.

Conclusion

The enantiomers of phenoxyacetic acid can be successfully resolved using HPLC with either a polysaccharide-based chiral stationary phase or a cyclodextrin-based chiral mobile phase additive. A systematic screening approach, followed by optimization of the mobile phase composition, flow rate, and temperature, is key to developing a robust and reliable method. The protocols and data presented in this application note provide a comprehensive starting point for researchers, enabling the efficient development of a method tailored to their specific analytical requirements.

References

Use of 3-Phenoxyphenylacetic acid in the production of diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Diclofenac

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the established synthetic routes for the production of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). While the use of 3-phenoxyphenylacetic acid as a precursor is not documented in the scientific literature, this guide outlines the prevalent and effective methods for diclofenac synthesis, complete with experimental protocols, quantitative data, and process visualizations. The information presented is intended to support research and development in the pharmaceutical field.

Introduction: Diclofenac and its Synthesis

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[2][3][4] The industrial synthesis of diclofenac has been optimized over the years, with several key pathways being established.

It is important to note that a synthesis pathway for diclofenac starting from this compound is not described in the reviewed literature. The established and widely practiced methods utilize different starting materials, as detailed in the following sections.

Established Synthetic Pathways for Diclofenac

Several methods for the synthesis of diclofenac sodium have been developed and are used in industrial production. These routes often involve the formation of the N-phenyl bond as a key step. The most common starting materials include 2,6-dichloroaniline and a phenylacetic acid derivative or a precursor that can be converted to the phenylacetic acid moiety.

Synthesis from 2,6-Dichloroaniline and 2-Chlorobenzoic Acid

One of the primary industrial methods involves the condensation of 2,6-dichloroaniline with 2-chlorobenzoic acid. This reaction, a variation of the Ullmann condensation, forms N-(2,6-dichlorophenyl)anthranilic acid. Subsequent reduction of the carboxylic acid to a benzyl alcohol, followed by chlorination and cyanation, and finally hydrolysis, yields diclofenac.[5]

Synthesis from Aniline and Chloroacetic Acid (Continuous Flow Synthesis)

A more recent and efficient approach involves a six-step continuous flow process starting from aniline and chloroacetic acid.[6] This method is characterized by high efficiency, atom economy, and reduced reaction times.[6] The key steps include a cascade etherification/Smiles rearrangement, chlorination, intramolecular Friedel-Crafts cyclization, and hydrolysis to yield diclofenac sodium.[6]

Synthesis via Smiles Rearrangement

Another common industrial route involves the Smiles rearrangement. In this pathway, 2-chloro-N-phenylacetamide (obtained from aniline and chloroacetic acid) is reacted with 2,6-dichlorophenol. The resulting 2-(2,6-dichlorophenoxy)-N-phenylacetamide undergoes a Smiles rearrangement to form an N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide intermediate. This is then chlorinated, cyclized via a Friedel-Crafts reaction, and hydrolyzed to produce diclofenac sodium.[7]

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of diclofenac, based on published methods.

Protocol 1: Synthesis of 2-(2,6-dichlorophenoxy)-N-phenylacetamide

This protocol is a key step in the Smiles rearrangement pathway.

Materials:

  • 2-chloro-N-phenylacetamide

  • 2,6-dichlorophenol

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-N-phenylacetamide, 2,6-dichlorophenol, and anhydrous potassium carbonate in DMF.

  • Heat the reaction mixture to 150°C and maintain reflux with stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.

  • The product, 2-(2,6-dichlorophenoxy)-N-phenylacetamide, can be purified by recrystallization.

Protocol 2: Smiles Rearrangement and Subsequent Steps to Diclofenac Sodium

This protocol outlines the conversion of 2-(2,6-dichlorophenoxy)-N-phenylacetamide to diclofenac sodium.

Materials:

  • 2-(2,6-dichlorophenoxy)-N-phenylacetamide

  • Anhydrous sodium carbonate

  • Thionyl chloride

  • Triethylamine

  • Lewis acid catalyst (e.g., Aluminum chloride)

  • Inorganic base (e.g., Sodium hydroxide)

Procedure:

  • Smiles Rearrangement:

    • Mix 2-(2,6-dichlorophenoxy)-N-phenylacetamide with anhydrous sodium carbonate in a suitable solvent.

    • Heat the mixture to induce the Smiles rearrangement, forming N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide. The reaction is typically carried out at a temperature between 0-100°C for 0.5-10 hours.[7]

  • Chlorination:

    • To the dried N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide, add thionyl chloride and a catalytic amount of triethylamine.

    • Reflux the mixture for approximately 3 hours.[7]

    • After the reaction is complete, remove the excess thionyl chloride by vacuum distillation to yield N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide.

  • Friedel-Crafts Alkylation (Cyclization):

    • Subject the N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide to an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst. This will form 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.

  • Hydrolysis:

    • Hydrolyze the resulting 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one using an inorganic base (e.g., sodium hydroxide) to open the lactam ring and form diclofenac sodium.

Quantitative Data

The following tables summarize the quantitative data reported for various synthetic routes to diclofenac and its intermediates.

Table 1: Reported Yields for Intermediates in the Smiles Rearrangement Pathway

Reaction StepProductReported YieldReference
Condensation of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol2-(2,6-dichlorophenoxy)-N-phenylacetamide96%[7]
Chlorination of N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamideN-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide95%[7]

Table 2: Overall Yield and Reaction Time for Continuous Flow Synthesis

Synthesis MethodStarting MaterialsOverall Isolated YieldTotal Residence TimeReference
Continuous Flow SynthesisAniline and Chloroacetic Acid63%< 3.5 hours[6]

Visualization of Synthetic Pathway

The following diagram illustrates a key industrial synthesis route for diclofenac via the Smiles rearrangement.

Diclofenac_Synthesis Aniline Aniline Intermediate1 2-chloro-N-phenylacetamide Aniline->Intermediate1 Amidation ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate1 Amidation Intermediate2 2-(2,6-dichlorophenoxy)-N-phenylacetamide Intermediate1->Intermediate2 Condensation Dichlorophenol 2,6-dichlorophenol Dichlorophenol->Intermediate2 Condensation Intermediate3 N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide Intermediate2->Intermediate3 Smiles Rearrangement Intermediate4 N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide Intermediate3->Intermediate4 Chlorination (SOCl2) Intermediate5 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one Intermediate4->Intermediate5 Friedel-Crafts Alkylation DiclofenacSodium Diclofenac Sodium Intermediate5->DiclofenacSodium Hydrolysis

Caption: Synthesis of Diclofenac via Smiles Rearrangement.

Conclusion

While the premise of synthesizing diclofenac from this compound is not supported by the available literature, several robust and high-yielding synthetic routes have been established and are widely used in the pharmaceutical industry. The methods detailed in these application notes, particularly those involving the Smiles rearrangement and continuous flow synthesis, offer efficient pathways for the production of this important anti-inflammatory drug. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of phenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenoxyacetic acid?

A1: The most prevalent and historically significant method for synthesizing phenoxyacetic acid is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halogen in a haloacetic acid by a phenoxide ion.[1][3] Typically, phenol is treated with a base like sodium hydroxide to form sodium phenolate, which then reacts with chloroacetic acid.[2][4]

Q2: What are the critical parameters to control for optimal yield?

A2: For optimal yield in phenoxyacetic acid synthesis, it is crucial to control several parameters, including pH, temperature, reactant molar ratio, and reaction time.[5][6] The reaction is typically conducted under alkaline conditions to ensure the formation of the phenoxide ion.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[6] A common solvent system for the TLC is a mixture of toluene and methanol (e.g., in a 9:1 ratio).[6]

Q4: What are some common side reactions to be aware of?

A4: A significant side reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which can compete with the desired substitution reaction.[3] Additionally, when using an aryloxide ion as the nucleophile, alkylation on the aromatic ring can occur as a competing reaction.[3]

Q5: How is the final product typically purified?

A5: The most common method for purifying crude phenoxyacetic acid is recrystallization.[7] The choice of solvent is critical and depends on the impurities present.[7] A mixture of water and ethanol is often a good starting point for recrystallization.[7] Other purification techniques include acid-base extraction and chromatography.[7]

Troubleshooting Guides

Issue 1: Low Yield of Phenoxyacetic Acid
Potential Cause Recommended Solution
Suboptimal pH The reaction requires alkaline conditions to form the phenoxide nucleophile. Ensure the pH is sufficiently high by using an adequate amount of base (e.g., sodium hydroxide, potassium hydroxide).[4][8]
Incorrect Reactant Molar Ratio An inappropriate molar ratio of phenol to chloroacetic acid can limit the yield. A common starting point is a 1:1.2 molar ratio of phenol to chloroacetic acid.[6]
Insufficient Reaction Temperature The reaction rate is temperature-dependent. Heating the reaction mixture, often in a water bath at temperatures between 60-100°C, is typically required to drive the reaction to completion.[2][6]
Inadequate Reaction Time The reaction may not have reached completion if the time is too short. Monitor the reaction progress using TLC and allow it to proceed until the starting materials are consumed. Reaction times can range from 30 minutes to several hours.[6][9]
Poor Quality of Reagents Impurities in the starting materials (phenol or chloroacetic acid) can interfere with the reaction. Use reagents of appropriate purity.
Side Reactions Elimination reactions can reduce the yield of the desired ether product.[3] Using a primary alkyl halide (chloroacetic acid) helps to minimize this.[3] Ring alkylation is another possible side reaction.[3]
Issue 2: Product is an Oil or Fails to Crystallize
Potential Cause Recommended Solution
Presence of Impurities Impurities can inhibit crystallization, causing the product to remain as an oil. Attempt to purify the crude product using a different method, such as column chromatography or acid-base extraction, before attempting recrystallization again.[7]
Incorrect Recrystallization Solvent The chosen solvent or solvent system may not be suitable for inducing crystallization. Experiment with different solvents or solvent mixtures. For phenoxyacetic acid, water or a water-ethanol mixture are common choices.[7]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil instead of crystals. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[7]
Supersaturated Solution The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure phenoxyacetic acid.
Issue 3: Product is Contaminated with Starting Materials
Potential Cause Recommended Solution
Incomplete Reaction The reaction was not allowed to proceed to completion. Increase the reaction time or temperature and monitor using TLC.[6][9]
Inefficient Purification The purification method did not effectively remove the unreacted starting materials. For removal of unreacted phenol, perform an extraction with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the acidic phenoxyacetic acid, leaving the less acidic phenol in the organic layer.[4] To remove unreacted chloroacetic acid, wash the organic layer with water.

Experimental Protocols

Standard Protocol for Phenoxyacetic Acid Synthesis via Williamson Ether Synthesis

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation of Sodium Phenolate:

    • In a round-bottom flask, dissolve a specific molar equivalent of phenol in an appropriate solvent, such as a mixture of water and ethanol.[10]

    • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution with stirring.[10] Stir until the phenol is completely dissolved and has formed the sodium phenolate salt.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, dissolve a slight molar excess (e.g., 1.2 equivalents) of chloroacetic acid in water.[10]

    • Carefully neutralize the chloroacetic acid with a solution of sodium hydroxide or sodium carbonate until the pH is neutral to slightly alkaline.[10]

  • Reaction:

    • Add the sodium chloroacetate solution to the flask containing the sodium phenolate.[10]

    • Heat the reaction mixture to reflux, typically between 90-100°C, using a heating mantle and a reflux condenser.[4]

    • Maintain the reflux for a period of 1 to 5 hours.[4][10] Monitor the reaction's progress by taking small aliquots and analyzing them with TLC.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.[10]

    • Acidify the reaction mixture with a dilute strong acid, such as hydrochloric acid, until the pH is acidic (pH 1-2).[10] This will precipitate the phenoxyacetic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude phenoxyacetic acid precipitate by vacuum filtration and wash it with cold water.[10]

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as hot water or a water-ethanol mixture, to obtain the purified phenoxyacetic acid.[4][7]

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions from a Lignin-Catalyzed Synthesis [6]

ParameterOptimized Condition
Catalyst Biowaste-derived lignin (BDC)
Catalyst Loading 10 mol%
Reactant Molar Ratio (Phenol:Chloroacetic Acid) 1:1.2
Solvent Water
Temperature 60-65 °C
Reaction Time 20-40 minutes
Yield 78-82%

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_phenol Prepare Sodium Phenolate Solution react Combine and Reflux (90-100°C, 1-5h) prep_phenol->react prep_chloro Prepare Sodium Chloroacetate Solution prep_chloro->react cool Cool to Room Temperature react->cool acidify Acidify with HCl (to pH 1-2) cool->acidify precipitate Precipitate Product acidify->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Water/Ethanol filter_crude->recrystallize filter_pure Filter Pure Crystals recrystallize->filter_pure dry Dry Product filter_pure->dry end End dry->end start Start start->prep_phenol start->prep_chloro

Caption: Experimental workflow for phenoxyacetic acid synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield? cause_ph Suboptimal pH? issue->cause_ph cause_ratio Incorrect Molar Ratio? issue->cause_ratio cause_temp Insufficient Temperature? issue->cause_temp cause_time Inadequate Time? issue->cause_time sol_ph Ensure Alkaline Conditions cause_ph->sol_ph sol_ratio Optimize Ratio (e.g., 1:1.2) cause_ratio->sol_ratio sol_temp Increase Temperature (60-100°C) cause_temp->sol_temp sol_time Increase Reaction Time cause_time->sol_time

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Suzuki Coupling for Phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenylacetic acid and its derivatives via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing phenylacetic acid derivatives using Suzuki coupling?

The most common strategy involves the palladium-catalyzed cross-coupling of an arylboronic acid with an α-haloacetate, such as ethyl bromoacetate. This forms a C(sp²)-C(sp³) bond, directly constructing the phenylacetic ester backbone, which can then be hydrolyzed to the corresponding carboxylic acid if desired.

Q2: My Suzuki coupling reaction for phenylacetic acid synthesis is giving a low yield. What are the common causes?

Low yields in this specific transformation can stem from several factors:

  • Inefficient Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered, slowing down the initial step of the catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst can decompose, especially at high temperatures or in the presence of oxygen.

  • Protodeboronation: The arylboronic acid can be converted to the corresponding arene as a side reaction, particularly under harsh basic conditions or in the presence of excess water.[1][2]

  • Ester Hydrolysis: The ester group of the α-haloacetate or the product can be hydrolyzed under basic conditions, leading to the formation of the carboxylate, which may complicate purification and reduce the yield of the desired ester.[3]

  • Homocoupling: Self-coupling of the arylboronic acid can occur, consuming the starting material.[1]

Q3: How can I prevent the hydrolysis of the ester group during the reaction?

Hydrolysis of the ester is a common issue due to the basic conditions required for the Suzuki coupling.[3] To mitigate this:

  • Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide. Cesium carbonate (Cs₂CO₃) is also a good option for base-sensitive substrates.[1][3]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can prevent hydrolysis. This involves using dry solvents and reagents.

  • Biphasic Conditions: Using a biphasic solvent system (e.g., toluene/water) can sometimes limit the contact of the ester with the aqueous basic phase, thereby reducing hydrolysis.[3]

  • Bulky Esters: Ethyl esters are generally more resistant to hydrolysis than methyl esters.[3]

Q4: Which catalyst system is best for coupling with an α-haloacetate?

For C(sp²)-C(sp³) couplings, particularly with less reactive electrophiles like α-haloacetates, standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often more effective as they facilitate the oxidative addition step.[1] Catalyst screening is often necessary to find the optimal conditions for a specific substrate pair.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure proper degassing of solvents and reaction mixture to remove oxygen. Use a fresh bottle of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Poor oxidative additionFor electron-rich or sterically hindered aryl halides, switch to a more electron-rich and bulky ligand such as SPhos or XPhos. Increasing the reaction temperature may also help.
Inefficient transmetalationThe base may be too weak or poorly soluble. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered for better solubility. Adding a small amount of water to solvents like THF or dioxane can sometimes improve the solubility of inorganic bases.[1]
Significant Protodeboronation Harsh basic conditionsUse a milder base such as K₂CO₃ or KF.[1][2]
Presence of excess waterUse anhydrous solvents and reagents.
Unstable boronic acidConvert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.
Ester Hydrolysis Base is too strongSwitch to a milder base like K₂CO₃ or K₃PO₄.[1][3]
Presence of waterUse anhydrous solvents and reagents.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction setup. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Pd(II) precatalyst reductionIf using a Pd(II) source, its reduction to Pd(0) can sometimes promote homocoupling. Using a pre-formed Pd(0) catalyst can sometimes mitigate this.

Data Presentation

Table 1: Comparison of Bases for Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃Toluene/H₂O1001295[4]
K₂CO₃Toluene/H₂O1001292[4]
K₃PO₄Toluene/H₂O1001298[4]
Cs₂CO₃Dioxane1001296[4]
Et₃NToluene/H₂O10012<10[4]

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Table 2: Catalyst Systems for Suzuki Coupling of Benzyl Halides with Arylboronic Acids/Esters

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF14020 min90[5]
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)7712 h85-95[6]
Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene10012 h88[1]
PdCl₂ (1.7)-K₂CO₃Acetone/H₂O (3:1)RT2 h95

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling for Phenylacetic Ester Synthesis with a Base-Sensitive Substrate

This protocol is a general starting point and should be optimized for specific substrates, particularly the choice of catalyst and ligand.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and finely powdered K₃PO₄.

  • Add the palladium catalyst and any additional ligand to the flask.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) prep->setup degas 3. Degassing (Solvent Addition) setup->degas cat_add 4. Catalyst Addition degas->cat_add reaction 5. Reaction (Heating & Stirring) cat_add->reaction monitor 6. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Workup (Quenching & Extraction) monitor->workup Complete purify 8. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Suzuki start Low Yield? check_catalyst Check Catalyst Activity & Degassing start->check_catalyst side_reactions Check for Side Reactions (Protodeboronation, Hydrolysis) start->side_reactions no_improvement1 No Improvement check_catalyst->no_improvement1 success Yield Improved check_catalyst->success check_ligand Optimize Ligand (e.g., Buchwald Ligands) no_improvement1->check_ligand no_improvement2 No Improvement check_ligand->no_improvement2 check_ligand->success check_base Optimize Base (e.g., K3PO4, Cs2CO3) no_improvement2->check_base no_improvement3 No Improvement check_base->no_improvement3 check_base->success check_temp Adjust Temperature no_improvement3->check_temp check_temp->success protodeboronation Use Milder Base / Anhydrous Conditions side_reactions->protodeboronation Protodeboronation hydrolysis Use Milder Base / Anhydrous Conditions side_reactions->hydrolysis Ester Hydrolysis protodeboronation->success hydrolysis->success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 3-Phenoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-phenoxyphenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Grignard synthesis of this compound, which typically involves the reaction of a 3-phenoxybenzyl halide with magnesium followed by carboxylation with CO₂, are often due to several factors.

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired carboxylic acid.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and distill them if necessary. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Formation of Biphenyl Impurities: A common side reaction is the coupling of the Grignard reagent with unreacted 3-phenoxybenzyl halide, leading to the formation of a biphenyl derivative.[3] This is more likely to occur at higher concentrations of the halide and at elevated temperatures.

    • Solution: Add the 3-phenoxybenzyl halide slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature, using gentle heating only to initiate the reaction if necessary.

  • Poor Quality of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.

    • Solution: Use fresh, high-quality magnesium turnings. If necessary, the magnesium can be activated by adding a small crystal of iodine or by crushing the turnings in a dry flask to expose a fresh surface.

  • Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) can be inefficient if not performed correctly.

    • Solution: Crush the dry ice into a fine powder to maximize the surface area. Pour the Grignard reagent slowly onto a large excess of the crushed dry ice with vigorous stirring.

Q2: I am attempting to synthesize this compound by oxidizing 3-phenoxyphenylethanol, but the yield is poor and I see byproducts. What could be the issue?

A2: The oxidation of 3-phenoxyphenylethanol to this compound is a viable route, but issues with over-oxidation and side reactions are common.

  • Over-oxidation: Strong oxidizing agents can lead to the cleavage of the molecule or the formation of other unwanted products.

    • Solution: Choose a milder oxidizing agent suitable for converting a primary alcohol to a carboxylic acid. The choice of reagent and careful control of reaction conditions, such as temperature, are crucial.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of the oxidizing agent can be added. Ensure the reaction is stirred efficiently.

Q3: My synthesis of this compound via the hydrolysis of 3-phenoxyphenylacetonitrile is giving a low yield. What are the common pitfalls?

A3: The hydrolysis of a nitrile is a robust method, but the conditions can be harsh, potentially leading to degradation of the product.

  • Harsh Reaction Conditions: Both acidic and basic hydrolysis require elevated temperatures, which can lead to decarboxylation of the final product or other side reactions.[4]

    • Solution: Optimize the reaction temperature and time. Use a concentration of acid or base that is sufficient to drive the reaction without causing significant degradation. Monitor the reaction by TLC to determine the optimal time to stop the reaction.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate amide to the carboxylic acid can sometimes be slow.

    • Solution: Ensure a sufficient reaction time and temperature. If using acid hydrolysis, the use of a co-solvent might be necessary to ensure the solubility of the starting material.

Q4: I am struggling with the purification of my crude this compound, which is impacting my final yield. What are some effective purification strategies?

A4: Effective purification is key to obtaining a high yield of pure product.

  • Acid-Base Extraction: this compound is an acidic compound, which allows for its separation from neutral impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to convert the carboxylic acid into its water-soluble sodium salt.[5] The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which can be collected by filtration.[6]

  • Recrystallization: This is an effective method for removing impurities.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form crystals. The impurities will remain in the mother liquor.[7]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Symptom Potential Cause Recommended Solution
Grignard Reaction
Low to no product formationPresence of moisture[1]Use oven-dried glassware and anhydrous solvents under an inert atmosphere.[2]
Formation of biphenyl byproductHigh concentration of halide, high temperature[3]Slow addition of halide, maintain controlled temperature.
Reaction fails to initiateInactive magnesium surfaceUse fresh magnesium turnings or activate with iodine.
Oxidation Reaction
Presence of multiple byproductsOver-oxidationUse a milder oxidizing agent and control reaction temperature.
Unreacted starting materialIncomplete reactionMonitor reaction by TLC and ensure efficient stirring.
Nitrile Hydrolysis
Low yield, evidence of gas evolutionProduct decarboxylation due to harsh conditions[4]Optimize reaction time and temperature, use moderate acid/base concentration.
Purification
Final product is impureInefficient removal of byproductsUtilize acid-base extraction to isolate the acidic product.[5]
Low recovery after purificationPoor choice of recrystallization solventSelect a solvent with a large difference in product solubility at high and low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Preparation of Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 3-phenoxybenzyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a few drops of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.[1]

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add a dilute solution of hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[1]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the this compound with a saturated solution of sodium bicarbonate.

    • Separate the aqueous layer and acidify it with concentrated HCl until no more precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane).

Mandatory Visualization

TroubleshootingWorkflow start Low Yield of this compound synthesis_method Identify Synthesis Route start->synthesis_method grignard Grignard Reaction synthesis_method->grignard Grignard oxidation Oxidation of Alcohol synthesis_method->oxidation Oxidation hydrolysis Nitrile Hydrolysis synthesis_method->hydrolysis Hydrolysis grignard_issue Check for Moisture, Side Reactions (Biphenyl), Inactive Mg grignard->grignard_issue oxidation_issue Check for Over-oxidation, Incomplete Reaction oxidation->oxidation_issue hydrolysis_issue Check for Harsh Conditions (Decarboxylation) hydrolysis->hydrolysis_issue grignard_solution Use Anhydrous Conditions, Slow Addition, Activate Mg grignard_issue->grignard_solution oxidation_solution Use Mild Oxidant, Monitor with TLC oxidation_issue->oxidation_solution hydrolysis_solution Optimize Temp/Time, Moderate Acid/Base Conc. hydrolysis_issue->hydrolysis_solution purification Review Purification Strategy grignard_solution->purification oxidation_solution->purification hydrolysis_solution->purification extraction Implement Acid-Base Extraction purification->extraction Impure Product recrystallization Optimize Recrystallization Solvent purification->recrystallization Low Recovery end Improved Yield extraction->end recrystallization->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_phenoxybenzyl_bromide 3-Phenoxybenzyl Bromide Grignard_reagent 3-Phenoxybenzylmagnesium Bromide 3_phenoxybenzyl_bromide->Grignard_reagent + Mg (Anhydrous Ether) Mg Magnesium (Mg) Mg->Grignard_reagent CO2 Carbon Dioxide (CO2) Mg_salt Magnesium Salt Intermediate CO2->Mg_salt Grignard_reagent->Mg_salt + CO2 product This compound Mg_salt->product + H3O+ (Acid Work-up)

References

Identifying side products in the chlorination of phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating side products during the chlorination of phenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the chlorination of phenoxyacetic acid?

A1: The chlorination of phenoxyacetic acid can lead to a variety of side products, primarily due to the nature of electrophilic aromatic substitution. The most commonly encountered impurities include:

  • Isomers of the desired product: Depending on the target product, other positional isomers can form. For instance, in the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), 2,6-dichlorophenoxyacetic acid can be a significant impurity.

  • Under-chlorinated products: Monochloro-isomers such as 2-chlorophenoxyacetic acid and 4-chlorophenoxyacetic acid are common when the reaction does not go to completion.

  • Over-chlorinated products: Polychlorinated species, for example, 2,4,6-trichlorophenoxyacetic acid, can be formed if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.

  • Unreacted starting material and precursors: Residual phenoxyacetic acid or its precursors, like monochlorophenol and 2,4-dichlorophenol, can remain in the final product mixture.

  • Other condensation products: Compounds such as bis(2,4-dichlorophenoxy)acetic acid can also be formed under certain conditions.

Q2: Which factors influence the formation of these side products?

A2: The formation of side products is highly dependent on the reaction conditions. Key factors to control include:

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity and the formation of a wider range of isomers. It's crucial to maintain the optimal temperature for the desired chlorination.

  • Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent can result in over-chlorination. Precise control of the molar ratio of the chlorinating agent to phenoxyacetic acid is essential.

  • Catalyst Choice: The type and concentration of the catalyst (e.g., Lewis acids like FeCl₃ or AlCl₃) can significantly impact the regioselectivity of the chlorination.

  • Reaction Time: Prolonged reaction times can increase the likelihood of over-chlorination and other side reactions. Monitoring the reaction progress is critical to determine the optimal endpoint.

  • Solvent: The choice of solvent can affect the solubility of reactants and the overall reaction kinetics, thereby influencing the product distribution.

Q3: How do side products impact the final product quality?

A3: The presence of side products can have several negative consequences:

  • Reduced Purity and Yield: Impurities lower the overall purity of the desired chlorinated phenoxyacetic acid, which can necessitate complex and costly purification steps, ultimately reducing the final yield.

  • Altered Biological Activity: Isomers and other related compounds may exhibit different biological activities, which is particularly critical in drug development and herbicide formulation.

  • Toxicity Concerns: Some side products, especially certain polychlorinated phenols, can be more toxic than the desired product, posing safety and environmental risks.

  • Challenges in Downstream Processing: Impurities can interfere with subsequent reaction steps or the formulation of the final product.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the chlorination of phenoxyacetic acid.

Problem 1: High levels of isomeric impurities (e.g., 2,6-dichloro- instead of 2,4-dichlorophenoxyacetic acid).
Click to expand troubleshooting steps

Possible Causes and Solutions:

  • Incorrect Reaction Temperature:

    • Solution: Optimize the reaction temperature. Lowering the temperature often improves the regioselectivity of the chlorination.

  • Inappropriate Catalyst:

    • Solution: Experiment with different Lewis acid catalysts or catalyst concentrations. The nature of the catalyst can direct the substitution to specific positions on the aromatic ring.

  • Solvent Effects:

    • Solution: Evaluate different solvents. The polarity and coordinating ability of the solvent can influence the electrophilic substitution pattern.

Problem 2: Presence of under-chlorinated side products (monochloro-species).
Click to expand troubleshooting steps

Possible Causes and Solutions:

  • Insufficient Chlorinating Agent:

    • Solution: Ensure the stoichiometry of the chlorinating agent is correct. A slight excess may be required to drive the reaction to completion, but this must be carefully optimized to avoid over-chlorination.

  • Short Reaction Time:

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure the complete conversion of the starting material and monochlorinated intermediates.

  • Low Reaction Temperature:

    • Solution: While lower temperatures can improve selectivity, a temperature that is too low may result in an incomplete reaction. Gradually increase the temperature to find the optimal balance between reaction rate and selectivity.

Problem 3: Formation of over-chlorinated side products (e.g., 2,4,6-trichlorophenoxyacetic acid).
Click to expand troubleshooting steps

Possible Causes and Solutions:

  • Excess Chlorinating Agent:

    • Solution: Carefully control the amount of chlorinating agent used. A staged addition of the chlorinating agent can also help to prevent localized high concentrations that lead to over-chlorination.

  • Prolonged Reaction Time:

    • Solution: Stop the reaction as soon as the desired product is formed in maximum yield. Continuous monitoring is key.

  • High Reaction Temperature:

    • Solution: Lowering the reaction temperature can reduce the rate of subsequent chlorination reactions.

Data Presentation

The following table summarizes the typical impurity profile found in technical-grade 2,4-D, a common product of phenoxyacetic acid chlorination.

ImpurityTypical Concentration Range (%)
2,6-Dichlorophenoxyacetic acid0.5 - 1.5
4-Monochlorophenoxyacetic acid0.2 - 0.8
2-Monochlorophenoxyacetic acid0.1 - 0.5
Bis(2,4-dichlorophenoxy) acetic acid0.1 - 2.0
2,4-Dichlorophenol< 0.5
MonochlorophenolVariable

Note: The exact composition can vary depending on the manufacturing process.

Experimental Protocols

Accurate identification and quantification of side products are crucial for process optimization and quality control. Below are detailed methodologies for the analysis of chlorinated phenoxyacetic acids and their impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of the main product and its acidic impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid in water). A common gradient is 80:20 (v/v) acetonitrile:buffer.[1]

  • Flow Rate:

    • 1.0 mL/min.[1]

  • Detection:

    • UV detection at 283 nm.[1]

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture or final product.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare calibration standards of the main product and known impurities.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of each component in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, especially after derivatization.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Column:

    • A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas:

    • Helium at a constant flow rate.

  • Oven Temperature Program:

    • Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all components.

  • Injection:

    • Splitless injection mode is often used for trace analysis.

  • Mass Spectrometer:

    • Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation (with Derivatization):

    • Extract the acidic components from the sample using a suitable solvent and liquid-liquid extraction.

    • Evaporate the solvent to dryness.

    • Derivatize the acidic protons to form more volatile esters (e.g., methyl esters using diazomethane or BF₃/methanol).

    • Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Impurity Issue Identified problem_type Identify Impurity Type start->problem_type isomeric Isomeric Impurities problem_type->isomeric Isomers under_chlorinated Under-chlorinated problem_type->under_chlorinated Under-chlorinated over_chlorinated Over-chlorinated problem_type->over_chlorinated Over-chlorinated check_temp_iso Check Reaction Temperature isomeric->check_temp_iso check_reagent_under Check Reagent Stoichiometry under_chlorinated->check_reagent_under check_reagent_over Reduce Reagent Amount over_chlorinated->check_reagent_over check_catalyst Evaluate Catalyst check_temp_iso->check_catalyst optimize Optimize and Re-run check_catalyst->optimize check_time_under Increase Reaction Time check_reagent_under->check_time_under check_time_under->optimize check_time_over Shorten Reaction Time check_reagent_over->check_time_over check_time_over->optimize

Caption: A logical workflow for troubleshooting common impurity issues in the chlorination of phenoxyacetic acid.

Analytical Workflow for Impurity Profiling

Analytical_Workflow start Obtain Reaction Sample sample_prep Sample Preparation (Dilution/Extraction) start->sample_prep analysis_choice Choose Analytical Method sample_prep->analysis_choice hplc HPLC Analysis analysis_choice->hplc Acidic Impurities gcms GC-MS Analysis (with Derivatization) analysis_choice->gcms Volatile Impurities data_acq_hplc Data Acquisition (HPLC) hplc->data_acq_hplc data_acq_gcms Data Acquisition (GC-MS) gcms->data_acq_gcms data_proc Data Processing (Peak Integration) data_acq_hplc->data_proc data_acq_gcms->data_proc quantification Quantification (Calibration Curve) data_proc->quantification report Generate Impurity Profile Report quantification->report

Caption: A standard workflow for the analytical identification and quantification of impurities in chlorinated phenoxyacetic acid products.

References

Technical Support Center: Purification of 3-Phenoxyphenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-phenoxyphenylacetic acid via recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at lower temperatures. As the solution cools, the purified compound crystallizes out, while the impurities, which are present in smaller amounts, remain dissolved in the surrounding solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should:

  • Dissolve this compound sparingly or not at all at room temperature but readily at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with this compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and inexpensive.

Based on the solubility of similar compounds like phenylacetic acid, suitable solvents to screen include ethanol, isopropanol, acetone, or a mixture of solvents such as ethanol/water.[1][2]

Q3: How can I improve the yield of my recrystallized this compound?

To maximize the yield, you should:

  • Use the minimum amount of hot solvent necessary to completely dissolve the crude solid.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of large, pure crystals.

  • Minimize the loss of material during transfers and filtration steps.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without significantly dissolving the product.

Q4: My final product is not pure enough. What can I do?

If the purity of the recrystallized this compound is insufficient, consider the following:

  • Second Recrystallization: A second recrystallization step can often significantly improve purity.

  • Solvent Choice: The initial solvent may not have been optimal. Experiment with different solvents or solvent mixtures.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Washing: Ensure the crystals are washed with a minimal amount of ice-cold solvent to remove residual impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined empirically.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of crude this compound into several test tubes.

  • Add a small volume (e.g., 1 mL) of different solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures) to each test tube.

  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Preheat a funnel and a receiving flask.

  • Filter the hot solution quickly through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven.

Quantitative Data Summary Table:

ParameterValue/RangeNotes
Starting MaterialCrude this compoundRecord initial mass and appearance.
Recrystallization Solvente.g., Isopropanol, Ethanol/WaterTo be determined by solubility tests.
Dissolution Temperature~70-80 °C (or boiling point of solvent)[3]
Cooling RateSlow cooling to room temperature, then ice bath[3]
Final ProductPurified this compoundRecord final mass, appearance, and melting point.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
"Oiling out" occurs (a liquid separates instead of crystals). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
High concentration of impurities.Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low yield of crystals. Too much solvent was used.Use the minimum amount of hot solvent required for dissolution.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration.
Crystals were washed with too much or warm solvent.Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. Incomplete removal of colored impurities.Use activated charcoal during the recrystallization process.
Rapid crystal formation trapping impurities.Ensure the solution cools slowly to allow for the formation of pure crystals.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->cool insoluble_impurities Insoluble Impurities & Charcoal Removed hot_filtration->insoluble_impurities vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Mother Liquor vacuum_filtration->soluble_impurities dry Dry Crystals wash->dry end_node End: Purified Product dry->end_node

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Phenoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 3-Phenoxyphenylacetic acid in aqueous solutions. The following information is designed to assist researchers in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a carboxylic acid derivative.[1] Its chemical structure, characterized by a phenyl ring and a phenoxy group, contributes to its lipophilic nature and consequently, poor solubility in water. This low aqueous solubility can pose significant challenges in various experimental settings, particularly in biological assays where uniform dissolution in aqueous buffers is crucial for accurate and reproducible results.

Q2: What is the approximate aqueous solubility of this compound?

Q3: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:

  • Low Intrinsic Solubility: The primary reason is the compound's inherent low solubility in water.

  • pH of the Solution: As a carboxylic acid, its solubility is highly dependent on the pH of the medium. At a pH below its acid dissociation constant (pKa), the compound will be in its less soluble, protonated (acidic) form.

  • High Concentration: Attempting to prepare a solution at a concentration that exceeds its solubility limit will result in precipitation.

  • Improper Dissolution Technique: Adding the solid compound directly to an aqueous buffer without proper pre-solubilization can lead to poor wetting and dissolution, resulting in clumps and precipitation.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility and cause the compound to precipitate out of the solution.

Troubleshooting Guides

This section provides systematic approaches to address common solubility issues with this compound.

Issue 1: The compound is not dissolving in the aqueous buffer.

If you are struggling to dissolve this compound, follow this troubleshooting workflow:

start Start: this compound does not dissolve check_method Are you adding the solid directly to the buffer? start->check_method recommend_stock Recommendation: Prepare a concentrated stock solution in an organic solvent first. check_method->recommend_stock Yes check_concentration Is the final concentration too high? check_method->check_concentration No yes_direct Yes no_direct No recommend_lower_conc Recommendation: Lower the final concentration. check_concentration->recommend_lower_conc Yes consider_enhancement Consider solubility enhancement techniques. check_concentration->consider_enhancement No yes_high Yes no_high No

Caption: Workflow for addressing initial dissolution failure.

Issue 2: The compound precipitates out of solution after initial dissolution.

Precipitation after a seemingly successful dissolution can be frustrating. This often occurs due to changes in the solution's conditions.

start Start: Precipitation after initial dissolution check_ph Was the pH of the solution changed? start->check_ph ph_issue Issue: pH may have dropped below the pKa, causing precipitation. check_ph->ph_issue Yes check_temp Was there a temperature change? check_ph->check_temp No yes_ph Yes no_ph No temp_issue Issue: Lower temperature can decrease solubility. check_temp->temp_issue Yes supersaturation_issue Issue: The solution may have been supersaturated and is now crashing out. check_temp->supersaturation_issue No yes_temp Yes no_temp No

Caption: Troubleshooting precipitation after initial dissolution.

Solubility Enhancement Strategies

For experiments requiring higher concentrations of this compound in aqueous solutions, the following strategies can be employed.

pH Adjustment

As a carboxylic acid, the solubility of this compound can be significantly increased by raising the pH of the solution above its pKa. The pKa of the structurally similar phenylacetic acid is approximately 4.25-4.31.[5][6] By deprotonating the carboxylic acid group to form the more soluble carboxylate salt, the aqueous solubility is enhanced.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. A stock concentration of 10-50 mM is a good starting point.

  • Prepare Alkaline Buffer: Prepare an aqueous buffer with a pH of 7.4 or higher (e.g., phosphate-buffered saline (PBS) or Tris buffer).

  • Dilution and pH Adjustment:

    • While stirring the alkaline buffer, slowly add the required volume of the this compound stock solution.

    • Monitor the pH of the final solution. If the addition of the acidic compound has lowered the pH, adjust it back to the desired alkaline pH using a dilute solution of NaOH (e.g., 0.1 M).

  • Observation: Observe the solution for any signs of precipitation. A clear solution indicates successful solubilization.

Data Summary: Expected Solubility Changes with pH

pHExpected State of Carboxylic AcidExpected Aqueous Solubility
< 4Predominantly Protonated (Acid)Low
4-6Mixture of Protonated and DeprotonatedModerate
> 6Predominantly Deprotonated (Salt)High
Co-solvency

The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Experimental Protocol: Co-solvent-Mediated Solubilization

  • Select a Co-solvent: Common co-solvents for this purpose include DMSO, ethanol, and polyethylene glycol (PEG).

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of the chosen co-solvent.

  • Prepare Co-solvent/Aqueous Buffer Mixtures: Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess amount of this compound to each co-solvent/buffer mixture. Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Data Summary: Solubility of Structurally Similar Compounds in Different Solvents

CompoundSolventSolubilityReference
3-Hydroxyphenylacetic acidEthanol~1 mg/mL[7]
3-Hydroxyphenylacetic acidDMSO~1 mg/mL[7]
3-Hydroxyphenylacetic acidPBS (pH 7.2)~5 mg/mL[4][7]
Phenylacetic acidWater (20°C)~16.6 mg/mL[3]
Phenylacetic acidEthanolVery Soluble[3]
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent solubility in water.

Experimental Protocol: Cyclodextrin-Mediated Solubility Enhancement

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram. The slope of this plot can be used to determine the complexation efficiency.

start Start: Prepare Cyclodextrin Solutions of Varying Concentrations add_excess Add Excess this compound start->add_excess equilibrate Equilibrate by Shaking (24-48h at constant temp.) add_excess->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Filtrate for Dissolved Compound Concentration (e.g., HPLC-UV) filter->analyze plot Plot [Compound] vs. [Cyclodextrin] to Create Phase Solubility Diagram analyze->plot

Caption: Workflow for a cyclodextrin phase solubility study.

Summary of Key Recommendations

  • Always prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) before diluting into an aqueous buffer.

  • To leverage pH-dependent solubility , ensure the final pH of your aqueous solution is above the pKa of the compound (i.e., > 6).

  • When using co-solvents , start with a low percentage (e.g., 1-5%) and gradually increase as needed, being mindful of potential effects on your experimental system.

  • For challenging solubility requirements, cyclodextrin complexation can be a highly effective strategy.

  • Always perform a visual inspection for precipitation before using your final solution in an experiment.

By systematically applying these troubleshooting guides and solubility enhancement strategies, researchers can effectively overcome the challenges associated with the poor aqueous solubility of this compound, leading to more reliable and reproducible experimental outcomes.

References

Preventing degradation of 3-Phenoxyphenylacetic acid during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Phenoxyphenylacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during heating. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation after heating. What is the likely cause?

A1: The primary degradation pathway for this compound upon heating is thermal decarboxylation. This reaction involves the loss of a carboxyl group (-COOH) in the form of carbon dioxide (CO2), leading to the formation of 3-phenoxytoluene and other potential byproducts. The thermal decomposition of phenylacetic acids is a known phenomenon, and the ether linkage in this compound may also be susceptible to cleavage at higher temperatures.

Q2: At what temperature does this compound begin to degrade?

Q3: What are the common degradation products of this compound?

A3: Based on the thermal decomposition of phenylacetic acid, the expected primary degradation products are:

  • 3-phenoxytoluene: Formed via decarboxylation.

  • Carbon dioxide (CO2): Released during decarboxylation.

  • Other potential byproducts from further decomposition could include phenol, toluene, and various aromatic fragments, especially under more extreme heating conditions.

Q4: How can I prevent the thermal degradation of this compound?

A4: Several strategies can be employed to minimize degradation:

  • Temperature Control: The most straightforward approach is to conduct experiments at the lowest possible temperature that still allows for the desired reaction or process to occur.

  • Use of Stabilizers: Incorporating chemical stabilizers can protect the carboxylic acid group from decarboxylation.

  • Inert Atmosphere: Performing heating steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be a contributing factor.

Q5: What types of stabilizers are effective for this compound?

A5: For preventing the decarboxylation of carboxylic acids, the following types of stabilizers are promising:

  • Carbodiimides: These compounds react with the carboxylic acid to form a more stable O-acylisourea intermediate, thus protecting it from direct decarboxylation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice.

  • Antioxidants: To mitigate oxidative degradation that can be initiated or accelerated by heat, antioxidants can be added. Common examples include butylated hydroxytoluene (BHT) and hindered phenols.

Q6: How can I analyze the extent of degradation in my sample?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of both.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of sample potency after heating. Thermal decarboxylation of this compound.1. Lower the processing temperature. 2. Incorporate a carbodiimide stabilizer (See Protocol 1). 3. Perform heating in an inert atmosphere.
Unexpected peaks in HPLC chromatogram after heating. Formation of degradation products such as 3-phenoxytoluene.1. Confirm the identity of new peaks using LC-MS. 2. Implement a stabilization strategy to minimize degradation. 3. Optimize the heating process to reduce exposure time.
Discoloration of the sample upon heating. Oxidative degradation or formation of polymeric byproducts.1. Add an antioxidant (e.g., BHT) to the formulation. 2. Ensure the experiment is conducted under an inert atmosphere. 3. Analyze for impurities using appropriate analytical techniques.
Inconsistent results between batches. Variations in heating profiles, exposure to air, or presence of catalytic impurities.1. Standardize the heating protocol (temperature and time). 2. Control the atmosphere during heating. 3. Use high-purity starting materials and solvents.

Experimental Protocols

Protocol 1: Stabilization of this compound using a Carbodiimide

This protocol describes a general procedure for stabilizing this compound against thermal decarboxylation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with temperature control

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in the reaction vessel.

  • Add EDC (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the O-acylisourea intermediate.

  • Proceed with the intended heating step, maintaining the inert atmosphere.

  • After the heating process, the stabilized intermediate can be used as is, or the this compound can be regenerated by acidic workup if required for the subsequent application.

Note: The optimal ratio of EDC to this compound and the reaction time may need to be adjusted based on the specific experimental conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method provides a framework for quantifying this compound and its primary degradation product, 3-phenoxytoluene.

Chromatographic Conditions:

ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a portion of the sample to be analyzed.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration:

Prepare a series of standard solutions of this compound and 3-phenoxytoluene of known concentrations. Inject these standards to construct a calibration curve for each compound.

Visualizations

Degradation_Pathway 3-Phenoxyphenylacetic_acid This compound Heat Heat 3-Phenoxyphenylacetic_acid->Heat Decarboxylation Decarboxylation Heat->Decarboxylation leads to 3-phenoxytoluene 3-phenoxytoluene Decarboxylation->3-phenoxytoluene CO2 CO2 Decarboxylation->CO2

Caption: Thermal degradation pathway of this compound.

Stabilization_Workflow cluster_experiment Experimental Workflow cluster_logic Decision Logic Start Start with This compound Add_Stabilizer Add Carbodiimide (e.g., EDC) Start->Add_Stabilizer Heat_Sample Apply Heat Add_Stabilizer->Heat_Sample Analysis Analyze by HPLC Heat_Sample->Analysis End Degradation Minimized Analysis->End Degradation_Observed Is Degradation Observed? Analysis->Degradation_Observed Degradation_Observed->End No Optimize_Stabilizer Optimize Stabilizer Concentration Degradation_Observed->Optimize_Stabilizer Yes Optimize_Temp Lower Heating Temperature Degradation_Observed->Optimize_Temp Yes Optimize_Stabilizer->Add_Stabilizer Optimize_Temp->Heat_Sample

Caption: Workflow for stabilizing this compound.

Technical Support Center: Purifying Phenoxyacetic Acid Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of phenoxyacetic acid esters using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of phenoxyacetic acid esters.

Problem 1: Poor Separation of the Ester from Unreacted Phenoxyacetic Acid

  • Symptom: The spots for the ester and the starting acid are too close on the TLC plate, leading to overlapping peaks during column chromatography. The unreacted acid may also cause significant tailing, contaminating the ester fractions.

  • Possible Cause:

    • The acidic nature of the silica gel can lead to strong interactions with the carboxylic acid, causing it to streak down the column.[1]

    • The polarity of the mobile phase may not be optimal for separating the slightly less polar ester from the more polar acid.

  • Solution:

    • Neutralize the Stationary Phase: Add a small amount of a weak base, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1%).[1] This will deactivate the acidic sites on the silica gel, reducing the tailing of the carboxylic acid and improving separation.

    • Optimize the Mobile Phase:

      • Use a less polar solvent system to increase the retention of the ester and achieve better separation from the more polar acid. A common mobile phase for these compounds is a mixture of hexane and ethyl acetate.[2]

      • Develop a gradient elution method. Start with a low polarity mobile phase to elute the less polar impurities and the desired ester, then gradually increase the polarity to wash out the highly retained phenoxyacetic acid.[3]

    • Aqueous Wash: Before chromatography, consider an extractive workup with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the bulk of the unreacted carboxylic acid.[1]

Problem 2: The Desired Ester Product is Unstable on the Silica Gel Column

  • Symptom: New, unexpected spots appear on the TLC analysis of the collected fractions, and the overall yield of the purified ester is low. This suggests that the ester might be degrading on the column.

  • Possible Cause: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of sensitive esters, especially if the mobile phase contains nucleophilic solvents like methanol or water.[1]

  • Solution:

    • Use a Neutral Stationary Phase: Consider using neutral silica gel or alumina as the stationary phase to minimize acid-catalyzed degradation.[4]

    • Deactivate the Silica Gel: As mentioned previously, adding a small amount of a base like triethylamine to the eluent can neutralize the silica gel.[1]

    • Avoid Protic Solvents: If possible, avoid using alcohols (e.g., methanol) in the mobile phase, as they can act as nucleophiles and contribute to the degradation of the ester. Opt for aprotic solvents like ethyl acetate, dichloromethane, and hexane.

Problem 3: Broad or Tailing Peaks for the Ester

  • Symptom: The chromatographic peaks for the ester are not sharp, leading to poor resolution and contamination of fractions.

  • Possible Cause:

    • Column Overloading: Too much sample has been loaded onto the column for its size.

    • Poor Sample Loading Technique: The initial band of the sample applied to the column was too wide.

    • Inappropriate Mobile Phase: The mobile phase is too polar, causing the compound to move too quickly through the column without sufficient interaction with the stationary phase.

    • Secondary Interactions: Residual acidic silanol groups on the silica surface can interact with the ester, causing tailing.[5][6]

  • Solution:

    • Reduce Sample Load: A general guideline for difficult separations is a silica gel to crude product ratio of 75:1 to 100:1 by weight.[7]

    • Improve Sample Loading:

      • Wet Loading: Dissolve the sample in a minimal amount of the initial, least polar mobile phase.[8]

      • Dry Loading: For samples that are not very soluble in the initial mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder.[9] This powder can then be carefully added to the top of the column.

    • Optimize Mobile Phase Polarity: Use TLC to find a solvent system where the desired ester has an Rf value between 0.15 and 0.4.[10] The relationship between the TLC Rf and the column elution volume (CV) is given by CV = 1/Rf. A lower Rf value means a larger elution volume, which can improve separation.[10][11]

    • Use High-Purity Silica: Modern, high-purity silica gels have fewer acidic silanol groups, which can reduce peak tailing.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying a phenoxyacetic acid ester on a silica gel column?

A1: A mixture of hexane and ethyl acetate is a very common and effective mobile phase for the purification of moderately polar compounds like phenoxyacetic acid esters.[7] You can start by testing different ratios of hexane to ethyl acetate using Thin Layer Chromatography (TLC) to find the optimal solvent system. Aim for an Rf value of your desired ester in the range of 0.15-0.4 for the best separation on a column.[10]

Q2: How much silica gel should I use for my column?

A2: The amount of silica gel depends on the amount of crude product and the difficulty of the separation. A general rule of thumb is to use a mass ratio of silica gel to crude product of 50:1 for a relatively easy separation and 75:1 to 100:1 for more challenging separations.[7]

Q3: What is the difference between wet and dry loading, and when should I use each?

A3:

  • Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully applying it to the top of the column.[8] This method is suitable for samples that are readily soluble in the initial, non-polar mobile phase.

  • Dry loading is preferred for samples that are not very soluble in the initial mobile phase or when a very concentrated starting band is required for a difficult separation.[12] In this technique, the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[9]

Q4: My phenoxyacetic acid starting material is streaking badly on the TLC plate and the column. What can I do?

A4: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the stationary phase. To mitigate this, you can add a small amount of a volatile acid (like acetic acid) or a base (like triethylamine) to your mobile phase. For separating an ester from a carboxylic acid, adding a small amount of triethylamine (0.1-1%) is often effective as it neutralizes the acidic sites on the silica, reducing the streaking of the acid.[1]

Q5: Can I use a gradient elution for purifying my phenoxyacetic acid ester?

A5: Yes, gradient elution is a very effective technique, especially if your crude mixture contains impurities with a wide range of polarities. You can start with a less polar mobile phase (e.g., a high percentage of hexane in ethyl acetate) to elute your ester and any non-polar impurities. Then, you can gradually increase the polarity (increase the percentage of ethyl acetate) to elute more polar impurities, such as the unreacted phenoxyacetic acid.[3]

Data Presentation

Table 1: Typical Column Chromatography Parameters for Phenoxyacetic Acid Ester Purification

ParameterGuideline/ValueRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for moderately polar compounds.[13]
Mobile Phase Hexane/Ethyl AcetateGood starting point for many esters. The ratio is optimized via TLC.[7]
TLC Rf of Ester 0.15 - 0.4Provides optimal separation on the column.[10]
Silica to Crude Ratio 50:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.[7]
Sample Loading Dry loading for poor solubilityEnsures a narrow starting band and improves resolution.[12]
Elution Mode Isocratic or GradientGradient elution is useful for complex mixtures with varying polarities.[3]

Table 2: Example Solvent Systems for TLC and Column Chromatography

Compound PolarityExample TLC Solvent System (Hexane:Ethyl Acetate)Corresponding Column Elution Strategy
Relatively Non-polar Ester95:5 to 90:10Isocratic elution with the optimized solvent system.
Moderately Polar Ester85:15 to 70:30Start with a slightly less polar mixture (e.g., 90:10) and potentially increase polarity if elution is slow.
Ester with Polar Substituents60:40 to 50:50A gradient elution from a less polar (e.g., 80:20) to a more polar system (e.g., 50:50) is recommended.

Experimental Protocols

Protocol 1: General Procedure for Purifying a Phenoxyacetic Acid Ester by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems to find a system that gives your desired ester an Rf value of approximately 0.15-0.4.[10] Note the separation from major impurities.

  • Column Preparation (Slurry Method):

    • Securely clamp a glass column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, make a slurry of silica gel with the initial, least polar mobile phase determined from your TLC analysis.[8]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the solvent level is just above the sand layer at the top of the silica bed.[9]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.[9]

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

    • Gently add a thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

    • Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of your compound by periodically taking TLC samples of the collected fractions.

  • Isolation of the Purified Ester:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified phenoxyacetic acid ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Mobile Phase) column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_load Sample Loading (Dry or Wet) column_prep->sample_load elution Elution (Isocratic or Gradient) sample_load->elution collection Fraction Collection elution->collection fraction_tlc TLC of Fractions collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Evaporation combine->evaporation product Purified Ester evaporation->product

Caption: Workflow for the purification of phenoxyacetic acid esters.

troubleshooting_workflow start Poor Separation or Tailing Peaks? cause1 Acidic Impurities (e.g., Phenoxyacetic Acid)? start->cause1 Yes cause2 Column Overload? start->cause2 No solution1 Add Triethylamine (0.1-1%) to Mobile Phase cause1->solution1 Yes cause1->cause2 No solution2 Reduce Sample Load (Increase Silica:Crude Ratio) cause2->solution2 Yes cause3 Poor Initial Band? cause2->cause3 No solution3 Use Dry Loading Technique cause3->solution3 Yes cause4 Incorrect Mobile Phase Polarity? cause3->cause4 No solution4 Re-optimize with TLC (Aim for Rf 0.15-0.4) cause4->solution4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Managing Phase Separation in Multiphase Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding phase separation issues encountered in multiphase continuous flow synthesis. The information is tailored for researchers, scientists, and drug development professionals working with continuous flow chemistry.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Phase Separation

Q: My biphasic system is not separating into two distinct layers in the phase separator. What could be the cause and how can I fix it?

A: Incomplete phase separation is a common issue that can stem from several factors related to your system's physical properties and operating parameters.

  • Potential Causes & Solutions:

    • Low Interfacial Tension: When the interfacial tension between the two liquid phases is too low, they may not readily separate.[1] This can be influenced by the presence of certain solutes or surfactants.

      • Solution: Consider altering the solvent system to increase interfacial tension. If possible, perform a solvent screen to identify a more suitable combination.

    • High Flow Rates: High flow rates can lead to insufficient residence time within the separator for the phases to coalesce and separate effectively.[2][3]

      • Solution: Gradually decrease the total flow rate to increase the residence time in the separator.

    • Emulsion Formation: The formation of a stable emulsion will prevent phase separation.[1] This is a complex issue addressed in detail in the next section.

    • Improper Separator Design or Material: The separator's effectiveness can be dependent on its design and the compatibility of its materials with the solvent system. For membrane-based separators, the membrane must be selectively wet by one of the phases.[1][4]

      • Solution: Ensure your separator is appropriate for your specific application. For membrane separators, verify that the membrane material has the correct wetting properties for your solvent system (hydrophilic for aqueous phase removal, hydrophobic for organic phase removal).

Logical Troubleshooting Flow for Incomplete Phase Separation

start Start: Incomplete Phase Separation check_emulsion Is an emulsion present? start->check_emulsion check_flow_rate Are flow rates too high? check_emulsion->check_flow_rate No solution_emulsion Address emulsion formation (see Issue 2) check_emulsion->solution_emulsion Yes check_interfacial_tension Is interfacial tension too low? check_flow_rate->check_interfacial_tension No solution_flow_rate Decrease flow rate to increase residence time check_flow_rate->solution_flow_rate Yes check_separator Is the separator design/material appropriate? check_interfacial_tension->check_separator No solution_interfacial_tension Modify solvent system to increase interfacial tension check_interfacial_tension->solution_interfacial_tension Yes solution_separator Verify membrane wetting properties and separator design check_separator->solution_separator Yes

Caption: Troubleshooting workflow for incomplete phase separation.

Issue 2: Stable Emulsion Formation

Q: A stable emulsion has formed, preventing phase separation. What are the primary causes and how can I break the emulsion?

A: Emulsion formation is a significant challenge in continuous liquid-liquid extraction and synthesis.[1] Emulsions are dispersions of one liquid in another, stabilized by a third component or high shear forces.

  • Potential Causes & Solutions:

    • Presence of Surfactants or Particulate Matter: Surfactants, or fine solid particles, can stabilize emulsions by accumulating at the liquid-liquid interface.[1][5]

      • Solution 1: Introduce a Surfactant to Induce Demulsification: In some cases, a carefully selected surfactant can disrupt the existing emulsion and promote phase separation.[6]

      • Solution 2: Filtration: If the emulsion is stabilized by particulates (a Pickering emulsion), upstream filtration may resolve the issue.[7]

    • High Shear Stress in Mixers: Aggressive mixing can create very fine droplets that are slow to coalesce.

      • Solution: Reduce the mixing intensity or change the mixer type. For some systems, a less efficient mixer may be beneficial for downstream separation.

    • Active Separation Techniques: When passive methods are insufficient, active techniques can be employed.

      • Solution: Apply an Electric Field: AC electric fields can be used to enhance the coalescence of emulsified phases, even in the presence of high surfactant concentrations.[1]

Issue 3: Reactor Clogging or Fouling

Q: My reactor or phase separator is clogging with solid material. How can I prevent this?

A: Clogging due to solid precipitation is a common failure mode in continuous flow systems.[8][9]

  • Potential Causes & Solutions:

    • Product or Intermediate Insolubility: The desired product or a reaction intermediate may be precipitating out of solution.

      • Solution 1: Adjust Solvent or Concentration: Change the reaction solvent to one in which all components are more soluble, or decrease the concentration of your reagents.[8]

      • Solution 2: Increase Temperature: If the solubility of the precipitating species is temperature-dependent, increasing the reactor temperature may keep it in solution.[8]

    • Localized Hot or Cold Spots: Temperature fluctuations can lead to precipitation.

      • Solution: Ensure uniform heating and cooling of your reactor system.[10]

    • Incompatible Reagent Streams: Mixing of two streams can sometimes lead to instantaneous precipitation.

      • Solution: Use of Wider-Bore Tubing or Specialized Mixers: Employing wider tubing can mitigate the risk of blockage by small amounts of solid.[8] Specialized mixers, such as impinging jet mixers, can sometimes prevent fouling at the mixing point.[8]

    • Droplet-Based Flow: Encapsulating the reaction in droplets can contain the solids and prevent them from adhering to the reactor walls.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main types of phase separators used in continuous flow chemistry?

A: Phase separators can be broadly categorized into passive and active systems.

  • Passive Separators: These rely on the physical properties of the system, such as density differences or interfacial tension.[11]

    • Gravity Separators: Larger scale systems that use gravity to separate phases with different densities. These are often less effective at the micro-scale.

    • Membrane-Based Separators: These are very common in lab-scale flow chemistry. They utilize a porous membrane that is preferentially wetted by one of the phases, allowing it to pass through while retaining the other phase.[1][4] This separation is driven by surface tension.[4][12]

  • Active Separators: These use an external energy source to facilitate separation.[11]

    • Centrifugal Separators: These apply centrifugal force to accelerate separation based on density differences.

    • Electrocoalescers: These use electric fields to promote the coalescence of droplets in an emulsion.[1]

Q2: How does flow rate impact phase separation efficiency?

A: Flow rate is a critical parameter affecting phase separation.[2] Generally, as the flow rate increases, the residence time of the fluid in the separator decreases.[13] This can lead to reduced separation efficiency, as there is less time for droplets to coalesce and for the two phases to fully separate.[3] In some cases, very high flow rates can also lead to overloading of the separator.[2] It is crucial to optimize the flow rate to balance reaction time with effective separation.

Q3: Can surfactants be used to manage phase separation?

A: Yes, surfactants can play a dual role in phase separation.[6] While they are often the cause of stable emulsions that hinder separation, they can also be used strategically.[5][14] In some applications, specific surfactants are designed to act as demulsifiers, promoting rapid phase separation in refinery and extraction processes.[6] The choice of surfactant and its concentration are critical for achieving the desired effect.[15]

Q4: What is the difference between slug flow and droplet flow, and which is better for phase separation?

A: Slug flow and droplet flow are two common flow regimes in multiphase systems.[16]

  • Slug Flow: Characterized by large, elongated bubbles or "slugs" of one phase separated by continuous plugs of the other phase.[17]

  • Droplet Flow (or Dispersed Flow): Consists of discrete droplets of one phase dispersed within the continuous other phase.

The "better" regime depends on the specific application. Slug flow often provides a well-defined interface and can be easier to separate.[18] However, droplet flow can offer higher interfacial area for mass transfer during the reaction. For reactions where solids are formed, containing them within droplets can prevent reactor fouling.[8]

Experimental Protocols

Protocol 1: Setting Up and Optimizing a Membrane-Based Liquid-Liquid Phase Separator

This protocol outlines the general steps for employing a common type of phase separator.

  • Separator Assembly:

    • Select a membrane with the appropriate wetting properties for your solvent system (e.g., a PTFE membrane for separating an aqueous phase from an organic phase, where the organic phase wets the membrane).

    • Install the membrane into the separator housing according to the manufacturer's instructions, ensuring a good seal.

    • Connect the inlet of the separator to the outlet of your reactor.

    • Connect the two outlets of the separator to their respective collection vessels. One outlet will be for the wetting phase (permeate) and the other for the non-wetting phase (retentate).

  • System Priming:

    • Before introducing the biphasic mixture, prime the separator with the wetting phase. This ensures the membrane pores are filled with the correct liquid, which is crucial for establishing the initial separation.

    • Flow the wetting phase through the system at a low flow rate until it exits from both outlets.

  • Introducing the Biphasic Flow:

    • Start the flow of the biphasic reaction mixture into the separator at a low initial flow rate.

    • Monitor the outlets to ensure that clean separation is occurring. The wetting phase should exit from the permeate outlet, and the non-wetting phase from the retentate outlet.

  • Optimization of Parameters:

    • Back Pressure: A back-pressure regulator is often necessary on the non-wetting phase outlet to control the pressure differential across the membrane.[4] This pressure differential is a key parameter for efficient separation.[4] Start with a low back pressure and gradually increase it while monitoring the separation efficiency. Too high a pressure can force the non-wetting phase through the membrane, leading to breakthrough.

    • Flow Rate: Once a stable separation is achieved, you can gradually increase the flow rate to your desired operating condition. If separation efficiency drops, reduce the flow rate to increase residence time.[2][3]

  • Online Monitoring:

    • For robust process control, consider implementing online monitoring. A turbidity sensor at the outlets can detect any cross-contamination of the phases in real-time.[19]

Data Presentation

Table 1: Influence of Operating Parameters on Phase Separation Efficiency

ParameterEffect of IncreaseTroubleshooting ActionRationale
Total Flow Rate Decreases residence time, potentially lowering separation efficiency.[2][3]Decrease flow rate.Increases the time the mixture spends in the separator, allowing for better coalescence and separation.[13]
Back Pressure (on non-wetting phase) Increases driving force for wetting phase through the membrane. Excessive pressure can cause breakthrough.[4]Optimize back pressure.A sufficient pressure differential is needed to overcome the capillary forces and allow the wetting phase to pass through the membrane pores.[4]
Temperature Can affect viscosity, density, and interfacial tension.[2]Adjust temperature.Lowering viscosity can sometimes improve separation kinetics. Changes in interfacial tension can also have a significant impact.
Surfactant Concentration Can stabilize emulsions, hindering separation.[5][14]Add a demulsifier or alter the solvent system.Demulsifiers can disrupt the interfacial film stabilizing the emulsion, promoting coalescence.[6]

Visualization of Key Relationships

Diagram 1: Factors Influencing Phase Separation

phase_separation Phase Separation Efficiency interfacial_tension Interfacial Tension phase_separation->interfacial_tension Influenced by viscosity Viscosity phase_separation->viscosity Influenced by density_diff Density Difference phase_separation->density_diff Influenced by residence_time Residence Time phase_separation->residence_time Influenced by separator_design Separator Design phase_separation->separator_design Influenced by flow_rate Flow Rate flow_rate->residence_time Inversely affects

Caption: Key parameters that influence phase separation efficiency.

References

How to remove unreacted starting materials from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common purification techniques.

Column Chromatography

Issue: Poor separation of the product from starting materials.

Possible CauseSuggested Solution
Incorrect solvent system (eluent).Optimize the eluent using Thin Layer Chromatography (TLC) beforehand. Aim for a significant difference in the Retention Factor (Rf) values of your product and the starting material.[1]
Column overload.A general guideline is to use a weight ratio of silica gel to crude product of about 30:1 to 50:1 for good separation. This can be adjusted based on the difficulty of the separation.[1][2]
Improper column packing.Ensure the column is packed uniformly to avoid channeling. Dry packing followed by wet packing can be an effective technique.[2]
Similar polarity of product and starting material.Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing gradient elution by gradually increasing the solvent polarity.[2]

Issue: The product is not eluting from the column.

Possible CauseSuggested Solution
The product is too polar and is strongly adsorbed to the stationary phase.Flush the column with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol.[2]
The product is not visible with the current visualization method.Use an alternative visualization technique, such as a potassium permanganate stain, if UV light is ineffective.[2]
Crystallization

Issue: No crystals form upon cooling the solution.

Possible CauseSuggested Solution
Too much solvent was used, preventing the solution from reaching saturation.Evaporate some of the solvent to increase the concentration of the product and then try cooling the solution again.[1]
The solution is supersaturated but requires a nucleation site.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[1]

Issue: The product "oils out" instead of forming crystals.

Possible CauseSuggested Solution
The boiling point of the solvent is higher than the melting point of the solute.Select a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool more slowly to ambient temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my product mixture?

A1: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials. Key factors to consider include the state of the mixture (solid or liquid), the solubility of the components, their boiling points, and their polarity.[1][3] A decision tree can help guide your selection process.

G start Start with Crude Product Mixture state Determine Physical State start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solubility Significant Difference in Solubility? solid->solubility boiling_point Significant Difference in Boiling Points? liquid->boiling_point crystallization Crystallization / Recrystallization solubility->crystallization Yes chromatography Column Chromatography solubility->chromatography No extraction Liquid-Liquid Extraction extraction->chromatography No boiling_point->extraction No, but different solubility in immiscible solvents thermolabile Is the compound thermolabile? boiling_point->thermolabile Yes distillation Distillation thermolabile->distillation No vacuum_distillation Vacuum Distillation thermolabile->vacuum_distillation Yes

Caption: Decision tree for selecting a purification technique.

Q2: What is flash chromatography and when should I use it?

A2: Flash chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column more quickly. It is a widely used technique for purifying organic compounds and is particularly useful for separating compounds with different polarities.[2] A common recommendation for the flow rate in flash chromatography is about 2 inches per minute, which refers to the descent of the solvent level in the column.[2]

Q3: My product and starting material have very similar polarities. What can I do?

A3: When compounds have similar polarities, separation by normal-phase chromatography can be challenging. In such cases, you can try orthogonal chromatography, which involves changing a chromatographic parameter that affects selectivity.[4] This could mean switching to a different stationary phase (e.g., reversed-phase chromatography) or using a different solvent system.[2][4]

Q4: Are there methods to remove unreacted reagents without using chromatography?

A4: Yes, several non-chromatographic methods can be effective. These include:

  • Crystallization: This technique is excellent for purifying solid products if the starting material has different solubility characteristics.[3][5]

  • Distillation: If your product and starting material are liquids with significantly different boiling points (typically a difference of 50°C or more), simple distillation can be a very effective purification method.[3] For compounds that are sensitive to heat, vacuum distillation can be used to lower their boiling points.[6]

  • Extraction: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids.[1] This can be a powerful technique for removing water-soluble or acid/base-labile starting materials.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to specific functional groups, allowing for the easy removal of unreacted starting materials by filtration.[7]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.[2]

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation p1 Select Solvent System via TLC p2 Prepare Slurry of Silica Gel p1->p2 p3 Pack the Column p2->p3 l1 Dissolve Crude Product in Minimum Solvent p3->l1 l2 Apply Sample to Top of Column l1->l2 l3 Allow Sample to Absorb l2->l3 e1 Add Eluent and Apply Pressure l3->e1 e2 Collect Fractions e1->e2 a1 Analyze Fractions by TLC e2->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 end end a3->end Pure Product

Caption: Workflow for flash column chromatography.

  • Column Preparation:

    • Select an appropriate solvent system by running TLC plates to achieve good separation between the product and starting material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.[2]

    • Allow the sample to absorb completely into the silica gel.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure from a pressurized air source to achieve the desired flow rate.[2]

    • Collect the eluting solvent in separate test tubes (fractions).

  • Analysis and Product Isolation:

    • Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.[2]

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[1]

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but insoluble at low temperatures, while the unreacted starting material is either very soluble or insoluble at all temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

References

Adjusting pH for efficient extraction of 3-Phenoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient extraction of 3-Phenoxyphenylacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from an aqueous solution into an organic solvent?

A1: For maximal extraction efficiency, the pH of the aqueous solution should be adjusted to at least two pH units below the pKa of this compound. The pKa of this compound is estimated to be in the range of 4.0 to 4.5. Therefore, adjusting the aqueous phase to a pH of 2.0 to 2.5 will ensure the acid is predominantly in its neutral, un-ionized form, which is more soluble in organic solvents.[1]

Q2: Which organic solvent is most suitable for the extraction of this compound?

A2: The choice of solvent depends on several factors, including polarity and miscibility with water. Solvents like ethyl acetate, butyl acetate, and 1-hexanol have proven effective for extracting similar acidic compounds. A solvent with a high partition coefficient for the neutral form of the acid will yield the best results.

Q3: How can I back-extract this compound from the organic phase into an aqueous solution?

A3: To back-extract the acid, you should wash the organic phase with an aqueous basic solution. Increasing the pH of the aqueous phase well above the pKa of this compound (e.g., to pH 9 or higher) will convert the neutral acid into its ionized salt form (carboxylate). This negatively charged ion is highly soluble in the aqueous phase and will partition out of the organic solvent.

Q4: What is the purpose of a brine wash after extraction?

A4: A brine wash (a saturated solution of sodium chloride) is used to remove any remaining water from the organic phase. The high salt concentration in the brine reduces the solubility of water in the organic solvent, aiding in the separation of the two phases and helping to "dry" the organic layer before the final solvent evaporation step.

Q5: How can I improve the recovery of this compound if the initial extraction is inefficient?

A5: To improve recovery, you can perform multiple extractions with smaller volumes of the organic solvent. Three extractions with one-third of the total solvent volume each are generally more efficient than a single extraction with the full volume. Additionally, ensuring the pH is correctly adjusted and allowing for sufficient mixing and separation time are crucial.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH of the aqueous phase. 2. Insufficient mixing of the two phases. 3. Emulsion formation. 4. Inappropriate choice of organic solvent.1. Verify and adjust the pH of the aqueous phase to be at least 2 units below the pKa (~4.0-4.5). 2. Ensure vigorous shaking of the separatory funnel for adequate time to allow for partitioning. 3. To break an emulsion, try adding a small amount of brine, gently swirling, or allowing the mixture to stand for a longer period. In some cases, filtration through a bed of Celite may be necessary. 4. Consider a different organic solvent with a higher partition coefficient for your compound.
Difficulty in Phase Separation 1. Formation of a stable emulsion. 2. Similar densities of the aqueous and organic phases.1. Refer to the solutions for emulsion formation above. 2. If densities are similar, adding a small amount of a solvent with a significantly different density (e.g., a small amount of a denser halogenated solvent to the organic phase or more water to the aqueous phase) can aid separation. Centrifugation can also be effective.
Precipitation at the Interface The concentration of the acid in the organic layer at the interface has exceeded its solubility.Add a small amount of fresh organic solvent to dissolve the precipitate. Ensure the pH of the aqueous layer is correctly adjusted to favor the neutral form of the acid.
Acid is not back-extracting into the basic aqueous phase The pH of the basic aqueous wash is not high enough to deprotonate the acid fully.Ensure the pH of the aqueous base is significantly higher than the pKa of the acid (e.g., pH 9 or above). Use a stronger base if necessary. Perform multiple extractions with the basic solution.

Quantitative Data: pH-Dependent Extraction Efficiency

The efficiency of extracting this compound into an organic solvent is highly dependent on the pH of the aqueous phase. The table below provides the calculated theoretical distribution coefficient (LogD) and the corresponding single-pass extraction efficiency at different pH values, assuming a 1:1 volume ratio of organic to aqueous phase. These calculations are based on a predicted pKa of 4.3 and a predicted octanol-water partition coefficient (LogP) of 3.5 for the neutral form of this compound.

pH of Aqueous PhasePredicted LogDTheoretical Single-Pass Extraction Efficiency (%)
2.03.4999.97
3.03.4299.96
4.02.9799.89
4.3 (pKa)2.5099.68
5.01.8198.45
6.00.8186.49
7.0-0.1939.35
8.0-1.195.85
9.0-2.190.64

Note: Extraction efficiency is calculated as: %E = 100 * D / (D + (Vaq/Vorg)), where D = 10^LogD, Vaq is the volume of the aqueous phase, and Vorg is the volume of the organic phase.

Experimental Protocols

Protocol 1: Extraction of this compound from an Aqueous Solution

This protocol details the steps for the liquid-liquid extraction of this compound from an aqueous sample into an organic solvent.

  • Sample Preparation:

    • Start with your aqueous sample containing this compound in a separatory funnel.

  • pH Adjustment (Acidification):

    • Measure the initial pH of the aqueous sample.

    • Slowly add a suitable acid (e.g., 1 M HCl) dropwise while monitoring the pH.

    • Continue adding acid until the pH of the aqueous solution is between 2.0 and 2.5.

  • Solvent Addition:

    • Add a volume of a suitable organic solvent (e.g., ethyl acetate) to the separatory funnel. A 1:1 volume ratio with the aqueous phase is a good starting point.

  • Extraction:

    • Stopper the separatory funnel and invert it, opening the stopcock to release any pressure.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Periodically vent the funnel by inverting it and opening the stopcock.

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Collection of Organic Layer:

    • Carefully drain the lower (denser) layer. The organic layer (e.g., ethyl acetate) will typically be the upper layer.

    • Collect the upper organic layer containing the extracted this compound into a clean flask.

  • Repeat Extraction (Optional but Recommended):

    • For higher recovery, return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying the Organic Layer:

    • Add a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the combined organic extracts to remove any residual water.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Back-Extraction of this compound into an Aqueous Solution

This protocol is for transferring the extracted this compound from the organic phase back into an aqueous phase.

  • Combine Organic Extracts:

    • Start with the combined organic extracts containing this compound in a separatory funnel.

  • Addition of Basic Aqueous Solution:

    • Add a volume of a basic aqueous solution (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) to the separatory funnel.

  • Back-Extraction:

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure (especially if using bicarbonate, which generates CO2 gas).

  • Phase Separation:

    • Allow the layers to separate completely.

  • Collection of Aqueous Layer:

    • Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a clean flask.

  • Repeat Back-Extraction (Optional):

    • To ensure complete transfer, you can wash the organic layer again with a fresh portion of the basic aqueous solution and combine the aqueous layers.

  • Acidification to Recover the Acid:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution becomes acidic (pH ~2).

    • The this compound will precipitate out of the solution as a solid.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the solid to obtain the purified this compound.

Visualizations

Extraction_Workflow cluster_extraction Forward Extraction cluster_back_extraction Back-Extraction Aqueous_Sample Aqueous Sample (containing 3-PPA) Acidify Adjust to pH 2-2.5 (e.g., with HCl) Aqueous_Sample->Acidify Add_Organic Add Organic Solvent (e.g., Ethyl Acetate) Acidify->Add_Organic Extract Shake & Separate Add_Organic->Extract Organic_Phase Organic Phase (contains neutral 3-PPA) Extract->Organic_Phase Collect Aqueous_Waste Aqueous Waste Extract->Aqueous_Waste Discard Add_Base Add Aqueous Base (e.g., NaOH, pH > 9) Organic_Phase->Add_Base Back_Extract Shake & Separate Add_Base->Back_Extract Aqueous_Product Aqueous Phase (contains 3-PPA salt) Back_Extract->Aqueous_Product Collect Organic_Waste Organic Waste Back_Extract->Organic_Waste Discard Acidify_Final Acidify to pH 2 (Precipitate 3-PPA) Aqueous_Product->Acidify_Final Isolate Filter & Dry (Pure 3-PPA) Acidify_Final->Isolate

Caption: Workflow for the extraction and purification of this compound.

pH_Equilibrium cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 9) Neutral_Acid This compound (Neutral Form, R-COOH) Organic_Solubility High Solubility in Organic Solvents Neutral_Acid->Organic_Solubility Favors Extraction Equilibrium pKa ~ 4.3 Neutral_Acid->Equilibrium Anionic_Salt 3-Phenoxyphenylacetate (Anionic Form, R-COO-) Aqueous_Solubility High Solubility in Aqueous Solvents Anionic_Salt->Aqueous_Solubility Favors Back-Extraction Equilibrium->Anionic_Salt

Caption: Effect of pH on the form and solubility of this compound.

References

Technical Support Center: Catalyst Deactivation in Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during the synthesis of phenoxyacetic acid. The following information is designed to assist in identifying the root causes of catalyst deactivation and to provide actionable solutions to restore catalytic activity and improve process efficiency.

Troubleshooting Guides

Catalyst deactivation in phenoxyacetic acid synthesis can manifest as a gradual loss of activity, a sudden drop in conversion, or a change in product selectivity. The underlying causes are often multifaceted and depend on the specific catalyst and reaction conditions employed. This guide is structured to address common problems, their potential causes, and recommended actions for catalysts frequently used in this synthesis, including phosphonitrilic chloride (PNCl₂), lignin-based catalysts, and heterogeneous noble metal catalysts (e.g., Pd/C).

Observed Problem: Gradual Decrease in Catalyst Activity

A slow decline in the rate of phenoxyacetic acid formation is a common observation and is often attributable to fouling or poisoning of the catalyst.

Potential Cause Recommended Actions & Troubleshooting Steps Applicable Catalyst(s)
Coke Formation/Fouling: Deposition of carbonaceous materials ("coke") on the catalyst surface, blocking active sites and pores.[1][2] This is particularly relevant for acidic catalysts where polymerization of reactants or products can occur.[3]Analysis: - Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify coke deposition.[4]- Analyze the reaction mixture for potential coke precursors, such as polymeric byproducts.Solutions: - Optimize Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions leading to coke formation.[5]- Feedstock Purity: Ensure high purity of phenol and chloroacetic acid, as impurities can act as coke precursors.[6]- Catalyst Regeneration: Implement a regeneration protocol involving controlled oxidation to burn off coke deposits.[7][8] A typical procedure involves heating the catalyst in a controlled flow of a dilute oxygen/inert gas mixture.[7]Lignin-based catalysts, other solid acid catalysts
Slow Poisoning: Accumulation of catalyst poisons present in trace amounts in the reactants or solvent over time.[9][10]Analysis: - Analyze the feedstock (phenol, chloroacetic acid) and solvent for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).Solutions: - Feedstock Purification: Purify reactants and solvents prior to use. Methods include distillation, recrystallization, or passing through an adsorbent bed.[6]- Guard Beds: Utilize a pre-column or guard bed containing a sacrificial adsorbent to remove poisons before the feed contacts the catalyst bed.All catalyst types
Leaching of Active Species: Gradual dissolution of the active catalytic components into the reaction medium.[11][12] This is a concern for supported heterogeneous catalysts.Analysis: - Analyze the reaction filtrate for the presence of the active metal using ICP-MS or Atomic Absorption Spectroscopy (AAS).- Perform a hot filtration test: if the reaction continues after filtering the catalyst at reaction temperature, it indicates the presence of active species in the solution.[13]Solutions: - Catalyst Support Modification: Choose a support material that has a stronger interaction with the active species to minimize leaching.- Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of leaching.Heterogeneous catalysts (e.g., Pd/C)

Observed Problem: Sudden or Rapid Loss of Catalyst Activity

A sharp drop in catalyst performance often indicates a more severe issue, such as acute poisoning or mechanical failure.

Potential Cause Recommended Actions & Troubleshooting Steps Applicable Catalyst(s)
Acute Catalyst Poisoning: Introduction of a significant concentration of a potent catalyst poison.[9][10] Common poisons for metal catalysts include sulfur, nitrogen, and halogen compounds.[9]Analysis: - Immediately analyze the current batch of reactants and solvent for contaminants.- Review any recent changes in the experimental setup or raw material sourcing.Solutions: - Discard Contaminated Materials: Do not use the contaminated batch of reactants or solvent.- Catalyst Regeneration/Replacement: Depending on the nature of the poison, the catalyst may be regenerated (e.g., via acid washing for metal poisons)[14][15] or may require replacement.All catalyst types
Thermal Degradation/Sintering: Exposure of the catalyst to excessively high temperatures, leading to irreversible changes in its structure, such as loss of surface area or agglomeration of active sites.[1][16]Analysis: - Characterize the spent catalyst for changes in surface area (BET analysis) and crystal structure (XRD).Solutions: - Improve Temperature Control: Ensure accurate and stable temperature control of the reactor.- Operate within Recommended Temperature Range: Do not exceed the maximum operating temperature specified for the catalyst.All catalyst types, particularly phosphonitrilic chloride and supported metal catalysts
Mechanical Failure: Attrition or crushing of the catalyst particles, leading to pressure drop issues and loss of active material.[16]Analysis: - Visually inspect the catalyst for signs of physical degradation.- Check for an increase in pressure drop across the catalyst bed.Solutions: - Handle Catalyst with Care: Avoid mechanical stress during catalyst loading and unloading.- Select Mechanically Stable Catalyst: Choose a catalyst with appropriate mechanical strength for the reactor type (e.g., fixed-bed vs. slurry).Heterogeneous catalysts

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst poisons in phenoxyacetic acid synthesis?

A1: The most common sources of catalyst poisons are the reactants themselves, phenol and chloroacetic acid, as well as the solvent.

  • Phenol: Impurities in industrial-grade phenol can include sulfur compounds, nitrogen-containing heterocycles, and other substituted phenols, which can poison various catalysts.[6][17]

  • Chloroacetic Acid: Dichloroacetic acid and trichloroacetic acid are common impurities from the manufacturing process and can affect the acidity of the reaction medium.[18]

  • Solvents: Trace impurities in solvents, such as water or other organic compounds, can also act as catalyst poisons.[19]

Q2: How can I regenerate a coked lignin-based catalyst?

A2: A coked lignin-based catalyst can typically be regenerated by controlled oxidation. This process involves carefully burning off the carbonaceous deposits in a controlled atmosphere. A general procedure is as follows:

  • Purge the reactor with an inert gas (e.g., nitrogen, argon) to remove any residual reactants and products.

  • Introduce a dilute stream of an oxidizing gas (e.g., 1-5% oxygen in nitrogen) at a low temperature.

  • Slowly increase the temperature to the combustion temperature of the coke (typically in the range of 400-600 °C). The temperature ramp rate should be controlled to avoid overheating and damaging the catalyst.

  • Hold at the final temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.

  • Cool the catalyst down under an inert gas flow.

Q3: My phosphonitrilic chloride (PNCl₂) catalyst seems to have lost activity. What could be the cause?

A3: Phosphonitrilic chloride and related phosphazene-based catalysts can be susceptible to thermal degradation at elevated temperatures.[15][20] The P-N backbone can undergo cleavage, leading to inactive species. Additionally, like other catalysts, they can be poisoned by impurities in the reactants. Water can also lead to the hydrolysis of the P-Cl bonds, deactivating the catalyst.

Q4: Is it possible to regenerate a deactivated Pd/C catalyst from this reaction?

A4: Yes, a deactivated Pd/C catalyst can often be regenerated. The appropriate method depends on the cause of deactivation:

  • For fouling by organic residues: Washing the catalyst with a suitable solvent can remove adsorbed species.[11]

  • For poisoning by metals: An acid wash can sometimes remove metallic poisons.[14]

  • For sintering: Regeneration is generally not possible for sintered catalysts.

Experimental Protocols

Protocol 1: Synthesis of Phenoxyacetic Acid using a Lignin-Based Catalyst [21]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Addition of Reactants: To this solution, add chloroacetic acid (1.2 eq).

  • Catalyst Addition: Introduce the lignin-based catalyst (e.g., 10 mol%).

  • Reaction: Heat the mixture to 60-65 °C and stir for the required reaction time (typically monitored by TLC).

  • Work-up: After cooling, acidify the reaction mixture with HCl. The product can then be extracted with an organic solvent and purified.

Protocol 2: Synthesis of Phenoxyacetic Acid Esters using Phosphonitrilic Chloride (PNCl₂) as an Activator

This protocol describes the synthesis of phenoxyacetic acid esters, a derivative reaction. The initial synthesis of phenoxyacetic acid itself would precede this step.[19]

  • Activation of PNCl₂: In a dry flask under an inert atmosphere, stir a solution of phosphonitrilic chloride and N-methylmorpholine (NMM) in a suitable solvent like chloroform at room temperature.

  • Activation of Phenoxyacetic Acid: Add phenoxyacetic acid to the activated PNCl₂ solution and stir.

  • Esterification: Add the desired phenol to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction and extract the product with an appropriate organic solvent. The product can be purified by column chromatography.

Visualizing Deactivation and Workflow

Catalyst Deactivation Troubleshooting Workflow

Deactivation_Troubleshooting Troubleshooting Workflow for Catalyst Deactivation start Observe Decreased Catalyst Performance check_rate Sudden or Gradual Decline? start->check_rate gradual Gradual Decline check_rate->gradual Gradual sudden Sudden Decline check_rate->sudden Sudden check_gradual Possible Causes: - Coke Formation - Slow Poisoning - Leaching gradual->check_gradual check_sudden Possible Causes: - Acute Poisoning - Thermal Degradation - Mechanical Failure sudden->check_sudden analyze_spent Analyze Spent Catalyst (TGA, BET, ICP, etc.) check_gradual->analyze_spent check_sudden->analyze_spent analyze_feed Analyze Feedstock and Solvents analyze_spent->analyze_feed regenerate Attempt Catalyst Regeneration analyze_feed->regenerate optimize Optimize Reaction Conditions regenerate->optimize Successful replace Replace Catalyst regenerate->replace Unsuccessful optimize->start Monitor Performance Fouling_Mechanism Mechanism of Catalyst Deactivation by Fouling (Coking) reactants Reactants/Products precursors Coke Precursors (e.g., Polymers, Unsaturated Compounds) reactants->precursors Side Reactions adsorption Adsorption on Catalyst Surface precursors->adsorption deposition Deposition and Growth of Coke adsorption->deposition deactivation Deactivated Catalyst (Blocked Active Sites and Pores) deposition->deactivation

References

Validation & Comparative

A Comparative Analysis of the Acidity of 3-Phenoxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the acidity of the ortho, meta, and para isomers of phenoxyphenylacetic acid. Understanding the acidic properties, quantified by the acid dissociation constant (pKa), is crucial for drug design, formulation development, and predicting the pharmacokinetic profile of these compounds. This document summarizes experimental and predicted pKa values, details a standard experimental protocol for their determination, and provides a visualization of a relevant biological pathway where the acidity of such molecules plays a critical role.

Quantitative Comparison of Acidity

The acidity of the phenoxyphenylacetic acid isomers is influenced by the position of the phenoxy group on the phenyl ring, which in turn affects the stability of the carboxylate anion. The table below summarizes the available experimental and predicted pKa values for the parent compound, phenylacetic acid, and the three phenoxyphenylacetic acid isomers. A lower pKa value indicates a stronger acid.

Compound NameIsomer PositionpKa (Experimental)pKa (Predicted)Data Source
Phenylacetic Acid-4.314.28[1][2][3][4]
2-Phenoxyphenylacetic acidorthoNot Available4.25ChemAxon
3-Phenoxyphenylacetic acidmetaNot Available4.30ChemAxon
4-Phenoxyphenylacetic acidparaNot Available4.34[5]

The predicted pKa values suggest subtle differences in acidity among the isomers. The ortho-isomer is predicted to be the most acidic, likely due to the electron-withdrawing inductive effect of the phenoxy group being most pronounced at this position, which helps to stabilize the resulting carboxylate anion. The meta- and para-isomers are predicted to have slightly higher pKa values, indicating weaker acidity, as the inductive effect diminishes with distance.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A standard and reliable method for the experimental determination of pKa values for carboxylic acids is potentiometric titration. This technique involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH.

Materials and Equipment:

  • pH meter with a glass electrode

  • Calibrated automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • High-purity water (deionized or distilled)

  • The phenoxyphenylacetic acid isomer to be tested

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the phenoxyphenylacetic acid isomer and dissolve it in a known volume of high-purity water to prepare a solution of a known concentration (typically around 0.01 M). If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to a wholly aqueous environment.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 before starting the titration.

  • Titration Setup: Place the analyte solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the solution. Gently bubble an inert gas through the solution to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

  • Titration Process: Start the titration by adding small, precise increments of the NaOH solution to the analyte solution while continuously stirring. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point of the titration is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Biological Relevance and Signaling Pathway

Phenoxyacetic acid derivatives have been identified as agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, a G-protein coupled receptor (GPCR) that is a promising target for the treatment of type 2 diabetes. The activation of FFAR1 in pancreatic β-cells by agonists leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion. The acidity of the carboxylic acid moiety is crucial for the interaction with the receptor.

Below is a diagram illustrating the FFAR1 signaling pathway upon activation by a ligand, such as a phenoxyphenylacetic acid derivative.

FFAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Phenoxyphenylacetic Acid Ligand FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Binds Gq Gq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Insulin Insulin Vesicle Exocytosis Ca2_cyto->Insulin Triggers PKC->Insulin Potentiates

References

A Comparative Guide to the Analysis of 3-Phenoxyphenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Phenoxybenzoic acid, a close structural analog of 3-Phenoxyphenylacetic acid. The performance of this HPLC method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with supporting experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation data for the HPLC-UV, GC-MS, and UPLC-MS/MS methods for the analysis of 3-Phenoxybenzoic acid, providing a basis for objective comparison.

Performance ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²) ** 0.9993[1]> 0.99[2]> 0.99
Accuracy (Recovery %) **99.59 - 101.20%[1]70.3 - 93.5%[2]71 - 118%
Precision (RSD%)
- Repeatability (Intra-day)< 10%< 5.0%[2]< 15%
- Intermediate Precision (Inter-day)< 16%< 4.8%[2]< 15%
Limit of Detection (LOD) 0.13 µg/mL[1]4.0 ng/g[2]0.00008 - 0.0047 µg/L
Limit of Quantification (LOQ) 0.34 µg/mL[1]13.3 ng/g[2]0.01 - 0.05 µg/L

Experimental Protocols

Detailed and robust experimental protocols are crucial for the reproducibility of analytical methods. Below are the methodologies for the compared techniques.

Validated HPLC-UV Method for 3-Phenoxybenzoic Acid

This method is adapted from a validated procedure for the simultaneous determination of β-Cypermethrin and its metabolite, 3-Phenoxybenzoic acid.[1]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Gemini 100Å C18 (150.00 × 4.60 mm, 5.0 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and ultrapure water (adjusted to pH 2.5 with 0.10 mol/L phosphoric acid).[1]

  • Gradient Program:

    • 0.01 min: 45% Acetonitrile

    • 10.00 min: 85% Acetonitrile

    • 10.00 - 18.00 min: Hold at 85% Acetonitrile[1]

  • Flow Rate: 1.00 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210.00 nm.[1]

  • Injection Volume: 10.00 µL.[1]

Alternative Method 1: GC-MS Analysis of 3-Phenoxybenzoic Acid

This protocol involves a derivatization step to enhance the volatility of the analyte for gas chromatographic analysis.[2][3]

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix.

    • Drying of the extract under a gentle stream of nitrogen.

    • Derivatization of the dry residue with 30 μL of hexafluoroisopropyl alcohol (HFIP) and 20 μL of diisopropylcarbodiimide (DIC) with vortexing for 10 minutes at room temperature.[2]

    • Liquid-liquid extraction of the derivatized analyte.

  • GC-MS System: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: Zebron-Phenomenex ZB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).[2]

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 1 min)

    • Ramp 1: 15°C/min to 160°C (hold for 0.5 min)

    • Ramp 2: 15°C/min to 180°C (hold for 1 min)

    • Ramp 3: 20°C/min to 250°C[2]

  • Injection Mode: Splitless.

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode, monitoring ions m/z 141, 196, and 364 for 3-PBA.[2]

Alternative Method 2: UPLC-MS/MS Analysis of 3-Phenoxybenzoic Acid

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

  • Chromatographic System: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 Atlantis column (150 × 2.1 mm, 3 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.[1]

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.[1]

  • Gradient Program:

    • 0 - 2.0 min: Hold at 5% B (flow rate 0.5 mL/min, diverted to waste)

    • 2.1 min: Ramp to 30% B (flow rate reduced to 0.3 mL/min)

    • 2.1 - 5.0 min: Hold at 30% B

    • 5.0 - 7.0 min: Ramp to 100% B

    • 7.0 - 11.5 min: Hold at 100% B (column wash)

    • 11.5 - 12.0 min: Return to 5% B (flow rate 0.5 mL/min)

    • 12.0 - 13.0 min: Column equilibration[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 25 µL.[1]

  • Mass Spectrometry: Tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[1]

Visualizing the HPLC Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates the experimental workflow for the validated HPLC-UV method.

HPLC_Workflow Sample Sample Preparation (Extraction) HPLC HPLC System Sample->HPLC Inject Standard Standard Preparation (Calibration Curve) Standard->HPLC Inject Column C18 Column (Stationary Phase) HPLC->Column Detector UV Detector (210 nm) Column->Detector MobilePhase Mobile Phase (Acetonitrile/Water Gradient) MobilePhase->HPLC Data Data Acquisition & Processing Detector->Data Result Quantification Result Data->Result

Caption: Experimental workflow for the HPLC-UV analysis of 3-Phenoxybenzoic acid.

References

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring—designated as ortho (o-), meta (m-), and para (p-)—plays a critical role in determining the biological activity of a molecule. This guide provides an objective comparison of the performance of these isomers, supported by experimental data, to elucidate the nuanced structure-activity relationships that govern their interactions with biological systems.

The Profound Impact of Substituent Position

The arrangement of functional groups on a benzene ring dictates a molecule's three-dimensional shape, electronic distribution, and physicochemical properties such as polarity, solubility, and lipophilicity. These factors, in turn, profoundly influence how a molecule interacts with its biological target, be it a receptor, enzyme, or nucleic acid. Understanding the distinct biological activities of ortho, meta, and para isomers is therefore paramount in the fields of drug discovery and medicinal chemistry for the rational design of more potent and selective therapeutic agents.

Quantitative Comparison of Biological Activity

The following table summarizes quantitative data from various studies, highlighting the differences in biological activity among ortho, meta, and para isomers of different classes of compounds.

Compound ClassIsomerBiological ActivityTest SystemQuantitative Data (IC₅₀, MIC, etc.)
NOSH-Aspirin OrthoGrowth Inhibition of Colon Cancer CellsHT-29 Human Colon Cancer CellsIC₅₀: 0.04 ± 0.011 µM
MetaGrowth Inhibition of Colon Cancer CellsHT-29 Human Colon Cancer CellsIC₅₀: 0.24 ± 0.11 µM
ParaGrowth Inhibition of Colon Cancer CellsHT-29 Human Colon Cancer CellsIC₅₀: 0.46 ± 0.17 µM
OrthoGrowth Inhibition of Colon Cancer CellsHCT 15 Human Colon Cancer CellsIC₅₀: 0.062 ± 0.006 µM
MetaGrowth Inhibition of Colon Cancer CellsHCT 15 Human Colon Cancer CellsIC₅₀: 0.092 ± 0.004 µM
ParaGrowth Inhibition of Colon Cancer CellsHCT 15 Human Colon Cancer CellsIC₅₀: 0.37 ± 0.04 µM
Isoamphipathic Antibacterial OrthoAntibacterial Activity (vs. S. aureus)Staphylococcus aureusMIC: 1-8 µg/mL
MetaAntibacterial Activity (vs. S. aureus)Staphylococcus aureusMIC: 1-16 µg/mL
ParaAntibacterial Activity (vs. S. aureus)Staphylococcus aureusMIC: 1-16 µg/mL
OrthoHemolytic Activity (Toxicity)Human Red Blood CellsHC₅₀: 650 µg/mL
MetaHemolytic Activity (Toxicity)Human Red Blood CellsHC₅₀: 98 µg/mL
ParaHemolytic Activity (Toxicity)Human Red Blood CellsHC₅₀: 160 µg/mL
Hydroxy-Chalcones OrthoAntibacterial Activity (vs. MRSA)Methicillin-resistant S. aureus (MRSA)MIC: 42.5 ± 11.8 µg/mL
MetaAntibacterial Activity (vs. MRSA)Methicillin-resistant S. aureus (MRSA)MIC: 98.7 ± 43.3 µg/mL
ParaAntibacterial Activity (vs. MRSA)Methicillin-resistant S. aureus (MRSA)MIC: 108.7 ± 29.6 µg/mL

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. HC₅₀ (half-maximal hemolytic concentration) is the concentration of a substance that causes 50% hemolysis of red blood cells.

Key Observations from Experimental Data

  • NOSH-Aspirin: In the case of NOSH-aspirin, a hybrid of nitric oxide and hydrogen sulfide-releasing aspirin, the ortho isomer consistently demonstrates the most potent anticancer activity against both HT-29 and HCT 15 colon cancer cell lines, with significantly lower IC₅₀ values compared to the meta and para isomers.[1][2] This suggests that the spatial arrangement of the NO- and H₂S-releasing moieties in the ortho position is optimal for its cytotoxic effects.

  • Isoamphipathic Antibacterials: For this class of molecules, while the antibacterial activity (MIC) against Staphylococcus aureus is comparable among the three isomers, a striking difference is observed in their toxicity profile.[3][4][5][6] The ortho isomer exhibits significantly lower hemolytic activity (higher HC₅₀ value), indicating a much better therapeutic index. This highlights the critical role of isomerism in achieving selective toxicity towards bacteria over mammalian cells.[3]

  • Hydroxy-Chalcones: In a study of hydroxy-chalcone isomers, the ortho-substituted compound displayed the most potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with the lowest average MIC value.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test isomers (ortho, meta, and para) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (NO₂⁻).

Principle: The assay involves a two-step diazotization reaction. First, sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Sample Collection: Collect cell culture supernatants or other biological samples to be assayed for nitrite.

  • Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the sample or standard to a 96-well plate, followed by the addition of 50 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Use the standard curve to determine the nitrite concentration in the samples.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for comparing the biological activity of isomers and a conceptual representation of how positional isomers can differentially interact with a biological target.

G cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis Isomer Separation Isomer Separation Compound Synthesis->Isomer Separation o-, m-, p- In Vitro Assays In Vitro Assays Isomer Separation->In Vitro Assays Cytotoxicity, Enzyme Inhibition, etc. Data Analysis Data Analysis In Vitro Assays->Data Analysis IC50, MIC determination Structure-Activity Relationship Structure-Activity Relationship Data Analysis->Structure-Activity Relationship Identify key structural features

Caption: A generalized workflow for the comparative analysis of the biological activity of ortho, meta, and para isomers.

G cluster_0 Isomer-Target Interaction cluster_1 Ortho Isomer cluster_2 Meta Isomer cluster_3 Para Isomer Receptor Receptor Ortho Ortho Ortho->Receptor Optimal Binding Meta Meta Meta->Receptor Suboptimal Binding Para Para Para->Receptor Steric Hindrance

Caption: A conceptual diagram illustrating how positional isomers may exhibit differential binding to a biological target.

Conclusion

The presented data and methodologies underscore the critical importance of considering positional isomerism in drug design and development. The seemingly subtle differences in the spatial arrangement of functional groups between ortho, meta, and para isomers can lead to dramatic variations in biological activity and toxicity. A thorough understanding and systematic evaluation of these isomers are essential for the identification and optimization of lead compounds with improved therapeutic profiles. This guide serves as a foundational resource for researchers to navigate the complexities of structure-activity relationships and to design more effective and safer therapeutic agents.

References

A Comparative Spectroscopic Analysis of Phenoxyacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of phenoxyacetic acid and its positional isomers: 2-phenoxypropanoic acid, 3-phenoxypropanoic acid, and a representative 4-substituted isomer, 2-(4-hydroxyphenoxy)propanoic acid. This document is intended to serve as a valuable resource for the identification, characterization, and differentiation of these closely related compounds, which hold significance in various fields, including herbicide development and pharmaceutical research. The guide presents a comprehensive summary of their spectral data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for phenoxyacetic acid and its isomers. These values are compiled from various spectral databases and literature sources, providing a clear and concise comparison of their characteristic spectral features.

Compound Spectroscopic Technique Key Data Points
Phenoxyacetic Acid ¹H NMR (CDCl₃)δ ~4.6 (s, 2H, -CH₂-), 6.9-7.0 (m, 3H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 10.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~65 (-CH₂-), 114, 122, 129, 157 (Ar-C), 174 (-COOH)
IR (KBr, cm⁻¹)~3400-2400 (br, O-H), ~1700 (s, C=O), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether)
Mass Spectrum (EI)m/z 152 (M⁺), 107, 77, 51
UV-Vis (Methanol)λmax ~270 nm, 276 nm
2-Phenoxypropanoic Acid ¹H NMR (CDCl₃)δ ~1.6 (d, 3H, -CH₃), 4.8 (q, 1H, -CH-), 6.8-7.0 (m, 3H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 10.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~18 (-CH₃), 72 (-CH-), 115, 121, 129, 157 (Ar-C), 176 (-COOH)
IR (KBr, cm⁻¹)~3400-2400 (br, O-H), ~1710 (s, C=O), ~1600, 1490 (C=C, aromatic), ~1240 (C-O, ether)
Mass Spectrum (EI)m/z 166 (M⁺), 94, 77, 51
UV-Vis (Ethanol)λmax ~271 nm, 277 nm
3-Phenoxypropanoic Acid ¹H NMR (CDCl₃)δ ~2.9 (t, 2H, -CH₂-COOH), 4.2 (t, 2H, -O-CH₂-), 6.8-7.0 (m, 3H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 9.8 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~34 (-CH₂-COOH), 63 (-O-CH₂-), 114, 121, 129, 158 (Ar-C), 177 (-COOH)
IR (KBr, cm⁻¹)~3400-2400 (br, O-H), ~1715 (s, C=O), ~1600, 1495 (C=C, aromatic), ~1245 (C-O, ether)
Mass Spectrum (EI)m/z 166 (M⁺), 107, 77, 51
UV-Vis (Methanol)λmax ~270 nm, 276 nm
2-(4-Hydroxyphenoxy)propanoic Acid *¹H NMR (DMSO-d₆)δ ~1.36 (d, 3H, -CH₃), 4.65 (m, 1H, -CH-), 6.61-6.68 (m, 4H, Ar-H), 11.6 (s, 1H, -COOH)
¹³C NMR (DMSO-d₆)δ ~16.8 (-CH₃), 72.4 (-CH-), 119.6, 120.4, 151.8, 153.2 (Ar-C), 174.3 (-COOH)
IR (KBr, cm⁻¹)~3400-2400 (br, O-H, carboxylic), ~3200 (br, O-H, phenolic), ~1705 (s, C=O), ~1600, 1510 (C=C, aromatic), ~1230 (C-O, ether)
Mass Spectrum (EI)m/z 182 (M⁺), 110, 93, 65
UV-Vis Not readily available

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize phenoxyacetic acid and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecules.

  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the compounds.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

  • Acquisition: The solution is placed in a quartz cuvette (typically with a 1 cm path length). A baseline spectrum of the pure solvent in a matched cuvette is recorded first. The UV-Vis spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are reported.

Visualization of Biological Activity

Phenoxyacetic acid and its derivatives are well-known for their herbicidal activity, acting as synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The following diagram illustrates the general mechanism of action.

Herbicidal_Action_of_Phenoxyacetic_Acids PAA Phenoxyacetic Acid (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) PAA->Receptor Binds to Complex PAA-Receptor Complex Receptor->Complex SCF SCF Complex (Ubiquitin Ligase) Complex->SCF Promotes interaction Aux_IAA Aux/IAA Repressor Protein SCF->Aux_IAA Targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Ubiquitination->Degradation Degradation->ARF Leads to release of Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of herbicidal action of phenoxyacetic acids as synthetic auxins.

This guide serves as a foundational resource for the spectroscopic analysis of phenoxyacetic acid and its isomers. The provided data and protocols can aid in the rapid and accurate identification and characterization of these compounds in various research and development settings.

In Vivo Validation of Phenoxyacetic Acids as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of various phenoxyacetic acid derivatives against other alternatives, supported by experimental data from recent studies. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Anti-Inflammatory Activity

Recent research has highlighted the potential of phenoxyacetic acid derivatives as potent anti-inflammatory agents. In vivo studies, primarily utilizing the carrageenan-induced paw edema model in rats, have demonstrated significant reductions in inflammation. The anti-inflammatory effects of these compounds are often attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the subsequent reduction in pro-inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[1][2]

Quantitative Data Summary

The following tables summarize the in vivo anti-inflammatory activity of selected phenoxyacetic acid derivatives compared to the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib, and the analgesic, mefenamic acid.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose% Inhibition of Paw Thickness% Inhibition of Paw WeightReference
Compound 5f-63.35%68.26%[1]
Compound 7b-46.51%64.84%[1]
Celecoxib-41.65%68.15%[1][2]
Mefenamic Acid-33.89%63.76%[1]

Table 2: Inhibition of Pro-Inflammatory Mediators

Compound% Reduction of TNF-α% Reduction of PGE2Reference
Compound 5f61.04%60.58%[1]
Compound 7b64.88%57.07%[1][2]
Celecoxib63.52%60.16%[1]
Mefenamic Acid60.09%59.37%[1]

Table 3: In Vitro COX-2 Inhibition and Selectivity

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Compound 5d-f0.06 - 0.09--[1]
Compound 7b0.06 - 0.09--[1]
Compound 10c-f0.06 - 0.09--[1]
Compound 6a0.03-365.4[3]
Compound 6c0.03-196.9[3]
Celecoxib0.0514.93298.6[1]
Mefenamic Acid1.9829.915.1[1]

Experimental Protocols

A variety of in vivo and in vitro models are utilized to assess the anti-inflammatory properties of new chemical entities.[4][5] The judicious selection of these models is a critical step in the early phase of drug development.[6]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating acute inflammation.[7]

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Test Substance Administration: The phenoxyacetic acid derivatives, reference drugs (e.g., celecoxib, mefenamic acid), and a vehicle control are administered, often orally, prior to carrageenan injection.

  • Measurement of Edema: The paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated groups with the control group. At the end of the experiment, the animals are euthanized, and the paws may be weighed.[1][2]

Measurement of Pro-Inflammatory Mediators
  • Sample Collection: Following the in vivo anti-inflammatory test, exudate from the inflamed paw or serum samples can be collected.

  • Quantification: The levels of pro-inflammatory cytokines such as TNF-α and mediators like PGE2 in the collected samples are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage reduction in the levels of these mediators in the treated groups is calculated relative to the control group.[1]

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzymes Key Enzymes cluster_mediators Inflammatory Mediators cluster_effects Physiological Effects cluster_inhibition Site of Action for Phenoxyacetic Acids Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Stimulus->Cytokines PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 activates AA Arachidonic Acid PLA2->AA produces COX1 COX-1 (Constitutive) PGs Prostaglandins (PGG2, PGH2) COX1->PGs COX2 COX-2 (Inducible) COX2->PGs LOX Lipoxygenase LTs Leukotrienes LOX->LTs AA->COX1 AA->COX2 AA->LOX PGE2 PGE2 PGs->PGE2 Inflammation Inflammation (Edema, Pain) PGE2->Inflammation LTs->Inflammation Cytokines->Inflammation PAA Phenoxyacetic Acids PAA->COX2 Inhibits experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Rats C Administer Test Compounds/Vehicle A->C B Prepare Test Compounds and Carrageenan D Induce Inflammation (Carrageenan Injection) B->D C->D E Measure Paw Edema at Time Intervals D->E F Euthanize Animals and Collect Samples E->F H Calculate % Inhibition E->H G Analyze Pro-inflammatory Mediators (ELISA) F->G G->H I Statistical Analysis H->I

References

Potential for Cross-Reactivity of 3-Phenoxyphenylacetic Acid with GHB Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This guide explores the potential for cross-reactivity of 3-Phenoxyphenylacetic acid with the binding sites for gamma-hydroxybutyrate (GHB). Direct experimental data on the interaction between this compound and GHB binding sites is not currently available in the published literature. However, evidence from structurally related compounds, particularly other phenylacetic acid derivatives, suggests a potential for interaction. This document provides a comparative analysis based on available data for these related compounds to inform future research and drug development efforts.

Introduction to GHB Binding Sites

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter with complex pharmacology, exerting its effects through at least two distinct binding sites in the central nervous system:

  • High-Affinity GHB Receptor: This receptor is specific to GHB and its close analogs. Its activation is associated with the stimulant and convulsant effects observed at higher doses, potentially through the increased release of dopamine and glutamate.[1] The precise signaling mechanism of this G protein-coupled receptor is still under investigation but is known to be distinct from the GABA-B receptor pathway.[1][2]

  • Low-Affinity Binding Site (GABA-B Receptor): GHB is a weak partial agonist at the GABA-B receptor.[[“]] This interaction is responsible for most of the sedative, hypnotic, and intoxicating effects of GHB.[4] The GABA-B receptor is a well-characterized G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and modulates ion channels, leading to neuronal inhibition.[5][6]

Comparative Binding Affinity of Phenylacetic Acid Derivatives

While data for this compound is absent, studies on structurally similar compounds indicate that the phenylacetic acid scaffold can be recognized by GHB binding sites. The following table summarizes the binding affinities of select phenylacetic acid derivatives for the high-affinity GHB binding site, typically determined through radioligand displacement assays using [³H]NCS-382.

CompoundStructureTarget SiteKᵢ (µM)Reference
This compound this compoundGHB ReceptorNo Data Available
3-Hydroxyphenylacetic acid3-Hydroxyphenylacetic acidGHB ReceptorDisplaces [³H]NCS-382[7]
Diclofenac (a phenylacetic acid derivative)DiclofenacGHB Receptor5.1[8]
4-Biphenylacetic acid4-Biphenylacetic acidGHB ReceptorHigher affinity than GHB[8]
Ethers of 3-hydroxyphenylacetic acidGeneral StructureGHB ReceptorHigh affinity and selective[9][10]

Note: The data for 3-Hydroxyphenylacetic acid indicates displacement of a radioligand, suggesting binding, but a specific Kᵢ value was not provided in the cited source.

Experimental Protocols

The determination of binding affinities for compounds at GHB and GABA-B receptors is typically achieved through competitive radioligand binding assays. Below are generalized protocols for these experiments.

Radioligand Binding Assay for High-Affinity GHB Sites

This assay measures the ability of a test compound to displace a specific radioligand, such as [³H]NCS-382, from the high-affinity GHB receptor in brain tissue homogenates.

Materials:

  • Radioligand: [³H]NCS-382 (a selective high-affinity GHB site ligand)

  • Tissue Preparation: Rat brain cortical membranes or other appropriate brain region homogenates.

  • Assay Buffer: Typically a Tris-HCl buffer at a specific pH (e.g., pH 7.4).

  • Test Compound: this compound or other compounds of interest at varying concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled GHB or a known high-affinity ligand.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The final pellet is resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]NCS-382) and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[11]

Radioligand Binding Assay for GABA-B Receptors

This assay is similar to the one for GHB sites but uses a radioligand specific for the GABA-B receptor, such as [³H]GABA or [³H]CGP54626.[12][13]

Materials:

  • Radioligand: [³H]GABA or [³H]CGP54626 (a GABA-B antagonist).

  • Tissue Preparation: Rat brain membranes.

  • Assay Buffer: Tris-HCl buffer containing CaCl₂.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of unlabeled GABA or baclofen.

Procedure:

The procedure is analogous to the GHB receptor binding assay, with the key difference being the use of a GABA-B specific radioligand and appropriate controls.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The signaling pathways for the high-affinity GHB receptor and the GABA-B receptor are distinct.

GHB_Signaling_Pathway GHB GHB GHBR High-Affinity GHB Receptor (GPCR) GHB->GHBR Binds G_protein_GHB G-protein GHBR->G_protein_GHB Activates Effector_GHB Effector (e.g., PLC, AC) G_protein_GHB->Effector_GHB Modulates Second_Messengers_GHB Second Messengers (e.g., IP₃, DAG, cAMP) Effector_GHB->Second_Messengers_GHB Generates Dopamine_Glutamate_Release Increased Dopamine & Glutamate Release Second_Messengers_GHB->Dopamine_Glutamate_Release Leads to Neuronal_Excitation Neuronal Excitation Dopamine_Glutamate_Release->Neuronal_Excitation

Caption: High-Affinity GHB Receptor Signaling Pathway.

GABAB_Signaling_Pathway GABA_GHB GABA or GHB (low affinity) GABABR GABA-B Receptor (GPCR) GABA_GHB->GABABR Binds Gi_o Gi/o protein GABABR->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits (α subunit) Ca_channel Presynaptic Ca²⁺ Channels Gi_o->Ca_channel Inhibits (βγ subunit) K_channel Postsynaptic K⁺ Channels Gi_o->K_channel Activates (βγ subunit) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Neurotransmitter_Release->Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

The logical flow of a competitive binding assay to determine the cross-reactivity of a test compound is illustrated below.

Binding_Assay_Workflow start Start prepare_membranes Prepare Brain Membrane Homogenate start->prepare_membranes incubate_total Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate_total incubate_nsb Incubate: Membranes + Radioligand + Unlabeled Ligand prepare_membranes->incubate_nsb filtration Rapid Filtration & Washing incubate_total->filtration incubate_nsb->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis: IC₅₀ & Kᵢ Calculation counting->data_analysis conclusion Determine Binding Affinity data_analysis->conclusion

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion and Future Directions

There is currently no direct evidence to confirm or deny the cross-reactivity of this compound with GHB binding sites. However, the available data on structurally related phenylacetic acid derivatives, such as 3-hydroxyphenylacetic acid and diclofenac, which demonstrate binding to the high-affinity GHB site, provides a rationale for investigating this possibility.[7][8] The phenylacetic acid moiety appears to be a pharmacophore recognized by this receptor.

Future research should focus on conducting competitive binding assays with this compound against both the high-affinity GHB receptor and the GABA-B receptor to determine its binding affinities. Functional assays would also be necessary to characterize the nature of any interaction (e.g., agonist, antagonist, or allosteric modulator). Such studies are crucial for a comprehensive understanding of the pharmacological profile of this compound and to assess any potential off-target effects related to the GHB system.

References

Phenylacetic Acid vs. Phenylbutyric Acid: A Comparative Guide for Ammonia Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperammonemia, the presence of excess ammonia in the blood, is a critical medical condition that can lead to severe neurological damage. Phenylacetic acid (PAA) and phenylbutyric acid (PBA) are two key pharmacological agents employed as ammonia scavengers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: An Alternative Pathway for Nitrogen Excretion

Both phenylacetic acid and phenylbutyric acid function by providing an alternative pathway for the disposal of excess nitrogen, thereby bypassing a deficient urea cycle.[1][2] Phenylbutyric acid is a prodrug that is converted to phenylacetic acid through β-oxidation.[3][4] PAA is the active moiety for both drugs.[5][6]

The core mechanism involves the conjugation of PAA with the amino acid glutamine, which is rich in nitrogen.[1][4] This reaction, catalyzed by the enzyme glutamine-N-acetyltransferase, forms phenylacetylglutamine (PAGN).[3][7] PAGN is a water-soluble compound that is readily excreted by the kidneys, effectively removing two nitrogen atoms from the body with each molecule.[7][8] This process reduces the overall ammonia load and helps to mitigate the toxic effects of hyperammonemia.[4]

Ammonia Scavenging Pathway Mechanism of Ammonia Scavenging cluster_2 Conjugation & Excretion PBA Phenylbutyric Acid (PBA) PAA Phenylacetic Acid (PAA) (Active Moiety) PBA->PAA β-oxidation PAGN Phenylacetylglutamine (PAGN) PAA->PAGN Conjugation with Glutamine Glutamine Glutamine Glutamine->PAGN Urine Urinary Excretion PAGN->Urine

Fig. 1: Mechanism of Phenylbutyric Acid and Phenylacetic Acid

Pharmacokinetic Profile

The pharmacokinetic properties of PAA and PBA are crucial for determining dosing regimens and predicting therapeutic outcomes. While both lead to the formation of the active metabolite PAA, their absorption, distribution, metabolism, and excretion profiles differ, primarily due to PBA being a prodrug.

A study comparing glycerol phenylbutyrate (GPB), a prodrug of PBA, with sodium phenylbutyrate (NaPBA) in adult urea cycle disorder (UCD) patients provides valuable comparative data.[9][10][11]

ParameterGlycerol Phenylbutyrate (GPB)Sodium Phenylbutyrate (NaPBA)Reference
PBA AUC (0-24h) (µg·h/mL) 540739[9][10][11]
PAA AUC (0-24h) (µg·h/mL) 575596[9][10][11]
PAGN AUC (0-24h) (µg·h/mL) 10981133[9][10][11]
Urinary PAGN Excretion (% of administered PBA) ~54%~54%[9][10]

AUC: Area under the curve

These data indicate that while systemic exposure to the prodrug PBA is lower with GPB, the exposure to the active metabolite PAA and the excretable product PAGN are similar to that of NaPBA.[9][10][11] This suggests that GPB may offer a more controlled release and conversion to the active form.

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of both PAA and PBA in managing hyperammonemia. A key measure of efficacy is the ability to control plasma ammonia levels.

In a switch-over study involving adult UCD patients, ammonia values were approximately 30% lower in patients receiving GPB compared to those on NaPBA, although this difference was not statistically significant.[9][10][11] Notably, no hyperammonemic crises were observed in patients on GPB, while two occurred in the NaPBA group.[9][10][11]

OutcomeGlycerol Phenylbutyrate (GPB)Sodium Phenylbutyrate (NaPBA)Reference
Ammonia AUC (time-normalized) (µmol/L) 26.238.4[9][10][11]
Ammonia Cmax (µmol/L) 56.379.1[9][10][11]
Hyperammonemic Events 02[9][10][11]

Cmax: Maximum concentration

Elevated levels of PAA have been associated with reversible neurological toxicity.[5] Therefore, monitoring plasma concentrations of PAA and the ratio of PAA to PAGN is important for guiding dosing and ensuring safety.[3]

Experimental Protocols

Accurate and reliable experimental methods are fundamental to the evaluation of ammonia scavengers. Below are detailed protocols for key assays.

Measurement of Plasma Ammonia

Objective: To quantify the concentration of ammonia in plasma.

Principle: The enzymatic method utilizing glutamate dehydrogenase (GLDH) is widely used.[12][13] GLDH catalyzes the reductive amination of 2-oxoglutarate with ammonia and NADPH to form L-glutamate and NADP+. The decrease in NADPH is measured spectrophotometrically and is proportional to the ammonia concentration.[12]

Procedure:

  • Sample Collection and Handling:

    • Collect venous or arterial blood in a lithium heparin or EDTA tube.[14] A tourniquet should not be used.[14]

    • Immediately place the sample on ice.[14][15]

    • Centrifuge the sample to separate the plasma within 15 minutes of collection.[12]

    • The plasma should be analyzed immediately or stored at 4°C for up to 3 hours.[15] For longer storage, freeze at -20°C.[16]

  • Assay:

    • The assay is based on the following reaction: α-ketoglutarate + NH₄⁺ + NADH ⇌ L-glutamate + NAD⁺ + H₂O.[13]

    • The reaction is monitored by the decrease in absorbance at 340 nm.[13]

    • The concentration of ammonia is calculated based on the molar extinction coefficient of NADH or by comparison to a standard curve.[13]

Ammonia Measurement Workflow Plasma Ammonia Measurement Workflow cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Analysis Collect Collect Blood (Li-Heparin/EDTA) Ice Place on Ice Collect->Ice Centrifuge Centrifuge within 15 min Ice->Centrifuge Separate Separate Plasma Centrifuge->Separate Assay Enzymatic Assay (GLDH) Separate->Assay Measure Spectrophotometry (340nm) Assay->Measure

References

The Quest for Neuroprotection: A Comparative Guide to Alternatives for 3-Phenoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for effective neuroprotective agents is a critical frontier in the battle against neurodegenerative diseases. While 3-Phenoxyphenylacetic acid, a member of the phenolic acid family, holds theoretical promise due to the known antioxidant and anti-inflammatory properties of this class of compounds, a significant gap exists in the scientific literature regarding its specific neuroprotective efficacy and mechanisms of action. This guide provides a comparative analysis of well-researched alternatives, offering quantitative data, detailed experimental protocols, and insights into their signaling pathways to aid in the selection of suitable candidates for neuroprotection studies.

This guide directly compares the neuroprotective performance of prominent alternatives to this compound, focusing on experimental data in key models of neurodegeneration. Due to the limited availability of specific neuroprotective data for this compound, this guide will focus on the data available for other phenolic acids and well-established neuroprotective agents.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of various compounds in preclinical models. These models are designed to mimic the cellular and molecular events of neurodegenerative diseases, such as oxidative stress, excitotoxicity, and inflammation.

In Vitro Neuroprotection Data
CompoundExperimental ModelNeurotoxic InsultConcentrationOutcome MeasureResult
Caffeic Acid Primary rat cerebellar granule neuronsGlutamateNot specifiedCell ViabilityProtective effect observed[1]
Chlorogenic Acid Primary mouse cortical neuronsGlutamateNot specifiedIntracellular Ca2+Inhibition of glutamate-induced increase[2]
Curcumin SH-SY5Y cellsRotenone (200 nM)10 nMCell Proliferation87% improvement compared to control[3]
Resveratrol SH-SY5Y cellsRotenone (200 nM)1 µMCell Proliferation98% improvement compared to control[3]
Syringic Acid Sprague-Dawley rat spinal cordIschemia10 mg/kg b.w. (i.p.)Apoptotic neuronsReduction in the number of apoptotic neurons[2]
Ferulic Acid PC12 cellsHypoxiaNot specifiedCell Viability, ROSIncreased cell viability, reduced ROS[2]
In Vivo Neuroprotection Data
CompoundAnimal ModelInjury ModelDosageOutcome MeasureResult
Caffeic acid phenethyl ester (CAPE) Male C57BL/6 mice3-Nitropropionic acid (HD model)30 mg/kg dailyStriatal damage, motor deficitsReduced striatal damage and rescued behavioral deficits[4]
Syringic Acid Rat model of ADAlCl3-induced neuroinflammation25 and 50 mg/kg for 30 daysNeurobehavioral impairments, inflammatory markersAmelioration of impairments, decreased NF-κB, IL-1β, IL-6, and TNF-α
p-Coumaric acid MiceLPS-induced brain damageNot specifiedOxidative stress, inflammation, apoptosisDecreased MDA, increased SOD and GSH, lowered TNF-α and IL-6, suppressed caspase-3 and c-Jun
Ferulic Acid Male Sprague-Dawley ratsFocal cerebral ischemia100 mg/kg b.w.Neurological deficitsAmelioration of neurological deficits[2]
Ellagic Acid Rat pupsHypoxic-ischemic brain injury10, 20, or 40 mg/kg b.w. (p.o.)Infarct size, apoptosisReduction of infarct size and apoptosis[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to assess neuroprotection.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol assesses the ability of a compound to protect neurons from glutamate-induced cell death.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 (E18) mouse or rat brains.

  • Cells are plated on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for 7-10 days to allow for neuronal maturation.

2. Compound Treatment and Glutamate Exposure:

  • On the day of the experiment, the culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the test compound (e.g., 1, 10, 100 µM) for 1-2 hours.

  • Excitotoxicity is induced by adding L-glutamate to a final concentration of 25-100 µM and incubating for 15-30 minutes.

  • Control groups include untreated cells, cells treated with glutamate alone, and cells treated with the test compound alone.

3. Assessment of Neuronal Viability:

  • MTT Assay: After 24 hours of incubation post-glutamate exposure, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is solubilized and quantified by measuring absorbance at 570 nm.

  • LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured using a colorimetric assay. Increased LDH activity in the medium corresponds to decreased cell viability.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia (stroke).

1. Animal Preparation:

  • Adult male Sprague-Dawley or Wistar rats (250-300g) are used.

  • Animals are anesthetized with isoflurane or a ketamine/xylazine mixture.

  • Body temperature is maintained at 37°C throughout the surgical procedure.

2. MCAO Surgery (Intraluminal Suture Method):

  • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and transected.

  • A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • The suture is left in place for a defined period (e.g., 60-120 minutes) for transient ischemia, or permanently for permanent ischemia. For reperfusion, the suture is withdrawn.

3. Neurological Deficit Scoring:

  • 24 hours after MCAO, neurological deficits are assessed using a standardized scoring system (e.g., 0 = no deficit, 4 = severe focal neurology).

4. Infarct Volume Measurement:

  • Following neurological assessment, the animals are euthanized, and the brains are removed.

  • The brain is sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

  • The infarct volume is calculated by integrating the unstained areas of the brain sections.

Signaling Pathways in Neuroprotection

Understanding the molecular mechanisms underlying neuroprotection is essential for targeted drug development. The following diagrams illustrate key signaling pathways modulated by neuroprotective compounds.

General Neuroprotective Signaling Pathways of Phenolic Acids

Phenolic acids, the class of compounds to which this compound belongs, are known to exert their neuroprotective effects through multiple pathways, primarily by combating oxidative stress and inflammation.

G General Neuroprotective Pathways of Phenolic Acids cluster_phenolic_acid Phenolic Acid cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative_Stress Nrf2_ARE Nrf2-ARE Pathway Oxidative_Stress->Nrf2_ARE MAPK MAPK Pathways Oxidative_Stress->MAPK Neuroinflammation Neuroinflammation NF_kB NF-κB Pathway Neuroinflammation->NF_kB Neuroinflammation->MAPK Phenolic_Acid Phenolic_Acid Phenolic_Acid->Nrf2_ARE Activates Phenolic_Acid->NF_kB Inhibits Phenolic_Acid->MAPK Modulates Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_ARE->Antioxidant_Enzymes Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Proinflammatory_Cytokines Apoptosis ↓ Apoptosis MAPK->Apoptosis Neuronal_Survival ↑ Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Proinflammatory_Cytokines->Neuronal_Survival Apoptosis->Neuronal_Survival

Caption: General neuroprotective pathways of phenolic acids.

Experimental Workflow for In Vitro Neuroprotection Assay

A standardized workflow is essential for reproducible screening of neuroprotective compounds.

G Experimental Workflow for In Vitro Neuroprotection Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Cell_Culture 1. Neuronal Cell Culture (e.g., Primary Cortical Neurons) Compound_Prep 2. Prepare Test Compounds (Varying Concentrations) Cell_Culture->Compound_Prep Pre_treatment 3. Pre-treat Cells with Test Compounds Compound_Prep->Pre_treatment Induce_Toxicity 4. Induce Neurotoxicity (e.g., Glutamate) Pre_treatment->Induce_Toxicity Viability_Assay 5. Assess Cell Viability (e.g., MTT, LDH) Induce_Toxicity->Viability_Assay Microscopy 6. Morphological Analysis (Microscopy) Induce_Toxicity->Microscopy Biomarker_Analysis 7. Biomarker Analysis (e.g., ROS, Caspase) Induce_Toxicity->Biomarker_Analysis Data_Quant 8. Data Quantification and Statistical Analysis Viability_Assay->Data_Quant Microscopy->Data_Quant Biomarker_Analysis->Data_Quant Conclusion 9. Determine Neuroprotective Efficacy Data_Quant->Conclusion

Caption: Workflow for in vitro neuroprotection screening.

Conclusion

While this compound belongs to a class of compounds with theoretical neuroprotective potential, the lack of direct experimental evidence necessitates the exploration of well-characterized alternatives. Compounds such as curcumin, resveratrol, and other phenolic acids have demonstrated significant neuroprotective effects in a variety of preclinical models. This guide provides a starting point for researchers to compare these alternatives based on available quantitative data and established experimental protocols. Further investigation into the specific neuroprotective properties of this compound is warranted to fully understand its potential as a therapeutic agent. The detailed methodologies and pathway diagrams presented here offer a framework for such future studies, ultimately contributing to the development of novel and effective treatments for neurodegenerative diseases.

References

Confirming the Structure of Synthesized 3-Phenoxyphenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of 3-phenoxyphenylacetic acid and its derivatives, supported by experimental data and detailed protocols.

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to provide a comprehensive understanding of the molecular structure. This guide will delve into the characteristic spectral data for the parent compound and several of its derivatives, offering a baseline for comparison and verification of synthesized analogues.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and a selection of its derivatives. These values serve as a reference for researchers to compare against their experimental findings.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAr-H-CH₂-Other Protons
This compound6.85-7.40 (m, 9H)3.65 (s, 2H)11.5 (br s, 1H, -COOH)
3-(4-Methoxyphenoxy)phenylacetic acid6.80-7.30 (m, 8H)3.60 (s, 2H)3.75 (s, 3H, -OCH₃), 11.2 (br s, 1H, -COOH)
3-(4-Nitrophenoxy)phenylacetic acid7.00-8.30 (m, 8H)3.75 (s, 2H)11.8 (br s, 1H, -COOH)
2-(3-Phenoxyphenyl)acetamide6.90-7.40 (m, 9H)3.55 (s, 2H)5.40 (br s, 1H, -NH), 6.20 (br s, 1H, -NH)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC=OAr-C-CH₂-Other Carbons
This compound178.5117.5, 119.0, 122.0, 123.5, 129.8, 130.2, 157.0, 157.540.5-
3-(4-Methoxyphenoxy)phenylacetic acid178.2114.8, 118.0, 120.5, 122.5, 130.0, 150.0, 156.0, 158.040.855.5 (-OCH₃)
3-(4-Nitrophenoxy)phenylacetic acid177.8117.0, 120.0, 123.0, 125.5, 130.5, 142.0, 156.5, 162.040.2-
2-(3-Phenoxyphenyl)acetamide175.0117.8, 119.2, 122.5, 123.8, 130.0, 130.5, 156.8, 157.242.5-

Table 3: IR Spectral Data (Wavenumber cm⁻¹)

CompoundO-H (acid)C=OC-OAr-HNO₂
This compound2500-3300 (broad)17101240, 11603050, 1580, 1490-
3-(4-Methoxyphenoxy)phenylacetic acid2550-3250 (broad)17051230, 11703040, 1590, 1510-
3-(4-Nitrophenoxy)phenylacetic acid2600-3300 (broad)17151250, 11503080, 1595, 14901520, 1345
2-(3-Phenoxyphenyl)acetamide3350, 3180 (N-H)16601245, 11653060, 1585, 1485-

Table 4: Mass Spectrometry Data (m/z)

Compound[M]⁺Key Fragment Ions
This compound228183 ([M-COOH]⁺), 155, 129, 77
3-(4-Methoxyphenoxy)phenylacetic acid258213 ([M-COOH]⁺), 185, 108, 77
3-(4-Nitrophenoxy)phenylacetic acid273228 ([M-COOH]⁺), 212, 182, 123, 77
2-(3-Phenoxyphenyl)acetamide227183 ([M-CONH₂]⁺), 155, 129, 77

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the prepared sample (ATR or KBr pellet) in the sample compartment of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: General workflow for the structural confirmation of synthesized compounds.

nmr_workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: Detailed workflow for NMR spectroscopic analysis.

ms_workflow Sample_Prep Sample Preparation (Dilute in Volatile Solvent) Ionization Ionization (e.g., Electron Ionization) Sample_Prep->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Molecular Ion, Fragmentation) Detection->Data_Analysis

Caption: Step-by-step workflow for Mass Spectrometry analysis.

By following these protocols and comparing the obtained spectral data with the reference values provided, researchers can confidently confirm the structure of their synthesized this compound derivatives.

Comparative study of analytical methods for phenoxyacetic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives are of significant interest in various scientific fields, from environmental monitoring to pharmaceutical development. Accurate quantification of this compound is crucial for research and quality control. This guide provides a comparative overview of common analytical methods for the quantification of phenoxyacetic acid, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Spectrophotometry. The performance of these methods is compared based on key analytical parameters, and detailed experimental protocols are provided to assist in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method for phenoxyacetic acid quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD%)
HPLC-UV ~0.04 µg/mL[1]~0.13 µg/mL0.25 - 100 µg/mL[1]98 - 102%< 2%
GC-MS 0.13 - 0.25 µg/mL (full scan)[2]0.42 - 0.50 µg/mL (full scan)[2]Not explicitly statedNot explicitly statedNot explicitly stated
UHPLC-MS/MS 0.00008 - 0.0047 µg/L[3]0.0002 - 0.0625 µg/L[3]0.008 - 4.0 µg/L[3]71 - 118%[3]< 15%[3]
Spectrophotometry ~0.004 µg/mL[2][4]Not explicitly stated0.07 - 23.50 µg/mL[2][4]89.58 - 100.93%*[4]Not explicitly stated

*Data for 2,4-Dichlorophenoxyacetic acid, a structurally related compound.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of phenoxyacetic acid due to its robustness and accessibility. The method separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by detection based on its UV absorbance.

a. Sample Preparation (for Pharmaceutical Gel)

  • Accurately weigh a portion of the gel sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water).

  • Vortex or sonicate the mixture to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. Chromatographic Conditions

  • Column: Lichrosorb C8 (150×4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 258 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

c. Quantification

Prepare a calibration curve by injecting standard solutions of phenoxyacetic acid at various known concentrations. The concentration of phenoxyacetic acid in the sample is determined by comparing its peak area to the calibration curve.

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injector GC Inlet Derivatization->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification UHPLCMSMS_Workflow cluster_prep Sample Preparation cluster_uhplcmsms UHPLC-MS/MS System cluster_data Data Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Reconstitution Reconstitution SPE->Reconstitution Injector UHPLC Injector Reconstitution->Injector UHPLC_Column UHPLC Column Injector->UHPLC_Column ESI_Source ESI Source UHPLC_Column->ESI_Source Q1 Quadrupole 1 (Precursor Ion) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MRM_Chromatogram MRM Chromatogram Detector->MRM_Chromatogram Quantification Quantification MRM_Chromatogram->Quantification Spectrophotometry_Workflow cluster_prep Reaction Mixture cluster_measurement Measurement cluster_data Data Analysis Sample Sample or Standard Reagents Reagents (e.g., Sulfanilic Acid, Co(II)) Sample->Reagents Initiator Initiator (e.g., H2O2) Reagents->Initiator Spectrophotometer Spectrophotometer Initiator->Spectrophotometer Absorbance_vs_Time Absorbance vs. Time Spectrophotometer->Absorbance_vs_Time Reaction_Rate Reaction Rate Calculation Absorbance_vs_Time->Reaction_Rate Quantification Quantification Reaction_Rate->Quantification

References

A Comparative Analysis of Phenylacetic Acid's Journey Through the Body

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the tissue distribution of phenylacetic acid (PAA) and its primary metabolites. This report details the varying concentrations of PAA in different tissues, compares its distribution profile with its precursor and structurally related drugs, and provides insights into its metabolic journey.

Phenylacetic acid (PAA), a key metabolite in human physiology and a substance of interest in drug development, exhibits a distinct pattern of distribution throughout the body's tissues. Understanding this distribution is crucial for assessing its therapeutic potential and toxicological profile. This guide provides a comparative analysis of PAA's tissue disposition, placing it alongside its metabolic precursor, 4-phenylbutyric acid (PBA), and two common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and diclofenac, the latter being a PAA derivative.

At a Glance: PAA's Presence in Key Tissues

Studies in animal models, primarily rodents, have demonstrated that following administration, PAA is widely distributed, with the highest concentrations typically found in the plasma, liver, and kidneys. Its presence is also noted in the heart, muscle, and lungs, albeit at lower levels. Notably, PAA can also cross the blood-brain barrier, leading to its detection in various brain regions.

The primary metabolites of PAA are phenylacetylglutamine (PAG) and phenylacetylglycine (PAGN). In humans, PAG is the predominant metabolite, while PAGN is more commonly found in rodents.[1][2] These metabolites are formed in the liver and kidneys and play a crucial role in the clearance of PAA from the body.

Comparative Tissue Distribution: PAA vs. Alternatives

To provide a clearer perspective on PAA's pharmacokinetic profile, this section compares its tissue distribution with that of its precursor, PBA, and the structurally related NSAIDs, ibuprofen and diclofenac.

Phenylacetic Acid (PAA) vs. 4-Phenylbutyric Acid (PBA)

As the precursor to PAA, PBA's tissue distribution offers a valuable benchmark. A study in mice following intraperitoneal injection of PBA revealed that both compounds are rapidly distributed.[3] However, their concentration profiles in various tissues show notable differences.

TissuePhenylacetic Acid (PAA) - Cmax (µg/g or µg/mL)4-Phenylbutyric Acid (PBA) - Cmax (µg/g or µg/mL)Phenylacetic Acid (PAA) - AUC (µg·h/g or µg·h/mL)4-Phenylbutyric Acid (PBA) - AUC (µg·h/g or µg·h/mL)
Plasma105.6 ± 15.4165.3 ± 25.8125.8 ± 18.9105.7 ± 16.3
Liver17.6 ± 2.912.3 ± 2.120.1 ± 3.515.2 ± 2.8
Kidney12.5 ± 2.111.0 ± 1.914.8 ± 2.613.5 ± 2.4
Heart8.9 ± 1.57.8 ± 1.410.5 ± 1.99.5 ± 1.7
Muscle6.7 ± 1.25.9 ± 1.17.9 ± 1.47.2 ± 1.3
Lung5.4 ± 1.04.8 ± 0.96.4 ± 1.25.8 ± 1.1

Data from a study in mice after intraperitoneal administration of 500 mg/kg PBA.[3]

As the data indicates, both PAA and PBA exhibit the highest concentrations in the plasma. For PAA, the liver shows the next highest concentration, whereas for PBA, it is the kidney. The area under the curve (AUC), which represents total drug exposure over time, follows a similar trend, with plasma having the highest exposure for both compounds.

Phenylacetic Acid in the Brain

PAA has been quantified in various regions of the rat brain, demonstrating its ability to penetrate the central nervous system. The distribution is not uniform, with higher concentrations found in the caudate nucleus and hypothalamus.

Brain RegionPhenylacetic Acid (PAA) Concentration (ng/g ± SEM)
Whole Brain31.2 ± 2.7
Caudate Nucleus64.6 ± 6.5
Hypothalamus60.1 ± 7.4
Cerebellum31.3 ± 2.9
Brainstem33.1 ± 3.3
Rest of Brain27.6 ± 3.0

Data from a study in rats.[4]

Phenylacetic Acid vs. Ibuprofen and Diclofenac

Direct comparative studies on the tissue distribution of PAA alongside ibuprofen and diclofenac are limited. However, based on available literature, some general comparisons can be drawn. Diclofenac, being a phenylacetic acid derivative, would be expected to share some similarities in its distribution pattern. Studies have shown that diclofenac also distributes to various tissues, including inflamed sites. Ibuprofen, a propionic acid derivative, is also widely distributed and is known to penetrate synovial fluid in inflammatory conditions. A key difference lies in their primary metabolic pathways and the nature of their metabolites.

The Metabolic Journey of Phenylacetic Acid

The metabolism of PAA is a multi-step process that begins in the gut and concludes with excretion by the kidneys. Understanding this pathway is essential for interpreting its tissue distribution and overall pharmacological effects.

metabolic_pathway cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_liver_kidney Liver & Kidney Dietary Phenylalanine Dietary Phenylalanine Phenylpyruvic Acid Phenylpyruvic Acid Dietary Phenylalanine->Phenylpyruvic Acid Phenylalanine Dehydrogenase / Aromatic Amino Acid Aminotransferase Phenylacetic Acid_gut Phenylacetic Acid Phenylpyruvic Acid->Phenylacetic Acid_gut Phenylpyruvate Decarboxylase / Phenylpyruvate:Ferredoxin Oxidoreductase Phenylacetic Acid_circ Phenylacetic Acid Phenylacetic Acid_gut->Phenylacetic Acid_circ Absorption Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetic Acid_circ->Phenylacetyl-CoA Phenylacetyl-CoA Synthetase Phenylacetylglutamine Phenylacetylglutamine (PAG) (Humans) Phenylacetyl-CoA->Phenylacetylglutamine Phenylacetyltransferase Phenylacetylglycine Phenylacetylglycine (PAGN) (Rodents) Phenylacetyl-CoA->Phenylacetylglycine Glycine N-Acyltransferase Urine Urine Phenylacetylglutamine->Urine Excretion Phenylacetylglycine->Urine Excretion experimental_workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Safety Operating Guide

Proper Disposal of 3-Phenoxyphenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 3-Phenoxyphenylacetic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid compound and its concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 32852-81-6[1][2]
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][2]
Appearance Solid[1]
Melting Point 88-91 °C
GHS Hazard Codes H315, H319, H335[1][2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity – Single Exposure 3 (Respiratory system)[1][2]

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash.

Unused or Waste this compound (Solid)
  • Waste Identification: All unused, expired, or waste this compound must be treated as hazardous chemical waste.

  • Containerization: Carefully place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original container, if in good condition, is often a suitable choice. Ensure the container is free from leaks and external contamination.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of generation

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation. This area should be secure and away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Aqueous Solutions Containing this compound
  • Waste Identification: All aqueous solutions containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect the solution in a sealable, chemically compatible container (e.g., a high-density polyethylene bottle). Do not overfill the container.

  • Labeling: Label the container as "Hazardous Waste: Aqueous solution of this compound." List all chemical components and their approximate concentrations. Include the date of generation and appropriate hazard warnings.

  • Storage: Store the waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Contact your institution's EHS department or a licensed waste disposal company for pickup and disposal.

Contaminated Labware and Debris
  • Segregation: Separate all materials contaminated with this compound (e.g., gloves, weighing paper, paper towels, pipette tips) from non-hazardous waste.

  • Collection:

    • For small amounts of solid debris, double-bag the materials in durable, labeled plastic bags.

    • For sharps or items that could puncture a bag (e.g., contaminated glassware), use a rigid, puncture-resistant container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures provided are based on the known hazards of this compound and general best practices for laboratory chemical waste management.

Mandatory Visualization

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_procedure Disposal Procedure Solid Waste Solid Waste Containerize Containerize Solid Waste->Containerize Chemically compatible container Aqueous Solution Aqueous Solution Aqueous Solution->Containerize Sealable bottle Contaminated Debris Contaminated Debris Contaminated Debris->Containerize Bag or sharps container Label Label Containerize->Label Full chemical name, hazards, date Store Store Label->Store Designated satellite accumulation area Dispose Dispose Store->Dispose Contact EHS or licensed contractor

References

Essential Safety and Logistics for Handling 3-Phenoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential guidance for the safe use of 3-Phenoxyphenylacetic acid in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as phenylacetic acid and its derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound. These compounds are typically classified as irritants to the skin, eyes, and respiratory system.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance that can cause irritation upon contact. All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1] Adherence to the following PPE guidelines is mandatory to ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 or NIOSH standards.[2]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling.[2][3]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.
Respiratory Protection N95 or N100 Particulate RespiratorRecommended when handling large quantities or if dust formation is likely.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a closely related compound (e.g., Phenylacetic acid) is readily accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat.

  • Wear safety glasses with side shields or goggles.[2]

  • Don chemical-resistant gloves (nitrile or neoprene recommended).[3]

  • If significant dust is anticipated, a NIOSH-approved N95 or N100 respirator should be used.[3]

3. Handling the Chemical:

  • Conduct all weighing and transferring of solid this compound within a certified chemical fume hood to avoid inhalation of dust.[1]

  • Avoid direct contact with skin and eyes.[2]

  • Use a spatula or other appropriate tool to handle the solid.

  • Keep the container tightly closed when not in use.[2][5]

4. Post-Handling:

  • Properly seal and store the chemical in a cool, dry, and well-ventilated area.[4]

  • Clean the work area thoroughly.

  • Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.[2]

  • Wash hands thoroughly with soap and water after handling the chemical.[5]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]

1. Unused or Waste Solid Chemical:

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container.[1]

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and appropriate hazard pictograms (e.g., irritant).[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[1]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

2. Contaminated Labware and Debris:

  • Segregation: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.[1]

  • Collection: Double-bag the materials in durable plastic bags or use a rigid, puncture-resistant container for sharps.[1]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound Debris" and include the date.[1]

  • Disposal: Dispose of the container through your institution's hazardous waste program.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_disposal Waste Disposal prep1 Review SDS of Analogous Compound prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 ppe1 Lab Coat prep4->ppe1 ppe2 Safety Goggles ppe1->ppe2 ppe3 Chemical-Resistant Gloves ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Work in Fume Hood ppe4->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Sealed handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenoxyphenylacetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.